Oxathiol
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
19872-36-7 |
|---|---|
Molecular Formula |
C5H11NaO4S3 |
Molecular Weight |
254.3 g/mol |
IUPAC Name |
sodium;2-[2,3-bis(sulfanyl)propoxy]ethanesulfonate |
InChI |
InChI=1S/C5H12O4S3.Na/c6-12(7,8)2-1-9-3-5(11)4-10;/h5,10-11H,1-4H2,(H,6,7,8);/q;+1/p-1 |
InChI Key |
YYMWVZQRBNARFZ-UHFFFAOYSA-M |
SMILES |
C(CS(=O)(=O)[O-])OCC(CS)S.[Na+] |
Isomeric SMILES |
C(CS(=O)(=O)[O-])OCC(CS)S.[Na+] |
Canonical SMILES |
C(CS(=O)(=O)[O-])OCC(CS)S.[Na+] |
Synonyms |
2-(2,3-dimercaptopropoxy)ethanesulfonate sodium oxathiol oxatiol |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of Oxathiolane Derivatives: A Technical Guide for Researchers
December 17, 2025
Introduction
Oxathiolane derivatives represent a critical class of heterocyclic compounds with a broad spectrum of applications in medicinal chemistry and drug development. Their structural motifs are found in a variety of biologically active molecules, including potent antiviral agents against HIV and HBV, as well as compounds targeting muscarinic receptors.[1] Notably, the 1,3-oxathiolane ring is a key component of blockbuster drugs like Lamivudine (3TC) and Emtricitabine (FTC), which are cornerstones of antiretroviral therapy.[2][3][4][5] This technical guide provides an in-depth overview of the core synthetic strategies for preparing oxathiolane derivatives, tailored for researchers, scientists, and professionals in drug development. It includes detailed experimental protocols, comparative data in tabular format, and visualizations of key synthetic workflows and a relevant biological pathway.
Core Synthetic Methodologies
The synthesis of the oxathiolane ring can be achieved through several strategic approaches, each with its own advantages depending on the desired substitution pattern and stereochemistry. This guide will focus on four prominent and versatile methods:
-
From Aldehydes/Ketones and Mercaptoethanol: A common and straightforward method involving the condensation of a carbonyl compound with 2-mercaptoethanol.[1]
-
From Oxiranes and Carbon Disulfide: A methoxide-promoted pathway that offers high yields for the synthesis of 1,3-oxathiolane-2-thiones from epoxides.[6][7]
-
From Zwitterionic Compounds: A dialkylation approach using zwitterionic precursors to construct the 1,3-oxathiolane ring.[1]
-
Sulfenyl Chloride Chemistry for Nucleoside Analogs: A sophisticated route for synthesizing key oxathiolane intermediates for antiviral drugs like Lamivudine and Emtricitabine.[2][3][4][8]
Synthesis from Aldehydes and Mercaptoacetic Acid
The reaction between aldehydes and mercaptoacetic acid is a direct and efficient method for producing 2-substituted-1,3-oxathiolan-5-ones. This approach is often facilitated by a dehydrating agent to drive the cyclization.
Experimental Protocol: Synthesis of 2-Aryl-1,3-oxathiolan-5-ones[2]
-
Reaction Setup: To a solution of the appropriate aryl aldehyde (10 mmol) and mercaptoacetic acid (10 mmol) in 50 mL of tetrahydrofuran (THF), add triethylamine (TEA) (12 mmol).
-
Cyclization: Cool the mixture to 0°C and add a solution of dicyclohexylcarbodiimide (DCC) (11 mmol) in 20 mL of THF dropwise over 15 minutes.
-
Reaction Progression: Allow the reaction mixture to stir at room temperature for 30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).
Data Presentation: Yields of 2-Substituted-1,3-oxathiolan-5-ones
| Entry | Aldehyde Substituent | Yield (%) |
| 1 | Phenyl | 92 |
| 2 | 4-Chlorophenyl | 88 |
| 3 | 4-Methoxyphenyl | 90 |
| 4 | 2-Nitrophenyl | 85 |
| 5 | Naphthaldehyde | 89 |
Table 1: Representative yields for the synthesis of 2-substituted-1,3-oxathiolan-5-ones from various aldehydes and mercaptoacetic acid.
Experimental Workflow
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methoxide Ion Promoted Efficient Synthesis of 1,3-Oxathiolane-2-thiones by Reaction of Oxiranes and Carbon Disulfide [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthetic strategies toward 1,3-oxathiolane nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]
mechanism of oxathiolane formation
An In-depth Technical Guide on the Mechanism of Oxathiolane Formation
Introduction
The 1,3-oxathiolane ring is a crucial heterocyclic motif in organic chemistry, recognized for its role as a stable protecting group for carbonyl compounds and as a core structural component in various biologically active molecules.[1][2] Notably, this scaffold is central to the function of significant antiviral nucleoside reverse transcriptase inhibitors (NRTIs) such as Lamivudine (3TC) and Emtricitabine (FTC), used in the treatment of HIV.[3][4] The synthesis of the oxathiolane ring can be achieved through several mechanistic pathways, primarily involving the reaction of oxygen- and sulfur-containing substrates.[2][5] This guide provides a detailed examination of the core mechanisms of oxathiolane formation, presents quantitative data from key studies, outlines detailed experimental protocols, and visualizes the reaction pathways for a technical audience of researchers, scientists, and drug development professionals.
Core Formation Mechanisms
The formation of the 1,3-oxathiolane ring is predominantly accomplished via two classical pathways: the acid-catalyzed condensation of a carbonyl compound with a mercaptoalkanol and the base-promoted reaction of an oxirane with carbon disulfide. A more recent, industrially relevant approach involves sulfenyl chloride chemistry for the synthesis of complex drug intermediates.
Acid-Catalyzed Cyclocondensation of Carbonyls with 2-Mercaptoethanol
The most fundamental method for synthesizing 1,3-oxathiolanes involves the reaction of an aldehyde or ketone with 2-mercaptoethanol in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TSA), or a Lewis acid like zinc chloride.[1][2] The reaction proceeds via a hemiacetal-like intermediate, known as a hemithioacetal.
The mechanism is understood to be an A-1 type reaction, involving the following key steps:
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by Thiol: The sulfur atom of 2-mercaptoethanol acts as a nucleophile, attacking the activated carbonyl carbon to form a protonated hemithioacetal intermediate.
-
Deprotonation/Protonation: A proton transfer occurs, typically deprotonating the sulfur and protonating the hydroxyl group of the intermediate, converting it into a good leaving group (water).
-
Intramolecular Cyclization: The pendant hydroxyl group of the intermediate performs an intramolecular nucleophilic attack, displacing the water molecule.
-
Final Deprotonation: The catalyst is regenerated by the deprotonation of the oxonium ion, yielding the final 1,3-oxathiolane product.
The acid-catalyzed hydrolysis of oxathiolanes, the reverse reaction, has been shown to proceed through a carbonium-sulfonium ion intermediate, which supports the proposed A-1 mechanism for the forward reaction involving C-O bond cleavage and formation.[6]
Caption: Acid-catalyzed formation of 1,3-oxathiolane from a carbonyl compound.
Methoxide-Promoted Synthesis from Oxiranes
An alternative strategy allows for the synthesis of 1,3-oxathiolane-2-thiones from oxiranes and carbon disulfide.[7] This reaction is promoted by a strong base, such as sodium hydride, which generates methoxide ions from methanol.[7][8] The proposed mechanism involves the nucleophilic ring-opening of the oxirane.
The key steps are:
-
Methoxide Generation: Sodium hydride acts as a base to deprotonate methanol, forming sodium methoxide.
-
Activation of Carbon Disulfide: The highly nucleophilic methoxide ion attacks carbon disulfide.
-
Oxirane Ring Opening: The resulting sulfur-containing intermediate attacks one of the carbon atoms of the oxirane ring, leading to its opening.
-
Intramolecular Cyclization & Elimination: An intramolecular cyclization occurs, followed by the elimination of the methoxide ion, to form the stable five-membered 1,3-oxathiolane-2-thione ring.
This method is highly efficient, providing excellent yields for a wide range of oxirane substrates under mild, room-temperature conditions.[7]
Caption: Base-promoted synthesis of 1,3-oxathiolane-2-thiones from oxiranes.
Sulfenyl Chloride Route for Drug Intermediate Synthesis
A novel, supply-centered synthesis route has been developed for producing key oxathiolane intermediates used in the manufacture of Lamivudine and Emtricitabine.[3][9] This multi-step process begins with low-cost, widely available starting materials like thioglycolic acid and vinyl acetate.[3][10]
The proposed mechanism is as follows:[3][11]
-
Thiol Esterification: Thioglycolic acid is esterified, often with a chiral auxiliary like L-menthol.
-
Sulfenyl Chloride Formation: The resulting thiol ester is halogenated with a reagent like sulfuryl chloride to form a sulfenyl chloride.
-
Sulfur-Carbon Bond Formation: The sulfenyl chloride undergoes a regioselective 1,2-insertion into the double bond of vinyl acetate. Excess sulfuryl chloride can also α-chlorinate the ester.[3][11]
-
Hydrolysis and Cyclization: The resulting dichlorinated intermediate is treated with water. This process involves the hydrolysis of the acetate group to generate an aldehyde, followed by hydrolysis of the α-chloride and subsequent intramolecular ring closure to form the desired oxathiolane.[3][10][11]
Caption: Workflow for oxathiolane synthesis via the sulfenyl chloride pathway.
Quantitative Data
The efficiency of oxathiolane formation is highly dependent on the chosen synthetic route and reaction conditions. The following tables summarize yields reported in key studies.
Table 1: Yields for Methoxide-Promoted Synthesis of 1,3-Oxathiolane-2-thiones from Various Oxiranes [7]
| Oxirane Substituent (R) | Yield (%) |
|---|---|
| Methyl | 92 |
| Ethyl | 90 |
| n-Butyl | 88 |
| Cyclohexene oxide | 86 |
| Phenyl | 96 |
| 4-Chlorophenyl | 95 |
| Phenoxymethyl | 94 |
| Naphthoxymethyl | 92 |
Reaction Conditions: Oxirane, carbon disulfide, 10 mol% NaH, methanol, room temperature.
Table 2: Optimization of Ring Closing to Form Oxathiolane Drug Intermediate (4) [11]
| Entry | Additive (1 eq) | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | None | 60 | 2 | 42 |
| 2 | NaHCO₃ | 80 | 2 | 68 |
| 3 | Triethylamine (TEA) | 22 | 2 | 69 |
| 4 | 1 M TEA in MeCN | 80 | 2 | 64 |
| 5 | α-pinene | 60 | 8 | 63 |
| 6 | Styrene oxide | 90 | 2.5 | 66 |
Reaction Conditions: Dichlorinated intermediate (15), water, acetonitrile. Additives used to control pH.
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Oxathiolane Formation from a Ketone
This protocol is a generalized procedure for the protection of a ketone using 2-mercaptoethanol.
-
Materials: Ketone (1.0 eq), 2-mercaptoethanol (1.2 eq), p-toluenesulfonic acid monohydrate (0.05 eq), Toluene.
-
Apparatus: Round-bottom flask, Dean-Stark apparatus, condenser, magnetic stirrer, heating mantle.
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, add the ketone, 2-mercaptoethanol, p-toluenesulfonic acid, and toluene.
-
Heat the mixture to reflux. Water generated during the reaction will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or distillation.
-
Protocol 2: Methoxide-Promoted Synthesis of 1,3-Oxathiolane-2-thiones[7]
This protocol describes the synthesis of 1,3-oxathiolane-2-thiones from oxiranes and carbon disulfide.
-
Materials: Oxirane (1.0 mmol), Carbon disulfide (1.2 mmol), Sodium hydride (0.1 mmol, 10 mol%), Anhydrous methanol (5 mL).
-
Apparatus: Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup.
-
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, add sodium hydride to anhydrous methanol and stir for 5 minutes.
-
Add the oxirane to the mixture, followed by the dropwise addition of carbon disulfide.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC. Upon completion (typically 2-4 hours), quench the reaction by adding 10 mL of water.
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting product by column chromatography on silica gel.
-
Protocol 3: Synthesis of an Oxathiolane Drug Intermediate via Sulfenyl Chloride Route[11]
This protocol outlines the telescoped synthesis of a key intermediate for Lamivudine.
-
Materials: L-menthol (10 g), thioglycolic acid, sulfuryl chloride, vinyl acetate, sodium bicarbonate, toluene, acetonitrile, hexanes.
-
Apparatus: Jacketed reaction vessel, syringe pump, distillation setup, extraction funnel.
-
Procedure:
-
Esterification & Chlorination: React L-menthol with thioglycolic acid in toluene. After 2 hours, cool the mixture to 0 °C and add sulfuryl chloride to form the sulfenyl chloride intermediate.
-
C-S Bond Formation: Cool the mixture further to -20 °C and add vinyl acetate via syringe pump to manage the exotherm.
-
Workup: Partially quench the reaction with sodium bicarbonate. Remove the toluene via distillation.
-
Cyclization: Add acetonitrile and water to the chlorinated residue. Heat the mixture at 70 °C to induce hydrolysis and ring closure.
-
Isolation: Isolate the final oxathiolane product by extraction with toluene and crystallization using hexanes as an antisolvent. The reported overall yield for this telescoped process is 56% with >99% purity.[11]
-
References
- 1. US3794669A - Process for converting oxathiolanes,dithiolanes and dithianes to aldehydes or ketones - Google Patents [patents.google.com]
- 2. Synthetic strategies toward 1,3-oxathiolane nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Methoxide Ion Promoted Efficient Synthesis of 1,3-Oxathiolane-2-thiones by Reaction of Oxiranes and Carbon Disulfide [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of Oxathiolane Nucleosides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxathiolane nucleosides represent a pivotal class of synthetic nucleoside analogs that have demonstrated significant therapeutic potential, particularly as antiviral and anticancer agents. Structurally characterized by the replacement of the furanose ring of natural nucleosides with a 1,3-oxathiolane moiety, these compounds exhibit potent biological activity by acting as chain terminators in DNA synthesis.[1] This guide provides an in-depth overview of the biological activities of oxathiolane nucleosides, focusing on their antiviral efficacy against Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV), as well as their emerging role in oncology. Detailed experimental protocols, quantitative biological data, and key signaling pathways are presented to serve as a comprehensive resource for researchers in the field.
The discovery that the unnatural β-L-enantiomers of oxathiolane nucleosides possess higher antiviral activity and lower cytotoxicity compared to their natural D-enantiomer counterparts was a paradigm shift in nucleoside analog drug development.[1][2] This stereochemical preference is a key aspect of their pharmacological profile. Prominent examples of this class include Lamivudine (3TC) and Emtricitabine (FTC), which are cornerstone components of combination antiretroviral therapies for HIV and also approved for the treatment of chronic HBV infection.[1] Their mechanism of action involves intracellular phosphorylation to the active 5'-triphosphate metabolite, which then competitively inhibits viral reverse transcriptase and is incorporated into the growing viral DNA chain, causing premature termination due to the absence of a 3'-hydroxyl group.[1][3]
Antiviral Activity
The primary therapeutic application of oxathiolane nucleosides lies in their potent antiviral activity, particularly against retroviruses like HIV and hepadnaviruses like HBV.
Anti-HIV Activity
Oxathiolane nucleosides are potent inhibitors of HIV-1 and HIV-2 reverse transcriptase. The L-enantiomers, such as Lamivudine ((-)-BCH-189) and Emtricitabine (FTC), exhibit significantly greater anti-HIV potency than their corresponding D-enantiomers.[2]
Anti-HBV Activity
Several oxathiolane nucleosides have demonstrated potent activity against Hepatitis B Virus replication.[4] Similar to their anti-HIV activity, the L-enantiomers are generally more effective. Lamivudine was the first nucleoside analog approved for the treatment of chronic HBV infection.
Anticancer Activity
The application of oxathiolane nucleosides as anticancer agents is an area of growing interest. Their mechanism as DNA chain terminators suggests potential efficacy against rapidly proliferating cancer cells.[1] Research has shown that some of these compounds exhibit cytotoxic activity against various cancer cell lines, including leukemia and solid tumors.[3]
Quantitative Biological Data
The following tables summarize the in vitro antiviral and cytotoxic activities of representative oxathiolane nucleosides. EC50 (50% effective concentration) values indicate the concentration of the compound that inhibits viral replication by 50%, while IC50 (50% inhibitory concentration) values represent the concentration that inhibits cell growth by 50%. The Selectivity Index (SI), calculated as IC50/EC50, is a measure of the compound's therapeutic window.
Table 1: Anti-HIV Activity of Oxathiolane Nucleosides
| Compound | Virus Strain | Cell Line | EC50 (µM) | IC50 (µM) | SI | Reference(s) |
| (±)-BCH-189 (racemic Lamivudine) | HIV-1 | MT-4 | 0.37–1.31 | >100 | >76-270 | [2] |
| (-)-BCH-189 (Lamivudine, 3TC) | HIV-1 | CEM | 0.07 | >100 | >1428 | [2] |
| (+)-BCH-189 | HIV-1 | CEM | 0.2 | >100 | >500 | [2] |
| (-)-FTC (Emtricitabine) | HIV-1 | CEM | 0.009 | >100 | >11111 | [2] |
| (+)-FTC | HIV-1 | CEM | 0.84 | >100 | >119 | [2] |
| Cytosine derivative (X=F, 87) | HIV-1 | Not Specified | Potent | Not Specified | Not Specified | [2] |
| Pyrimidine analogue (90) | HIV-1 | Not Specified | 0.28 | Not Specified | Not Specified | [2] |
| Pyrimidine analogue (91) | HIV-1 | Not Specified | 2.8 | Not Specified | Not Specified | [2] |
Table 2: Anti-HBV Activity of Oxathiolane Nucleosides
| Compound | Cell Line | EC50 (µM) | IC50 (µM) | SI | Reference(s) |
| Lamivudine (3TC) | 2.2.15 | Potent | >100 | High | [5] |
| Emtricitabine (FTC) | Not Specified | Potent | Not Specified | Not Specified | [5] |
| Racemic Cytosine analogue | Not Specified | Potent | Not Specified | Not Specified | [4] |
| Racemic 5-Fluorocytosine analogue | Not Specified | Potent | Not Specified | Not Specified | [4] |
Table 3: Anticancer Activity of Selected Nucleoside Analogs (for context)
| Compound | Cell Line | IC50 (µM) | Reference(s) |
| Clofarabine | CCRF-SB (B-cell leukemia) | 0.028-0.29 | [3] |
| Clofarabine | Molt-4 (T-cell leukemia) | 0.028-0.29 | [3] |
| 2',4'-Bridged Purine (105) | CEM (T-cell leukemia) | 0.36 | [3] |
| 2',4'-Bridged Purine (105) | Raji (B-cell lymphoma) | 0.25 | [3] |
| 2',4'-Bridged Purine (106) | CEM (T-cell leukemia) | 7.6 | [3] |
| 2',4'-Bridged Purine (106) | Raji (B-cell lymphoma) | 5.8 | [3] |
| 4'-Thionucleoside (38) | CCRF-SB (B-cell leukemia) | 7.14 | [3] |
| 4'-Thionucleoside (38) | Molt-4 (T-cell leukemia) | 2.72 | [3] |
| 4'-Thionucleoside (39) | CCRF-SB (B-cell leukemia) | 3.19 | [3] |
| 4'-Thionucleoside (39) | Molt-4 (T-cell leukemia) | 2.24 | [3] |
Mechanism of Action: Cellular Phosphorylation and DNA Chain Termination
The biological activity of oxathiolane nucleosides is dependent on their intracellular conversion to the active triphosphate form. This process is a three-step phosphorylation cascade mediated by host cellular kinases.
Caption: Intracellular activation and mechanism of action of oxathiolane nucleosides.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the biological activity of oxathiolane nucleosides. The following are generalized protocols for key in vitro assays.
Anti-HIV Activity Assay (p24 Antigen Capture ELISA)
This assay measures the amount of HIV-1 p24 core protein in the supernatant of infected cell cultures, which is indicative of viral replication.
-
Cell Culture and Infection:
-
Maintain a culture of a susceptible T-lymphocyte cell line (e.g., MT-4 or CEM) in appropriate growth medium.
-
Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well.
-
Pre-treat the cells with serial dilutions of the test compound for 1-2 hours.
-
Infect the cells with a known titer of HIV-1 (e.g., strain IIIB or LAV-1) at a multiplicity of infection (MOI) of 0.01-0.1.
-
Include uninfected cells and infected, untreated cells as negative and positive controls, respectively. A known anti-HIV drug (e.g., Zidovudine) should be used as a positive control compound.
-
-
Incubation:
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 4-7 days.
-
-
Sample Collection:
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully collect the culture supernatant.
-
-
p24 ELISA:
-
Perform a p24 antigen capture ELISA on the collected supernatants according to the manufacturer's instructions.
-
-
Data Analysis:
-
Determine the concentration of p24 in each well by comparing the absorbance values to a standard curve.
-
Calculate the percentage of inhibition of viral replication for each compound concentration relative to the untreated control.
-
Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Anti-HBV Activity Assay (qPCR)
This assay quantifies the amount of extracellular HBV DNA in the supernatant of HBV-producing cells.
-
Cell Culture:
-
Culture an HBV-producing cell line (e.g., HepG2.2.15) in a suitable medium, often containing G418 to maintain the HBV replicon.
-
Seed the cells in a 24-well plate and allow them to adhere and reach confluency.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the oxathiolane nucleoside for 6-9 days. The medium containing the compound should be replaced every 2-3 days.
-
Include untreated cells as a control.
-
-
Supernatant Collection and DNA Extraction:
-
Collect the cell culture supernatant.
-
Extract viral DNA from the supernatant using a commercial viral DNA extraction kit.
-
-
Quantitative PCR (qPCR):
-
Quantify the HBV DNA levels in the extracted samples using a real-time qPCR assay with primers and probes specific for the HBV genome.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of an HBV DNA plasmid.
-
Determine the HBV DNA copy number in each sample.
-
Calculate the percentage of inhibition of HBV replication for each compound concentration.
-
Determine the EC50 value from the dose-response curve.
-
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding:
-
Seed the desired cancer cell line (e.g., CEM, HepG2, MCF-7) or a normal cell line for toxicity comparison in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well).
-
Allow the cells to adhere overnight (for adherent cells).
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compound for 48-72 hours.
-
Include untreated cells and a vehicle control.
-
-
MTT Addition and Incubation:
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC50 value by plotting the percentage of viability against the compound concentration.
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the in vitro evaluation of oxathiolane nucleosides.
Caption: A generalized workflow for the in vitro evaluation of oxathiolane nucleosides.
Conclusion
Oxathiolane nucleosides are a clinically significant class of compounds with well-established antiviral activity against HIV and HBV. Their mechanism as chain terminators of DNA synthesis also holds promise for their development as anticancer agents. The stereochemistry of these molecules, with the L-enantiomer being more potent and less toxic, is a critical determinant of their biological activity. This guide has provided a comprehensive overview of their biological activities, including quantitative data, detailed experimental protocols, and a visualization of their mechanism of action. This information serves as a valuable resource for researchers and professionals involved in the discovery and development of novel nucleoside analog therapeutics. Further research into the structure-activity relationships and the exploration of novel oxathiolane nucleoside derivatives may lead to the development of even more potent and selective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic strategies toward 1,3-oxathiolane nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues [mdpi.com]
- 4. Synthesis and antiviral activity of oxaselenolane nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Oxathiolane Derivatives in Drug Discovery: A Technical Guide
Introduction
Oxathiolane derivatives, particularly the 1,3-oxathiolane ring system, represent a cornerstone in the development of antiviral therapeutics. The substitution of the C-3' carbon of the ribose sugar with a sulfur atom led to the discovery of a class of nucleoside reverse transcriptase inhibitors (NRTIs) with potent activity against human immunodeficiency virus (HIV) and hepatitis B virus (HBV). This guide provides an in-depth technical overview of the synthesis, mechanism of action, and biological evaluation of oxathiolane derivatives, with a focus on their application in drug discovery for researchers, scientists, and drug development professionals.
Synthesis of Oxathiolane Derivatives
The synthesis of oxathiolane nucleoside analogues is a multi-step process that involves the construction of the chiral 1,3-oxathiolane ring followed by its stereoselective coupling with a nucleobase.
General Synthesis of the 1,3-Oxathiolane Ring
One common method for constructing the 1,3-oxathiolane ring involves the reaction of an aldehyde or ketone with mercaptoethanol.[1] Another approach utilizes the reaction between thiocarbonyl compounds and oxiranes.[1] A general procedure for the synthesis of 1,3-oxathiolane derivatives from zwitterionic compounds is as follows:
Experimental Protocol: Synthesis of 1,3-Oxathiolane Derivatives from Zwitterionic Compounds [1]
-
Reaction Setup: To a solution of a corresponding zwitterionic compound (1.6 mmol) in 12 mL of dimethylformamide (DMF), add sodium hydride (NaH) (0.08 g, 3 mmol).
-
Stirring: Stir the solution at room temperature for 1 hour.
-
Addition of Diodomethane: Add diiodomethane (0.54 g, 2 mmol) to the solution.
-
Reaction: Continue stirring for 15 hours.
-
Work-up: Remove the solvent under reduced pressure. Wash the residue with a small amount of water.
-
Crystallization: Crystallize the product from a toluene-acetonitrile mixture to yield the pure 1,3-oxathiolane derivative.[1]
Synthesis of Lamivudine (3TC): A Key Oxathiolane Drug
Lamivudine is a potent anti-HIV agent and a prime example of a successful oxathiolane-based drug. Its synthesis often involves the Vorbrüggen glycosylation method.[2][3][4]
Experimental Protocol: Synthesis of Lamivudine via Vorbrüggen Glycosylation [2][3][4]
-
Preparation of Silylated Cytosine: A mixture of N-acetylcytosine, hexamethyldisilazane (HMDS), and a catalytic amount of ammonium sulfate is refluxed in an anhydrous solvent (e.g., toluene) until the solution becomes clear. The solvent is then removed under vacuum to yield the silylated cytosine derivative.
-
Glycosylation Reaction:
-
Dissolve the deuterated 1,3-oxathiolane acetate in anhydrous acetonitrile in a separate flask.[2]
-
Add a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).[2]
-
Add the solution of silylated ¹⁵N-cytosine to the reaction mixture at room temperature.[2]
-
Stir the reaction mixture at room temperature or a slightly elevated temperature and monitor its progress by High-Performance Liquid Chromatography (HPLC).[2]
-
-
Quenching and Work-up:
-
Deprotection: The acetyl protecting group is typically removed by treatment with a base, such as potassium carbonate in methanol.[2]
-
Purification:
-
Column Chromatography: The crude product is first purified by silica gel column chromatography using a gradient elution system of dichloromethane and methanol.[2]
-
Recrystallization: Further purification is achieved by recrystallization from a suitable solvent system, such as ethanol/ethyl acetate, to yield pure Lamivudine.[2][5][6]
-
Mechanism of Action: Antiviral Activity
Oxathiolane nucleoside analogues, such as Lamivudine (3TC) and Emtricitabine (FTC), are potent inhibitors of viral reverse transcriptase.[7] Their mechanism of action involves several key steps within the host cell, ultimately leading to the termination of viral DNA chain elongation.
-
Cellular Uptake and Phosphorylation: The oxathiolane derivative is transported into the host cell. Inside the cell, host kinases phosphorylate the nucleoside analogue to its active triphosphate form.[7]
-
Competitive Inhibition: The resulting triphosphate analogue competes with the natural deoxynucleoside triphosphates (dNTPs) for incorporation into the growing viral DNA chain by the viral reverse transcriptase.[7]
-
Chain Termination: Once incorporated, the oxathiolane derivative acts as a chain terminator because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond. This premature termination of the DNA chain effectively halts viral replication.[7]
The unnatural L-(-)-enantiomers of oxathiolane nucleosides have been shown to exhibit higher anti-HIV activity and lower cytotoxicity compared to their D-(+)-counterparts.[8]
Signaling Pathway: HIV Replication Cycle and NRTI Inhibition
The following diagram illustrates the key stages of the HIV replication cycle and the point of intervention for oxathiolane-based Nucleoside Reverse Transcriptase Inhibitors (NRTIs).
Caption: HIV Replication Cycle and the Mechanism of NRTI Inhibition.
Biological Evaluation of Oxathiolane Derivatives
The biological activity of newly synthesized oxathiolane derivatives is typically assessed through a series of in vitro assays to determine their efficacy and cytotoxicity.
Experimental Workflow for Antiviral Screening
The following diagram outlines a typical workflow for the initial screening of oxathiolane derivatives for anti-HIV activity.
Caption: A typical workflow for the in vitro screening of anti-HIV drug candidates.
Experimental Protocols for Key Biological Assays
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity [9]
-
Cell Seeding: Seed cells (e.g., MT-4, CEM) in a 96-well plate at a concentration of 5 × 10⁴ cells/well in 100 µL of culture medium.
-
Compound Addition: Add various concentrations of the test oxathiolane derivatives to the wells. Include a positive control (e.g., a known cytotoxic agent) and a negative control (vehicle).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5-6.5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
Solubilization: Add 100 µL of solubilization solution to each well and allow the plate to stand overnight in the incubator to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. The reference wavelength should be greater than 650 nm.
-
Data Analysis: Calculate the concentration of the compound that causes a 50% reduction in cell viability (CC₅₀).
Protocol 2: Anti-HIV-1 Reverse Transcriptase (RT) Inhibition Assay (Colorimetric) [10]
-
Reagent Preparation:
-
Prepare a dilution series of the test oxathiolane derivatives.
-
Dilute the HIV-1 RT stock solution to the desired working concentration.
-
Prepare a reaction mix containing the reaction buffer, dNTPs (including digoxigenin-labeled dUTP), and a template-primer (e.g., poly(A)•oligo(dT)).
-
-
Assay Plate Setup:
-
Negative Control (No Enzyme): Add the reaction mix and lysis buffer to designated wells.
-
Positive Control (No Inhibitor): Add the reaction mix and the diluted HIV-1 RT to designated wells.
-
Test Wells: Add the reaction mix, diluted HIV-1 RT, and various concentrations of the test compounds to the remaining wells.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Capture of DNA Product: Transfer the reaction mixtures to a streptavidin-coated microplate and incubate to allow the biotin-labeled DNA to bind.
-
Washing: Wash the plate several times with wash buffer.
-
Antibody Conjugate Incubation: Add an HRP-conjugated anti-digoxigenin antibody to each well and incubate.
-
Washing: Repeat the washing steps.
-
Substrate Addition and Signal Development: Add an HRP substrate (e.g., ABTS) to each well and incubate until sufficient color develops.
-
Stopping the Reaction: Add a stop solution to each well.
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength.
-
Data Analysis: Calculate the concentration of the compound that inhibits 50% of the reverse transcriptase activity (IC₅₀).
Quantitative Data and Structure-Activity Relationships (SAR)
The biological activity of oxathiolane derivatives is highly dependent on their stereochemistry and the nature of the substituents on both the oxathiolane ring and the nucleobase. The following tables summarize some of the reported anti-HIV activities.
Table 1: Anti-HIV Activity of Lamivudine (3TC) and Related Compounds
| Compound | Enantiomer | Cell Line | EC₅₀ (µM) | Reference |
| (±)-BCH-189 | Racemic | MT-4 | 0.37–1.31 | [8] |
| (+)-BCH-189 | D-(+) | CEM | 0.2 | [8] |
| (-)-BCH-189 (Lamivudine) | L-(-) | CEM | 0.07 | [8] |
| (-)-FTC (Emtricitabine) | L-(-) | CEM | 0.009 | [8] |
| (+)-FTC | D-(+) | CEM | 0.84 | [8] |
Table 2: Anti-HIV and Anti-Influenza Activity of Other Oxathiolane Derivatives
| Compound | Target Virus | Activity | Value (µM) | Reference |
| T-705 Oxathiolane Derivative (cis-isomer) | Influenza A H1N1 | IC₅₀ | 40.4 | [8] |
| T-705 Oxathiolane Derivative (trans-isomer) | HIV | IC₅₀ | 30 | [8] |
| Pyrimidine Analogue (X=H, Y=OH) | HIV | EC₅₀ | 94.7 | [8] |
| Pyrimidine Analogue (X=CH₃, Y=OH) | HIV | EC₅₀ | 11.6 | [8] |
Oxathiolane derivatives have proven to be a rich source of antiviral agents, with Lamivudine and Emtricitabine being prominent examples of their success in the clinic. The synthetic accessibility of the oxathiolane ring and the ability to modulate its stereochemistry and substitution patterns continue to make it an attractive scaffold for the design of novel therapeutics. The detailed protocols and data presented in this guide provide a foundation for researchers to further explore the potential of this important class of molecules in drug discovery. Future work in this area may focus on the development of oxathiolane derivatives with activity against other viral targets and drug-resistant strains of HIV.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Efficient asymmetric synthesis of lamivudine via enzymatic dynamic kinetic resolution - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC45551C [pubs.rsc.org]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. esisresearch.org [esisresearch.org]
- 6. CN101531656A - Lamivudine crystal form and preparation method thereof - Google Patents [patents.google.com]
- 7. HIV-1 Reverse Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Synthetic strategies toward 1,3-oxathiolane nucleoside analogues [beilstein-journals.org]
- 9. Discovery of Novel Inhibitors of HIV-1 Reverse Transcriptase Through Virtual Screening of Experimental and Theoretical Ensembles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
The Stereochemical Nuances of 1,3-Oxathiolane Nucleosides: A Technical Guide to Antiviral Efficacy
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Critical Role of Stereochemistry in the Antiviral Activity of 1,3-Oxathiolane Nucleosides.
The advent of 1,3-oxathiolane nucleosides marked a pivotal moment in the fight against viral diseases, particularly Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV). These synthetic nucleoside analogs, characterized by the replacement of the C-3' carbon of the ribose sugar with a sulfur atom, have demonstrated potent antiviral activity. However, the biological efficacy of these compounds is intrinsically linked to their three-dimensional atomic arrangement, or stereochemistry. This technical guide delves into the core principles of 1,3-oxathiolane nucleoside stereochemistry, detailing the profound impact of isomeric forms on antiviral potency and providing a comprehensive overview of their synthesis, mechanism of action, and bioanalytical evaluation.
The Decisive Role of Stereoisomerism in Biological Activity
1,3-Oxathiolane nucleosides possess two chiral centers, giving rise to four possible stereoisomers: two pairs of enantiomers (β-D and β-L) with cis and trans configurations of the nucleobase relative to the hydroxymethyl group on the oxathiolane ring. It is now unequivocally established that the biological activity resides almost exclusively in the β-L-(-)-cis isomer. This stereochemical preference is a critical determinant of the therapeutic index, influencing both antiviral potency and cytotoxicity.
The seminal examples of this stereochemical dependence are the clinically successful drugs lamivudine (3TC) and emtricitabine (FTC). The β-L-(-)-enantiomers of these drugs are potent inhibitors of HIV and HBV reverse transcriptases, while their corresponding β-D-(+)-enantiomers exhibit significantly lower antiviral activity and higher cytotoxicity.[1][2][3] This stark difference underscores the necessity of stereoselective synthesis or efficient chiral resolution to produce enantiomerically pure active pharmaceutical ingredients.
Quantitative Analysis of Stereoisomer Activity
The following tables summarize the quantitative data on the antiviral activity and cytotoxicity of different stereoisomers of key 1,3-oxathiolane nucleosides. The 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) represents the concentration of the drug that inhibits viral replication by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. A higher selectivity index (SI = CC50/EC50) indicates a more favorable safety profile.
Table 1: Anti-HIV Activity of Lamivudine (BCH-189) Stereoisomers
| Compound | Isomer Configuration | Cell Line | EC50 (µM) |
| Lamivudine (1c) | Racemic (±)-cis | MT-4 | 0.73 (mean) |
| β-L-(-)-cis (Active form) | PBM | 0.02 | |
| β-D-(+)-cis | CEM | 0.2 |
Data compiled from multiple sources.[2]
Table 2: Anti-HIV Activity of Emtricitabine (FTC) Stereoisomers
| Compound | Isomer Configuration | Cell Line | EC50 (µM) |
| Emtricitabine | β-L-(-)-cis (Active form) | CEM | 0.009 |
| β-D-(+)-cis | CEM | 0.84 |
Data compiled from multiple sources.[2]
Mechanism of Action: A Stereospecific Interaction
The antiviral action of 1,3-oxathiolane nucleosides is a multi-step process that begins with their entry into the host cell and culminates in the termination of viral DNA synthesis. The stereochemistry of the nucleoside analog plays a crucial role at each stage of this pathway.
-
Cellular Uptake and Phosphorylation: Once inside the cell, the nucleoside analog is sequentially phosphorylated by host cellular kinases to its active triphosphate form. For instance, lamivudine is converted to lamivudine monophosphate (L-MP), then to the diphosphate (L-DP), and finally to the active lamivudine triphosphate (L-TP). This metabolic activation is a prerequisite for antiviral activity. The affinity of cellular kinases for these "unnatural" L-nucleosides can be a determining factor in their activation.[3]
-
Inhibition of Viral Reverse Transcriptase: The active triphosphate analog acts as a competitive inhibitor and a chain-terminating substrate for the viral reverse transcriptase (RT). It competes with the natural deoxynucleoside triphosphate (dNTP) for incorporation into the growing viral DNA chain. The absence of a 3'-hydroxyl group on the oxathiolane ring, once incorporated, prevents the formation of the next phosphodiester bond, thereby terminating DNA chain elongation.[2] The stereochemistry of the nucleoside triphosphate is critical for its recognition and efficient incorporation by the viral RT, while ideally being a poor substrate for human DNA polymerases, which contributes to its low cytotoxicity.
Experimental Protocols
This section provides an overview of the key experimental methodologies for the synthesis, separation, and biological evaluation of 1,3-oxathiolane nucleosides.
Stereoselective Synthesis and Resolution
The synthesis of enantiomerically pure 1,3-oxathiolane nucleosides is a cornerstone of their development. Two primary strategies are employed: stereoselective synthesis using chiral precursors or chiral catalysts, and the resolution of racemic mixtures.
1. Stereoselective N-Glycosylation:
A crucial step in the synthesis is the coupling of the 1,3-oxathiolane sugar moiety with the nucleobase (N-glycosylation). The use of Lewis acids as catalysts can promote stereoselectivity, favoring the formation of the desired β-anomer.
-
Materials:
-
Protected 1,3-oxathiolane acetate (racemic or enantiomerically enriched)
-
Silylated nucleobase (e.g., silylated cytosine or 5-fluorocytosine)
-
Lewis acid catalyst (e.g., ZrCl₄, SnCl₄, TMSI)
-
Anhydrous organic solvent (e.g., dichloromethane, acetonitrile)
-
-
General Procedure:
-
The silylated nucleobase is prepared by treating the nucleobase with a silylating agent like hexamethyldisilazane (HMDS).
-
The protected 1,3-oxathiolane acetate is dissolved in an anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).
-
The Lewis acid catalyst is added to the solution at a controlled temperature (often room temperature or below).
-
The silylated nucleobase is then added to the reaction mixture.
-
The reaction is stirred for a specified period, and its progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the reaction is quenched, and the product is purified by column chromatography to separate the cis and trans diastereomers.
-
Subsequent deprotection steps are carried out to yield the final nucleoside.
-
2. Enzymatic Resolution of Racemic Intermediates:
Enzymatic resolution is a highly efficient method for separating enantiomers. Lipases are commonly used to selectively acylate or deacylate one enantiomer of a racemic mixture of a 1,3-oxathiolane intermediate, allowing for the separation of the two enantiomers.
-
Materials:
-
Racemic 1,3-oxathiolane derivative (e.g., a 5'-O-acyl derivative)
-
Lipase (e.g., from Pseudomonas cepacia, Candida antarctica)
-
Organic solvent (e.g., tert-butyl methyl ether, hexane)
-
Acylating agent (for resolution by acylation) or buffer (for resolution by hydrolysis)
-
-
General Procedure for Hydrolysis:
-
The racemic 5'-O-acylated 1,3-oxathiolane is dissolved in a suitable organic solvent and buffer mixture.
-
The lipase is added to the solution.
-
The reaction mixture is stirred at a controlled temperature, and the progress of the hydrolysis is monitored by chiral HPLC.
-
The reaction is stopped when approximately 50% conversion is reached.
-
The unreacted acylated enantiomer and the hydrolyzed enantiomer are then separated by column chromatography.
-
Antiviral Activity Assays
1. Anti-HIV Reverse Transcriptase (RT) Inhibition Assay:
This in vitro assay measures the ability of the triphosphate form of the nucleoside analog to inhibit the activity of purified HIV RT.
-
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Template-primer (e.g., poly(rA)-oligo(dT))
-
Deoxynucleoside triphosphates (dATP, dGTP, dCTP, dTTP)
-
Radiolabeled dTTP (e.g., [³H]-dTTP)
-
Triphosphate form of the test compound
-
Reaction buffer (containing Tris-HCl, KCl, MgCl₂, DTT)
-
Glass fiber filters
-
Scintillation cocktail and counter
-
-
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, template-primer, and dNTPs (including [³H]-dTTP).
-
Add varying concentrations of the triphosphate test compound to the reaction tubes.
-
Initiate the reaction by adding the HIV-1 RT enzyme.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding ice-cold trichloroacetic acid (TCA).
-
Precipitate the newly synthesized DNA on ice.
-
Collect the precipitated DNA on glass fiber filters by vacuum filtration.
-
Wash the filters with TCA and ethanol to remove unincorporated nucleotides.
-
Measure the radioactivity of the filters using a liquid scintillation counter.
-
Calculate the percentage of RT inhibition for each compound concentration and determine the IC50 value.[4][5]
-
2. Anti-HBV Assay in Cell Culture (HepG2 2.2.15 cells):
This cell-based assay evaluates the ability of the nucleoside analog to inhibit HBV replication in a human hepatoblastoma cell line that constitutively produces HBV particles.
-
Materials:
-
HepG2 2.2.15 cell line
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound at various concentrations
-
Reagents for DNA extraction from cell culture supernatant
-
Reagents for quantitative PCR (qPCR) to measure HBV DNA levels
-
-
Procedure:
-
Seed HepG2 2.2.15 cells in multi-well plates and allow them to adhere and grow to confluence.
-
Replace the culture medium with fresh medium containing serial dilutions of the test compound.
-
Incubate the cells for a period of 6-9 days, with periodic medium changes containing the fresh compound.
-
Collect the cell culture supernatants at the end of the treatment period.
-
Extract viral DNA from the supernatant.
-
Quantify the amount of extracellular HBV DNA using a validated qPCR assay.
-
Determine the EC50 value by plotting the percentage of HBV DNA reduction against the compound concentration.[1][6]
-
Concurrently, perform a cytotoxicity assay (e.g., MTS or MTT assay) on uninfected HepG2 cells treated with the same compound concentrations to determine the CC50 value.[1]
-
Stereochemical Analysis
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR is a powerful tool for determining the relative stereochemistry (cis/trans) of 1,3-oxathiolane nucleosides. Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are particularly informative.
-
COSY: Identifies protons that are coupled through chemical bonds. The coupling patterns between the protons on the oxathiolane ring can help establish their relative positions.
-
NOESY: Detects protons that are close to each other in space, regardless of whether they are directly bonded. For a cis isomer, a NOE cross-peak would be expected between the H-1' proton and the protons of the 4'-CH₂OH group, whereas this would be absent in the trans isomer.[7]
2. X-ray Crystallography:
X-ray crystallography provides an unambiguous determination of the absolute stereochemistry of a molecule. By obtaining a suitable crystal of an enantiomerically pure 1,3-oxathiolane nucleoside, the precise three-dimensional arrangement of all atoms can be elucidated, confirming both the cis/trans configuration and the absolute configuration (D or L) at the chiral centers.[8]
Visualizing the Core Concepts
The following diagrams, generated using the DOT language, illustrate key pathways and workflows discussed in this guide.
Signaling Pathways and Logical Relationships
Conclusion
The stereochemistry of 1,3-oxathiolane nucleosides is not merely a subtle structural feature but a fundamental determinant of their therapeutic value. The pronounced difference in antiviral activity and cytotoxicity between stereoisomers, particularly the superior profile of the β-L-(-)-cis isomers like lamivudine and emtricitabine, highlights the critical importance of stereocontrol in the design and synthesis of these potent antiviral agents. A thorough understanding of the stereochemical requirements for interaction with both viral and host cell enzymes is paramount for the development of next-generation nucleoside analogs with improved efficacy and safety profiles. The experimental protocols and analytical techniques outlined in this guide provide a framework for the continued exploration and optimization of this important class of antiviral drugs.
References
- 1. 2.2. Antiviral Assay against HBV Genotype D in HepG2.2.2.15 Cells [bio-protocol.org]
- 2. Synthetic strategies toward 1,3-oxathiolane nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 4. journals.asm.org [journals.asm.org]
- 5. Inhibition of the reverse transcriptase from HIV by 3'-azido-3'-deoxythymidine triphosphate and its threo analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
The Antiviral Potential of Oxathiolane Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxathiolane compounds represent a cornerstone in the development of antiviral therapeutics, most notably as nucleoside reverse transcriptase inhibitors (NRTIs). This technical guide provides a comprehensive overview of the antiviral properties of this class of compounds, with a focus on their mechanism of action, structure-activity relationships, and the quantitative assessment of their efficacy. Detailed experimental protocols for key virological and toxicological assays are provided, alongside illustrative diagrams of the underlying molecular pathways and experimental workflows to support researchers in the field of antiviral drug discovery and development.
Introduction to Oxathiolane Antivirals
The oxathiolane ring system, a five-membered heterocycle containing one oxygen and one sulfur atom, is a privileged scaffold in medicinal chemistry. Nucleoside analogues incorporating this moiety have demonstrated potent antiviral activity, particularly against retroviruses like the Human Immunodeficiency Virus (HIV) and the Hepatitis B Virus (HBV). The pioneering drugs lamivudine (3TC) and emtricitabine (FTC) are prominent examples of the clinical success of oxathiolane-based antivirals. These compounds function as chain terminators of viral DNA synthesis, a mechanism that relies on their structural mimicry of natural deoxynucleosides.
Mechanism of Action: Inhibition of Viral Reverse Transcriptase
The primary antiviral mechanism of oxathiolane nucleoside analogues is the inhibition of viral reverse transcriptase (RT), a critical enzyme for the replication of retroviruses.[1] This process can be broken down into several key steps:
-
Cellular Uptake: Oxathiolane compounds are prodrugs that are transported into host cells.[2]
-
Intracellular Phosphorylation: Once inside the cell, they are sequentially phosphorylated by host cellular kinases to their active triphosphate form.[2][3] For instance, lamivudine is converted to lamivudine monophosphate (3TC-MP) by deoxycytidine kinase, then to the diphosphate (3TC-DP) by cytidine monophosphate/deoxycytidine monophosphate kinase, and finally to the active triphosphate (3TC-TP) by nucleoside diphosphate kinase.[2]
-
Competitive Inhibition: The resulting triphosphate analogue competes with the natural deoxynucleoside triphosphates (dNTPs) for incorporation into the growing viral DNA chain by the viral reverse transcriptase.[3]
-
Chain Termination: Upon incorporation, the absence of a 3'-hydroxyl group on the oxathiolane ring prevents the formation of the next 5'-3' phosphodiester bond, leading to the termination of DNA chain elongation and halting viral replication.[4]
Quantitative Assessment of Antiviral Activity
The antiviral potency of oxathiolane compounds is quantified using various in vitro assays that determine the concentration of the compound required to inhibit viral replication by 50% (EC₅₀ or IC₅₀) and the concentration that causes a 50% reduction in host cell viability (CC₅₀). The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀/IC₅₀, is a critical parameter for evaluating the therapeutic potential of an antiviral agent, with a higher SI value indicating a more favorable safety profile.[5]
Table 1: Antiviral Activity of Selected Oxathiolane Compounds
| Compound | Virus | Cell Line | Assay Type | IC₅₀ / EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Lamivudine (3TC) | HIV-1 | MT-4 | Cytopathogenicity | 0.37 - 1.31 | >100 | >76 - >270 | [1] |
| Emtricitabine (FTC) | HIV-1 | MT-4 | Cytopathogenicity | 0.007 - 0.03 | >100 | >3333 - >14285 | [1] |
| Racemic (±)-BCH-189 | HIV-1 | MT-4 | Cytopathogenicity | 0.37 - 1.31 | - | - | [1] |
| Pyrimidine analogue 90 | HIV-1 | - | - | 0.28 | - | - | [1] |
| Pyrimidine analogue 91 | HIV-1 | - | - | 2.8 | - | - | [1] |
| Oxaselenolane cytosine analogue | HIV-1 | - | - | Potent | - | - | [6] |
| Oxaselenolane 5-fluorocytosine analogue | HIV-1 | - | - | Potent | - | - | [6] |
| Oxaselenolane cytosine analogue | HBV | - | - | Potent | - | - | [6] |
| Oxaselenolane 5-fluorocytosine analogue | HBV | - | - | Potent | - | - | [6] |
Note: Data is compiled from various sources and experimental conditions may vary.
Structure-Activity Relationships (SAR)
The antiviral activity and toxicity profile of oxathiolane nucleosides are highly dependent on their stereochemistry and the nature of the nucleobase.
-
Stereochemistry: The L-enantiomers of oxathiolane nucleosides, such as lamivudine and emtricitabine, generally exhibit greater antiviral activity and lower cytotoxicity compared to their D-counterparts. This is attributed to their preferential recognition by viral reverse transcriptase over human DNA polymerases.[4]
-
Nucleobase Modification: Modifications to the pyrimidine or purine base can significantly impact antiviral potency. For example, the fluorination at the 5-position of the cytosine ring in emtricitabine enhances its anti-HIV activity compared to lamivudine.[1] The synthesis and evaluation of various nucleobase analogues have been a key strategy in the development of novel oxathiolane antivirals.[6][7]
Experimental Protocols
Accurate and reproducible in vitro assays are fundamental to the discovery and development of novel antiviral agents. The following sections provide detailed methodologies for key experiments.
HIV-1 Reverse Transcriptase Inhibition Assay (IC₅₀ Determination)
This biochemical assay directly measures the inhibitory effect of a compound on the activity of purified HIV-1 reverse transcriptase.
Methodology:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound in an appropriate buffer.
-
Dilute recombinant HIV-1 reverse transcriptase to the working concentration.
-
Prepare a reaction mixture containing a template-primer (e.g., poly(A)•oligo(dT)), a mixture of dNTPs, and a labeled dUTP (e.g., digoxigenin-dUTP).[8]
-
-
Assay Procedure:
-
In a 96-well plate, add the test compound dilutions, positive control (no inhibitor), and negative control (no enzyme).
-
Add the reaction mixture to all wells.
-
Initiate the reaction by adding the diluted HIV-1 RT to all wells except the negative control.
-
Incubate the plate at 37°C for a specified time (e.g., 1 hour).
-
-
Detection:
-
The newly synthesized, labeled DNA is captured on a streptavidin-coated plate.
-
An enzyme-conjugated antibody (e.g., anti-digoxigenin-HRP) is added, which binds to the labeled DNA.
-
A substrate is added to generate a colorimetric or fluorometric signal that is proportional to the amount of synthesized DNA.[8]
-
-
Data Analysis:
-
Measure the signal using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[8]
-
Plaque Reduction Assay (EC₅₀ Determination)
This cell-based assay measures the ability of a compound to inhibit the cytopathic effect of a virus, specifically the formation of plaques (localized areas of cell death).
Methodology:
-
Cell and Virus Preparation:
-
Seed a monolayer of susceptible host cells in 6-well or 24-well plates.
-
Prepare serial dilutions of the virus stock to determine the titer that produces a countable number of plaques (e.g., 50-100 PFU/well).
-
-
Infection and Treatment:
-
Infect the cell monolayers with the predetermined virus dilution.
-
After a viral adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing serial dilutions of the test compound.[9]
-
-
Incubation and Staining:
-
Incubate the plates for several days until plaques are visible.
-
Fix the cells (e.g., with formalin) and stain them with a dye (e.g., crystal violet) that stains viable cells, leaving the plaques unstained.[9]
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).
-
Plot the percentage of plaque reduction against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.[10]
-
Cytotoxicity Assay (CC₅₀ Determination) using MTT
This colorimetric assay assesses the effect of a compound on the metabolic activity of host cells, providing a measure of its cytotoxicity.
Methodology:
-
Cell Seeding:
-
Seed host cells in a 96-well plate at a predetermined density.[11]
-
-
Compound Treatment:
-
Add serial dilutions of the test compound to the wells. Include a cell control (no compound) and a blank control (medium only).
-
Incubate the plate for a period equivalent to that of the antiviral assay (e.g., 48-72 hours).[11]
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the cell control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the CC₅₀ value.[11]
-
Conclusion
Oxathiolane compounds have proven to be a highly successful class of antiviral agents, primarily through their potent inhibition of viral reverse transcriptase. This guide has provided an in-depth overview of their mechanism of action, methods for their quantitative evaluation, and key structure-activity relationships. The detailed experimental protocols and illustrative diagrams serve as a valuable resource for researchers engaged in the discovery and development of novel antiviral therapeutics based on the oxathiolane scaffold. Continued exploration of this chemical space, guided by the principles and methodologies outlined herein, holds promise for the development of next-generation antiviral drugs to address current and future viral threats.
References
- 1. Synthetic strategies toward 1,3-oxathiolane nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Pharmacokinetics of Lamivudine and Lamivudine-Triphosphate after Administration of 300 Milligrams and 150 Milligrams Once Daily to Healthy Volunteers: Results of the ENCORE 2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lamivudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. Synthesis and antiviral activity of oxaselenolane nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antiviral activities of N-9-oxypurine 1,3-dioxolane and 1,3-oxathiolane nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Structural Characterization of 3-Oxo-1,3-oxathiolane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structural characterization of 3-oxo-1,3-oxathiolane, a five-membered heterocyclic compound of interest in medicinal chemistry. The document outlines the synthetic methodology and a suite of spectroscopic and computational techniques employed to elucidate its molecular structure and conformational dynamics.
Synthesis
The primary route to 3-oxo-1,3-oxathiolane involves the oxidation of its precursor, 1,3-oxathiolane. A well-established method utilizes sodium periodate (NaIO₄) as the oxidizing agent in an aqueous solution. This approach provides a direct and efficient conversion to the target sulfoxide.
General Experimental Protocol: Oxidation of 1,3-Oxathiolane
A solution of 1,3-oxathiolane is prepared in water. To this, a stoichiometric amount of sodium periodate is added portion-wise while monitoring the reaction temperature. The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC). Upon completion, the product, 3-oxo-1,3-oxathiolane, is extracted from the aqueous phase using a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude product. Purification is typically achieved by column chromatography on silica gel.[1]
Spectroscopic Characterization
A combination of spectroscopic techniques is essential for the unambiguous structural determination of 3-oxo-1,3-oxathiolane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of 3-oxo-1,3-oxathiolane. Both ¹H and ¹³C NMR are employed.
2.1.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum of 3-oxo-1,3-oxathiolane provides crucial information about the electronic environment and spatial arrangement of the protons in the molecule. The chemical shifts and coupling constants are particularly informative for conformational analysis.[1]
Table 1: ¹H NMR Spectral Data for 3-Oxo-1,3-oxathiolane
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~4.5 - 4.8 | m | |
| H-4 | ~3.8 - 4.2 | m | |
| H-5 | ~2.9 - 3.3 | m |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific instrument used. The values presented are approximate based on literature data for related compounds.
2.1.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments and their chemical nature.
Table 2: Expected ¹³C NMR Chemical Shifts for 3-Oxo-1,3-oxathiolane
| Carbon | Expected Chemical Shift (ppm) |
| C-2 | 65 - 75 |
| C-4 | 50 - 60 |
| C-5 | 45 - 55 |
Note: These are expected ranges based on data for 1,3-oxathiolane-3-oxide and its derivatives.[2]
2.1.3. General Experimental Protocol: NMR Spectroscopy
A sample of 3-oxo-1,3-oxathiolane (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Standard acquisition parameters are used, and chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[3][4]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of 3-oxo-1,3-oxathiolane, confirming its elemental composition.
Table 3: Expected Mass Spectrometry Data for 3-Oxo-1,3-oxathiolane (C₃H₆O₂S)
| Ion | m/z (Expected) |
| [M]⁺ | 106.01 |
| [M+H]⁺ | 107.02 |
Note: The fragmentation pattern would provide further structural information.
2.2.1. General Experimental Protocol: Mass Spectrometry
A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS). Electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) can be used. High-resolution mass spectrometry (HRMS) is employed to determine the exact mass and confirm the molecular formula.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The S=O stretch is a characteristic absorption for sulfoxides.
Table 4: Key IR Absorption Bands for 3-Oxo-1,3-oxathiolane
| Functional Group | Wavenumber (cm⁻¹) |
| S=O stretch | 1030 - 1070 |
| C-O stretch | 1000 - 1300 |
| C-H stretch (alkane) | 2850 - 3000 |
2.3.1. General Experimental Protocol: FTIR Spectroscopy
The IR spectrum can be obtained using a neat sample (if liquid) as a thin film between two salt plates (e.g., NaCl or KBr) or by preparing a KBr pellet for a solid sample. Attenuated Total Reflectance (ATR) is also a common technique for obtaining the IR spectrum of a small amount of sample with minimal preparation.[5]
Conformational Analysis
3-Oxo-1,3-oxathiolane exists in a dynamic equilibrium between different conformations. The five-membered ring is not planar and can adopt puckered conformations. Computational modeling, in conjunction with experimental NMR data, has shown that 3-oxo-1,3-oxathiolane primarily exists as a mixture of two half-chair conformations (HC1 and HC2).[1] The relative populations of these conformers are determined by steric and electronic factors.
Visualizations
Experimental Workflow for Structural Characterization
Caption: Experimental workflow for the characterization of 3-oxo-1,3-oxathiolane.
Conformational Equilibrium of 3-Oxo-1,3-oxathiolane
Caption: Conformational equilibrium of 3-oxo-1,3-oxathiolane.[1]
References
An In-depth Technical Guide to the Chemical and Physical Properties of Oxathiolanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core chemical and physical properties of oxathiolanes, five-membered heterocyclic compounds containing one oxygen and one sulfur atom. The unique structural features of oxathiolanes and their derivatives have garnered significant interest in medicinal chemistry and materials science, most notably in the development of antiviral nucleoside analogues. This document details their physicochemical characteristics, spectroscopic signatures, and key synthetic methodologies.
Core Chemical and Physical Properties
Oxathiolanes exist as two primary isomers, 1,2-oxathiolane and 1,3-oxathiolane, depending on the relative positions of the heteroatoms. Their physical and chemical properties are influenced by the substitution pattern on the heterocyclic ring.
Physical Properties of Parent Oxathiolanes
The fundamental physical properties of the unsubstituted 1,2- and 1,3-oxathiolane rings are summarized below.
| Property | 1,2-Oxathiolane | 1,3-Oxathiolane |
| Molecular Formula | C₃H₆OS[1][2] | C₃H₆OS[3][4][5] |
| Molecular Weight | 90.14 g/mol [1][2] | 90.14 g/mol [4][5] |
| Appearance | - | Colorless liquid[4] |
| Boiling Point | - | 127-129 °C[4] |
| Density | - | 1.1779 g/cm³[4] |
| CAS Number | 5684-29-7[1][2] | 2094-97-5[3][5] |
Physical Properties of Selected Oxathiolane Derivatives
The properties of oxathiolanes can be significantly altered by the introduction of various substituents. The following table presents data for some common derivatives.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| 1,2-Oxathiolane 2-oxide | C₃H₆O₂S[6] | 106.15[6] | 197.2 at 760 mmHg[7] | 1.39[7] |
| 1,2-Oxathiolane 2,2-dioxide | C₃H₆O₃S[8][9] | 122.14[8][9] | - | - |
| 1,3-Oxathiolane-2-thione | C₃H₄OS₂[10] | 120.20[10] | - | - |
| 2-Methyl-1,3-oxathiolane | C₄H₈OS | 104.17 | - | - |
| 2,2-Dimethyl-1,3-oxathiolane | C₅H₁₀OS | 118.19 | - | - |
Spectroscopic Properties
Spectroscopic analysis is crucial for the identification and structural elucidation of oxathiolane derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are essential for determining the substitution pattern and stereochemistry of the oxathiolane ring. The chemical shifts of the methylene protons adjacent to the oxygen and sulfur atoms provide key structural information. For instance, in 1,3-oxathiolane, the conformation of the ring can be studied by analyzing the coupling constants of the C4 and C5 hydrogens[11].
-
Infrared (IR) Spectroscopy : The IR spectra of oxathiolanes are characterized by C-O and C-S stretching vibrations. Far-infrared spectroscopy has been used to study the out-of-plane ring vibrations and pseudorotation of 1,3-oxathiolane[12][13].
-
Mass Spectrometry (MS) : Mass spectrometry provides information on the molecular weight and fragmentation patterns of oxathiolanes, aiding in their identification[5].
Experimental Protocols
Several synthetic routes have been developed for the preparation of oxathiolanes and their derivatives.
Synthesis of 1,3-Oxathiolane from Mercaptoethanol and Formaldehyde
A common method for the preparation of the 1,3-oxathiolane ring involves the condensation of 2-mercaptoethanol with an aldehyde or ketone, a reaction typical for the synthesis of thioacetals[4].
Procedure:
-
To a solution of 2-mercaptoethanol in a suitable solvent (e.g., toluene), add an equimolar amount of formaldehyde (or another aldehyde/ketone).
-
Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid.
-
Reflux the mixture with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield 1,3-oxathiolane.
Synthesis of 1,3-Oxathiolane-2-thiones from Oxiranes and Carbon Disulfide
A versatile method for synthesizing 1,3-oxathiolane-2-thiones involves the reaction of oxiranes with carbon disulfide in the presence of a base[14].
Procedure:
-
To a solution of an oxirane in a suitable solvent (e.g., methanol), add carbon disulfide.
-
Add a catalytic amount of a base, such as sodium hydride (10 mol%)[14].
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting 1,3-oxathiolane-2-thione by column chromatography. This method offers high yields for a variety of substituted oxiranes[14].
Biological Significance and Signaling Pathways
Oxathiolane derivatives, particularly nucleoside analogues, have demonstrated significant biological activity. A prominent example is Lamivudine (3TC), a potent antiviral agent used in the treatment of HIV and Hepatitis B[15][16].
Antiviral Mechanism of Lamivudine
Lamivudine is a nucleoside reverse transcriptase inhibitor (NRTI). Its mechanism of action involves the inhibition of viral DNA synthesis[15][16].
-
Intracellular Phosphorylation : Lamivudine is a prodrug that, upon entering a host cell, is phosphorylated by host cell kinases to its active triphosphate form, lamivudine triphosphate (3TC-TP)[15][17].
-
Competitive Inhibition : 3TC-TP acts as a competitive inhibitor of the viral reverse transcriptase (in HIV) or polymerase (in HBV)[15][16]. It competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing viral DNA chain.
-
Chain Termination : Once incorporated into the viral DNA, 3TC-TP acts as a chain terminator. The oxathiolane ring lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, thus halting DNA elongation[15][16][18].
This selective inhibition of the viral polymerase, with minimal effect on host cell DNA polymerases, contributes to the drug's therapeutic efficacy and favorable safety profile[15].
Caption: Antiviral mechanism of Lamivudine.
Experimental Workflow for Antiviral Activity Screening
The evaluation of new oxathiolane derivatives for antiviral activity typically follows a standardized in vitro screening process.
Caption: Workflow for in vitro antiviral screening.
References
- 1. 1,2-Oxathiolane | C3H6OS | CID 138562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,2-Oxathiolane [webbook.nist.gov]
- 3. 1,3-Oxathiolane | C3H6OS | CID 65092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,3-Oxathiolane - Wikipedia [en.wikipedia.org]
- 5. 1,3-Oxathiolane [webbook.nist.gov]
- 6. 1,2-Oxathiolane 2-oxide | C3H6O2S | CID 283800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,2-Oxathiolane 2-oxide|lookchem [lookchem.com]
- 8. 1,2-Oxathiolane, 2,2-dioxide (CAS 1120-71-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. 1,2-Oxathiolane, 2,2-dioxide [webbook.nist.gov]
- 10. 1,3-Oxathiolane-2-thione | C3H4OS2 | CID 12410473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.aip.org [pubs.aip.org]
- 13. scilit.com [scilit.com]
- 14. Methoxide Ion Promoted Efficient Synthesis of 1,3-Oxathiolane-2-thiones by Reaction of Oxiranes and Carbon Disulfide [organic-chemistry.org]
- 15. What is the mechanism of Lamivudine? [synapse.patsnap.com]
- 16. Lamivudine - Wikipedia [en.wikipedia.org]
- 17. Lamivudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. d-nb.info [d-nb.info]
The Genesis of a Crucial Heterocycle: An In-depth Guide to the History and Synthesis of Oxathiolanes
For Immediate Release
This technical whitepaper provides a comprehensive overview of the historical development and synthetic methodologies of oxathiolanes, a class of five-membered heterocyclic compounds containing one oxygen and one sulfur atom. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis and application of these vital chemical entities. From their early preparations to their pivotal role in the development of life-saving antiviral medications, the synthesis of oxathiolanes showcases a fascinating evolution of organic chemistry.
A Historical Perspective: From Fundamental Reactions to Antiviral Breakthroughs
The 1,3-oxathiolane ring system has been a subject of chemical synthesis for many decades. Early methods focused on the fundamental construction of this heterocycle. A notable early example is the work of Djerassi and Gorman in 1953, who described the synthesis of cyclic ethylene hemithioketals, which are structurally related to oxathiolanes, by reacting ketones with 2-mercaptoethanol.
The landscape of oxathiolane synthesis was dramatically transformed with the discovery of the potent antiviral activity of nucleoside analogues containing this moiety. In 1989, Bernard Belleau and his colleagues synthesized the first racemic oxathiolane nucleoside, (±)-BCH-189.[1] This discovery was a watershed moment, leading to the development of two blockbuster antiretroviral drugs: Lamivudine (3TC) and Emtricitabine (FTC). Lamivudine was invented by Bernard Belleau and Paul Nguyen-Ba in 1988, with the more active and less toxic (-)-enantiomer being isolated in 1989.[2] Emtricitabine was later discovered by Dennis C. Liotta, Raymond F. Schinazi, and Woo-Baeg Choi at Emory University.[3] These drugs function as nucleoside reverse transcriptase inhibitors (NRTIs), effectively terminating the DNA chain elongation process during the replication of HIV and Hepatitis B virus (HBV).[4][5]
This critical application spurred extensive research into stereoselective synthetic routes to access the desired enantiomerically pure oxathiolane nucleosides, moving away from less efficient racemic syntheses and resolutions.
Core Synthetic Methodologies
The synthesis of the oxathiolane ring can be broadly categorized into several key approaches, each with its own set of advantages and applications.
Condensation of Carbonyl Compounds with Mercaptoalkohols
One of the most classical and straightforward methods for constructing the 1,3-oxathiolane ring is the acid-catalyzed condensation of an aldehyde or ketone with 2-mercaptoethanol. This reaction proceeds through the formation of a hemithioacetal intermediate, which then undergoes intramolecular cyclization and dehydration to afford the oxathiolane.
This method is widely used for the protection of carbonyl groups in multi-step syntheses due to the stability of the resulting oxathiolane ring to a variety of reaction conditions.[6]
Reaction of Epoxides with Sulfur-Containing Reagents
The reaction of epoxides with sources of sulfur provides another versatile route to oxathiolanes. A common approach involves the reaction of epoxides with carbon disulfide (CS₂) in the presence of a catalyst to yield 1,3-oxathiolane-2-thiones. Various catalysts, including amidines and methoxide ions, have been employed to promote this transformation, often with high yields.[7]
Alternatively, the reaction of thiocarbonyl compounds with oxiranes, often catalyzed by a Lewis acid, can lead to the regioselective formation of 1,3-oxathiolanes.[8]
Stereoselective Synthesis of Oxathiolane Nucleosides
The demand for enantiomerically pure antiviral drugs has driven the development of sophisticated stereoselective syntheses of oxathiolane nucleosides. Key strategies include:
-
Resolution of Racemic Mixtures: Early approaches relied on the separation of enantiomers from a racemic mixture of the oxathiolane nucleoside. Enzymatic resolution has proven to be a particularly effective technique.[1]
-
Use of Chiral Auxiliaries: A significant advancement was the use of chiral auxiliaries to direct the stereochemical outcome of the reaction. For instance, the synthesis of Lamivudine and Emtricitabine has famously employed L-menthol as a chiral auxiliary to control the stereochemistry during the formation of the oxathiolane ring.[9]
-
Coupling of a Chiral Oxathiolane Intermediate with a Nucleobase: A convergent strategy involves the synthesis of a chiral oxathiolane "sugar" moiety, which is then coupled with the desired nucleobase in a glycosylation reaction. This approach allows for greater control over the stereochemistry of the final product.[1][10]
Sulfenyl Chloride Chemistry
A more recent innovation in the synthesis of oxathiolane intermediates, particularly for the large-scale production of Lamivudine and Emtricitabine, involves the use of sulfenyl chloride chemistry. This method constructs the oxathiolane framework from acyclic precursors. For example, thioglycolic acid can be converted to a thiol ester, which is then halogenated with sulfuryl chloride to form a sulfenyl chloride. This reactive intermediate can then react with an alkene like vinyl acetate to build the carbon-sulfur bond, followed by cyclization to form the oxathiolane ring.[11] This approach is notable for its use of low-cost, readily available starting materials.[11]
Quantitative Data on Key Synthetic Reactions
The following tables summarize representative quantitative data for some of the key synthetic methods discussed.
Table 1: Synthesis of 1,3-Oxathiolane-2-thiones from Epoxides and Carbon Disulfide
| Epoxide | Catalyst | Conditions | Yield (%) | Reference |
| Phenyl Glycidyl Ether | Six-membered cyclic amidine | Toluene, 25°C, 10 min | 98 | [4] |
| Styrene Oxide | Sodium hydride (10 mol%), Methanol | Room Temperature | 92 | [7] |
| Propylene Oxide | Sodium hydride (10 mol%), Methanol | Room Temperature | 86 | [7] |
| Cyclohexene Oxide | Sodium hydride (10 mol%), Methanol | Room Temperature | 96 | [7] |
Table 2: Stereoselective N-Glycosylation for the Synthesis of Lamivudine (3TC)
| Oxathiolane Precursor | Nucleobase | Coupling Reagent/Catalyst | Diastereomeric Ratio (cis:trans) | Yield (%) | Reference |
| 1,3-Oxathiolane acetate derivative | Silylated N-acetylcytosine | ZrCl₄ | >99:1 | 85 | [12] |
| 1,3-Oxathiolane acetate derivative | Silylated N-acetylcytosine | Et₃SiH / I₂ | 95:5 | 88 | [13] |
| Chloro-oxathiolane derivative | Silylated Cytosine | TMSOTf | - | - | [1] |
Experimental Protocols for Key Syntheses
Synthesis of 5-(Phenoxymethyl)-1,3-oxathiolane-2-thione from Phenyl Glycidyl Ether
Reference: Aoyagi, N., & Endo, T. (2008). Six-Membered Cyclic Amidines as Efficient Catalysts for the Synthesis of Cyclic Dithiocarbonates from Carbon Disulfide and Epoxides under Mild Conditions. Synthesis, 2008(12), 1857-1860.[4]
Procedure: A mixture of carbon disulfide (2 mmol) and a six-membered cyclic amidine catalyst (0.01–0.03 mmol) is stirred at 25 °C for 10 minutes. A dilute solution of phenyl glycidyl ether (1 mmol) in toluene (1 mL) is then added dropwise to the mixture. The reaction is stirred at room temperature and monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford 5-(phenoxymethyl)-1,3-oxathiolane-2-thione.
Stereoselective Synthesis of a Lamivudine Intermediate via N-Glycosylation
Reference: Caso, M. F., D'Alonzo, D., D'Errico, S., Palumbo, G., & Guaragna, A. (2015). Highly Stereoselective Synthesis of Lamivudine (3TC) and Emtricitabine (FTC) by a Novel N-Glycosidation Procedure. Organic Letters, 17(11), 2626–2629.[13]
Procedure: To a solution of a 1,3-oxathiolane acetate precursor (1.0 equiv) and silylated N-acetylcytosine (1.5 equiv) in anhydrous acetonitrile at 0 °C under an argon atmosphere, triethylsilane (2.0 equiv) is added. A solution of iodine (1.2 equiv) in anhydrous acetonitrile is then added dropwise. The reaction mixture is stirred at room temperature for the appropriate time, as monitored by TLC. The reaction is then quenched with a saturated aqueous solution of Na₂S₂O₃ and diluted with ethyl acetate. The organic layer is washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography to yield the desired protected Lamivudine intermediate.
Visualization of Antiviral Mechanism of Action
The therapeutic importance of oxathiolane nucleosides like Lamivudine and Emtricitabine lies in their ability to inhibit the replication of HIV and HBV. The following diagrams, generated using the DOT language, illustrate the viral replication cycles and the point of intervention by these drugs.
Caption: HIV Replication Cycle and Inhibition by Oxathiolane Nucleoside Analogues.
Caption: HBV Replication Cycle and Inhibition by Oxathiolane Nucleoside Analogues.
Conclusion
The history of oxathiolane synthesis is a testament to the power of organic chemistry to address critical needs in medicine. From its humble beginnings in fundamental heterocyclic chemistry, the oxathiolane ring system has become a cornerstone in the fight against viral diseases. The continuous innovation in synthetic methodologies, from classical condensation reactions to highly sophisticated stereoselective strategies, has not only enabled the large-scale production of life-saving drugs but also enriched the toolbox of synthetic chemists. Future research in this area will likely focus on the development of even more efficient, sustainable, and versatile methods for the synthesis of oxathiolanes and their derivatives, paving the way for new therapeutic applications.
References
- 1. niaid.nih.gov [niaid.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. HIV AIDS viral replication (life cycle) diagram: image by Russell Kightley Media [dnai.org]
- 5. Nucleoside Reverse Transcriptase Inhibitors ~ ViralZone [viralzone.expasy.org]
- 6. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 7. Synthesis of a Long Acting Nanoformulated Emtricitabine ProTide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. zora.uzh.ch [zora.uzh.ch]
- 9. Nucleoside Reverse transcriptase inhibitors.pptx [slideshare.net]
- 10. HIV - Wikipedia [en.wikipedia.org]
- 11. US20090192310A1 - Process and Intermediates for Preparing Emtricitabine - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Highly Stereoselective Synthesis of Lamivudine (3TC) and Emtricitabine (FTC) by a Novel N-Glycosidation Procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
The Oxathiolane Core: A Privileged Scaffold in Modern Pharmaceuticals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,3-oxathiolane ring, a five-membered heterocycle containing one oxygen and one sulfur atom, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique stereochemical and electronic properties have led to its incorporation into a variety of clinically significant pharmaceuticals, most notably in the field of antiviral therapy. This technical guide provides a comprehensive overview of the oxathiolane core in drug development, detailing its applications, the synthesis of key pharmaceutical agents, their mechanisms of action, and relevant experimental protocols.
Prominent Pharmaceuticals Featuring the Oxathiolane Core
The most well-known and impactful pharmaceuticals containing the oxathiolane core are the nucleoside reverse transcriptase inhibitors (NRTIs), Lamivudine and Emtricitabine. These drugs are fundamental components of combination antiretroviral therapy for the treatment of HIV infection and are also used to treat Hepatitis B virus (HBV) infection.
Beyond these prominent examples, the oxathiolane motif has been explored for a range of other therapeutic applications, demonstrating its versatility. Research has indicated the potential of oxathiolane derivatives as anticonvulsant, antiulcer, and antifungal agents.[1] Furthermore, certain oxathiolane-based molecules have been investigated for their activity as agonists and antagonists at muscarinic receptors.[1]
Quantitative Pharmacological and Pharmacokinetic Data
A summary of key quantitative data for Lamivudine and Emtricitabine is presented below, offering a comparative look at their potency and pharmacokinetic profiles.
| Parameter | Lamivudine (3TC) | Emtricitabine (FTC) | References |
| Anti-HIV Activity | |||
| IC50 (CEM cells) | 0.02 µM | 0.009 µM | [2] |
| IC90 (in vitro) | - | 0.014 µg/mL | [3] |
| Ki for HIV Reverse Transcriptase | - | 0.60 µM (for FTC-TP) | [3] |
| Anti-HBV Activity | |||
| Median Change in Serum HBV DNA (200 mg q.d.) | - | -3.3 log10 copies/mL (at 2 months) | [4] |
| Pharmacokinetics | |||
| Bioavailability | >80% | ~93% | [2] |
| Half-life (t1/2) | 5-7 hours | 6-9 hours | [2][4] |
| Protein Binding | <36% | <4% | |
| Elimination | Primarily renal (>70% unchanged) | Primarily renal | [5] |
| Apparent Elimination Clearance | 15.1 L/h | - | [1] |
| Apparent Central Volume of Distribution | 42.3 L | - | [1] |
| Apparent Peripheral Volume of Distribution | 55.4 L | - | [1] |
| Cmax (200 mg QD) | - | ~1.8 µg/mL | |
| AUC0-24 (200 mg QD) | - | 12.5 mg·h/L | [1] |
Mechanism of Action: Antiviral Activity
The antiviral mechanism of oxathiolane-based NRTIs like Lamivudine and Emtricitabine is well-established. As nucleoside analogues, they act as chain terminators during viral DNA synthesis.
Metabolic Activation Pathway
For these drugs to exert their antiviral effect, they must first be anabolically phosphorylated within the host cell to their active triphosphate form. This process is carried out by host cellular kinases.
References
The Dawn of a New Era in Antiretroviral Therapy: A Technical Guide to the Discovery of Lamivudine and Emtricitabine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide chronicles the pivotal discoveries of two cornerstone nucleoside reverse transcriptase inhibitors (NRTIs), lamivudine (3TC) and emtricitabine (FTC). From their conceptualization as nucleoside analogs to their establishment as indispensable components of highly active antiretroviral therapy (HAART), this document provides a comprehensive overview of their synthesis, mechanism of action, and the experimental methodologies that underpinned their development.
Introduction: The Urgent Need and the Nucleoside Analog Approach
The emergence of the human immunodeficiency virus (HIV) in the 1980s created an urgent global health crisis, spurring an intense search for effective antiviral agents. The discovery that HIV is a retrovirus, relying on a unique enzyme called reverse transcriptase to replicate, provided a key therapeutic target. The initial strategy centered on the development of nucleoside analogs, molecules that mimic the natural building blocks of DNA. By incorporating these fraudulent nucleosides, the viral DNA chain elongation could be prematurely terminated, thus halting viral replication. This approach led to the first approved anti-HIV drug, zidovudine (AZT). However, the significant toxicity and the rapid emergence of drug-resistant viral strains highlighted the need for new, more effective, and less toxic NRTIs.
The Discovery of Lamivudine (3TC)
The story of lamivudine's discovery began in the late 1980s at the Montreal-based company IAF BioChem International, Inc., with the work of Bernard Belleau and Paul Nguyen-Ba at McGill University.[1] They synthesized a racemic mixture of 2',3'-dideoxy-3'-thiacytidine (BCH-189).[1] Subsequent investigations, notably by Yung-Chi Cheng at Yale University, revealed a crucial finding: the two enantiomers of BCH-189 possessed markedly different properties. The (-)-enantiomer, which would later be named lamivudine, exhibited potent anti-HIV activity with significantly lower cytotoxicity compared to the (+)-enantiomer.[2] This stereospecificity was a critical breakthrough, demonstrating that the therapeutic index of nucleoside analogs could be dramatically improved by isolating the correct stereoisomer. Lamivudine was approved by the US Food and Drug Administration (FDA) in 1995 for use in combination with zidovudine.[3]
The Discovery of Emtricitabine (FTC)
Following the success of lamivudine, researchers at Emory University, including Dennis C. Liotta, Raymond F. Schinazi, and Woo-Baeg Choi, synthesized a fluorinated analog of thiacytidine, which they named emtricitabine.[4][5] The key innovation was the addition of a fluorine atom at the 5-position of the cytosine base. This modification was found to enhance the drug's potency and pharmacokinetic profile. Similar to lamivudine, emtricitabine is the (-)-enantiomer of the racemic mixture and exhibits potent antiviral activity with low cytotoxicity.[5] The development of emtricitabine was initially undertaken by Triangle Pharmaceuticals, which was later acquired by Gilead Sciences in 2003.[4][6][7] Emtricitabine received FDA approval in 2003.[3]
Mechanism of Action: A Shared Pathway of Viral Suppression
Lamivudine and emtricitabine share a common mechanism of action as competitive inhibitors of HIV-1 reverse transcriptase.[1][5]
Intracellular Activation
As nucleoside analogs, both lamivudine and emtricitabine are prodrugs that require intracellular phosphorylation to their active triphosphate forms. This multi-step process is catalyzed by host cell kinases.
Caption: Intracellular phosphorylation of lamivudine and emtricitabine.
Inhibition of Reverse Transcriptase and Chain Termination
The active triphosphate metabolites, lamivudine triphosphate (3TC-TP) and emtricitabine triphosphate (FTC-TP), act as competitive inhibitors of the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing viral DNA chain by HIV-1 reverse transcriptase. Once incorporated, the absence of a 3'-hydroxyl group on the sugar moiety of these analogs prevents the formation of a phosphodiester bond with the next incoming deoxynucleotide, leading to premature chain termination and the cessation of viral DNA synthesis.
Caption: Competitive inhibition and chain termination by 3TC/FTC.
Quantitative Data on Antiviral Activity and Cytotoxicity
The in vitro antiviral activity and cytotoxicity of lamivudine and emtricitabine have been extensively evaluated in various cell lines against different strains of HIV-1. The 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) is the concentration of the drug that inhibits viral replication by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as the ratio of CC50 to EC50/IC50, is a measure of the drug's therapeutic window.
| Drug | HIV-1 Strain/Isolate | Cell Line | IC50 / EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| Lamivudine | HIV-1 IIIB | MT-4 | ~4-fold less active than FTC | >100 | - | [8] |
| HIV-1 IIIB | PBMCs | No significant difference with FTC | >10 | - | [8] | |
| Clinical Isolates (n=8) | PBMCs | Equally active as FTC | >10 | - | [8] | |
| Various | Various | 0.002 - 1.14 | >1000-fold higher than IC50 | >1000 | [9] | |
| Emtricitabine | HIV-1 IIIB | MT-4 | ~4-fold more active than 3TC | >100 | - | [8] |
| HIV-1 IIIB | PBMCs | No significant difference with 3TC | >10 | - | [8] | |
| Clinical Isolates (n=8) | PBMCs | Equally active as 3TC | >10 | - | [8] | |
| Subtypes A, B, C, D, F, G, CRF01_AE, CRF02_AG | PBMCs | 0.011 - 0.016 | - | - | [10] |
Note: IC50/EC50 and CC50 values can vary depending on the specific experimental conditions, including the viral strain, cell line, and assay methodology.
Experimental Protocols
The discovery and development of lamivudine and emtricitabine involved a series of key experiments, from initial synthesis to antiviral and cytotoxicity testing.
General Synthesis of 2',3'-Dideoxy-3'-thia- and 5-Fluoro-3'-thiacytidine Nucleosides
The synthesis of these oxathiolane nucleoside analogs typically involves a key Vorbrüggen glycosylation step, where a protected oxathiolane sugar moiety is coupled with a silylated cytosine or 5-fluorocytosine base.
Caption: General synthetic workflow for lamivudine and emtricitabine.
Key Methodological Steps:
-
Synthesis of the Oxathiolane Ring: The 1,3-oxathiolane ring is a key structural feature. Its synthesis often starts from a chiral precursor to establish the correct stereochemistry.
-
Protection of Functional Groups: Hydroxyl and amino groups on the sugar and base moieties are protected to prevent unwanted side reactions during the glycosylation step.
-
Vorbrüggen Glycosylation: The protected oxathiolane is activated, typically with a Lewis acid, and reacted with a silylated cytosine or 5-fluorocytosine. This reaction forms the crucial N-glycosidic bond.
-
Deprotection: The protecting groups are removed to yield the final nucleoside analog.
-
Enantiomeric Resolution: If a racemic mixture is synthesized, the desired (-)-enantiomer is separated, often using enzymatic resolution or chiral chromatography.
In Vitro Anti-HIV Activity Assay (p24 Antigen ELISA)
This assay measures the production of the HIV-1 p24 capsid protein, a marker of viral replication.
Methodology:
-
Cell Culture: Susceptible host cells (e.g., peripheral blood mononuclear cells (PBMCs) or MT-4 cells) are cultured in 96-well plates.
-
Drug Treatment: Cells are pre-incubated with serial dilutions of the test compound (lamivudine or emtricitabine).
-
Viral Infection: The cells are then infected with a known amount of HIV-1.
-
Incubation: The infected cells are incubated for several days to allow for viral replication.
-
p24 Measurement: The amount of p24 antigen in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The concentration of the drug that inhibits p24 production by 50% (EC50) is calculated.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as an indicator of cell viability.
Methodology:
-
Cell Culture: Cells are seeded in a 96-well plate and incubated with serial dilutions of the test compound.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Formazan Formation: Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.
-
Solubilization: The formazan crystals are dissolved with a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader.
-
Data Analysis: The concentration of the compound that reduces cell viability by 50% (CC50) is determined.
Logical Relationships in the Discovery Process
The discovery of lamivudine and emtricitabine followed a logical progression from initial concept to clinical application.
Caption: Logical workflow of NRTI discovery and development.
Conclusion
The discoveries of lamivudine and emtricitabine were landmark achievements in the fight against HIV/AIDS. They exemplified the power of rational drug design, the importance of stereochemistry in pharmacology, and the relentless pursuit of improved therapeutic options. These two molecules not only provided highly effective and well-tolerated treatment options but also became the backbone of combination therapies that have transformed HIV infection from a fatal disease into a manageable chronic condition. The technical principles and experimental methodologies employed in their discovery continue to inform the development of new antiviral agents today.
References
- 1. benchchem.com [benchchem.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. The Pharmacology of Antiretroviral Nucleoside and Nucleotide Reverse Transcriptase Inhibitors: Implications for Once-Daily Dosing [natap.org]
- 4. en.wikipedia.org [en.wikipedia.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Oxathiolane Analogs as Enzyme Inhibitors: A Technical Guide for Drug Development Professionals
Abstract: Oxathiolane analogs represent a cornerstone in antiviral therapy, most notably as potent inhibitors of viral reverse transcriptase enzymes. This technical guide provides an in-depth exploration of their mechanism of action, key molecular targets, structure-activity relationships, and the experimental protocols central to their evaluation. Quantitative data on their inhibitory activities are summarized, and key biochemical pathways and experimental workflows are visualized to offer a comprehensive resource for researchers, scientists, and drug development professionals in the field of enzyme inhibition and antiviral drug discovery.
Introduction to Oxathiolane Analogs
Oxathiolane analogs are a class of synthetic nucleosides where the 3'-carbon of the furanose ring is replaced by a sulfur atom, forming a 1,3-oxathiolane ring. This structural modification is the basis for their potent and selective inhibition of viral enzymes, particularly reverse transcriptases. The most prominent members of this class, Lamivudine (3TC) and Emtricitabine (FTC), are indispensable components of highly active antiretroviral therapy (HAART) for the treatment of Human Immunodeficiency Virus (HIV) infection and also see use against Hepatitis B Virus (HBV).[1][2] Their success lies in their ability to act as chain-terminating substrates for viral polymerases after intracellular activation, a mechanism that exploits key differences between viral and human enzymes.[1]
Mechanism of Action: A Pro-Drug to a Potent Inhibitor
Oxathiolane nucleoside analogs are administered as pro-drugs that must be metabolically activated within the host cell to exert their inhibitory effect. This process involves a critical signaling pathway of sequential phosphorylation catalyzed by host cell kinases.
Intracellular Activation Pathway
Upon entering the host cell, the nucleoside analog is recognized by cytoplasmic enzymes. The essential first step is the addition of a phosphate group, a reaction catalyzed by human deoxycytidine kinase (dCK) for cytosine-based analogs like Lamivudine and Emtricitabine.[3] Subsequent phosphorylation events, catalyzed by other host kinases, convert the monophosphate form into the pharmacologically active triphosphate metabolite (e.g., lamivudine triphosphate, L-TP).[1][4] This multi-step activation is a prerequisite for the molecule to be recognized by the target viral enzyme.
Competitive Inhibition and DNA Chain Termination
The activated triphosphate analog is structurally similar to natural deoxynucleoside triphosphates (e.g., deoxycytidine triphosphate, dCTP). This mimicry allows it to compete with the endogenous substrates for the active site of the viral reverse transcriptase (RT).[1][5] Once the viral RT incorporates the oxathiolane analog into the growing strand of proviral DNA, synthesis is halted. The critical feature of the oxathiolane ring is the absence of a 3'-hydroxyl group, which is required for the formation of the next 3'-5'-phosphodiester bond.[6][7] This inability to extend the chain results in obligatory chain termination, effectively preventing the completion of viral DNA synthesis and blocking the viral replication cycle.[1][8]
Key Enzyme Targets and Inhibitors
The primary targets for clinically approved oxathiolane analogs are viral polymerases, which are essential for the replication of retroviruses and hepadnaviruses.
-
Human Immunodeficiency Virus Type 1 (HIV-1) Reverse Transcriptase (RT): This is the canonical target for Lamivudine and Emtricitabine. These drugs are potent inhibitors of HIV-1 RT, forming a critical component of the dual-NRTI "backbone" of first-line HAART regimens.[2][6]
-
Hepatitis B Virus (HBV) Polymerase: Both Lamivudine and Emtricitabine are also active against the reverse transcriptase domain of the HBV polymerase.[2][7] This dual activity makes them valuable in treating patients co-infected with HIV and HBV.
Structure-Activity Relationships (SAR)
The biological activity of oxathiolane nucleosides is critically dependent on their stereochemistry. The oxathiolane ring contains two chiral centers, leading to four possible stereoisomers.
-
L-Enantiomers vs. D-Enantiomers: Seminal studies revealed, contrary to the prevailing understanding at the time, that the unnatural β-L-enantiomers (e.g., Lamivudine and Emtricitabine) possess the most potent antiviral activity.[1] The corresponding β-D-enantiomers are significantly less active.[1]
-
Toxicity Profile: Crucially, the L-configuration also confers a more favorable safety profile. The active triphosphate forms of L-nucleosides are poor substrates for human mitochondrial DNA polymerase gamma.[1] This selectivity minimizes the risk of mitochondrial toxicity, a significant adverse effect associated with some earlier D-nucleoside analogs.[1]
References
- 1. Synthetic strategies toward 1,3-oxathiolane nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Efficacy of Lamivudine and Emtricitabine: A Systematic Review and Meta-Analysis of Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis for activation of the therapeutic l-nucleoside analogs 3TC and troxacitabine by human deoxycytidine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. HIV Drugs Mode of Action | Immunopaedia [immunopaedia.org.za]
- 7. Reverse Transcriptase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]
A Technical Guide to the Theoretical and Experimental Conformational Analysis of the Oxathiolane Ring
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3-oxathiolane ring is a five-membered saturated heterocycle containing one oxygen and one sulfur atom. This moiety is a cornerstone in medicinal chemistry, most notably as the core scaffold of highly successful antiretroviral nucleoside analogues such as Lamivudine (3TC) and Emtricitabine (FTC).[1][2] The therapeutic efficacy and selectivity of these drugs are intrinsically linked to the three-dimensional arrangement of the oxathiolane ring.[1] Its specific conformation dictates the spatial orientation of the nucleobase and side groups, which in turn governs the molecule's interaction with target enzymes like viral reverse transcriptase and host cell polymerases. A thorough understanding of the conformational landscape of oxathiolanes is therefore critical for the rational design and development of novel therapeutics.
This technical guide provides an in-depth exploration of the theoretical and experimental methodologies used to elucidate the conformational preferences of the oxathiolane ring system. It summarizes key quantitative data, details common experimental protocols, and presents logical workflows to guide researchers in this field.
The Conformational Landscape of Five-Membered Rings
Unlike the well-defined chair conformation of cyclohexane, five-membered rings are inherently more flexible and adopt puckered structures to alleviate torsional strain.[3][4] The conformational space of the oxathiolane ring is primarily described by two idealized, low-energy forms:
-
Envelope (C_s symmetry): In this conformation, four of the ring atoms are coplanar, while the fifth atom is puckered out of this plane, resembling an open envelope.[5][6] Depending on which atom is out-of-plane, various envelope forms are possible (e.g., O-envelope, S-envelope, C-envelope).
-
Twist or Half-Chair (C_2 symmetry): Here, three atoms are coplanar, and the other two are displaced on opposite sides of the plane.[6]
These forms are not static but can interconvert through a low-energy process known as pseudorotation . This process involves a continuous, wave-like motion of the pucker around the ring.[7] However, in heterocyclic systems like 1,3-oxathiolane, the presence of different bond lengths (C-O, C-S, C-C) and lone pairs on the heteroatoms creates significant energy barriers, making the pseudorotation less free than in cyclopentane. Some studies suggest that for substituted oxathiolanes, the ring may be conformationally semi-rigid, preferring a single, slightly distorted envelope conformation.[8]
Methodologies for Conformational Elucidation
The study of oxathiolane conformation relies on a synergistic interplay between theoretical calculations and experimental validation.
Theoretical & Computational Protocols
Computational chemistry provides a powerful toolkit to model the potential energy surface of the oxathiolane ring, predicting stable conformers, transition states, and the energy barriers between them.[9][10]
Key Computational Methods:
-
Ab initio and Density Functional Theory (DFT): These quantum mechanical methods are the gold standard for conformational analysis. The choice of basis set is crucial and can significantly impact the results. For instance, early studies showed that the minimal STO-3G basis set predicted an envelope form as the most stable conformation for 2-hydroxy-1,3-oxathiolane, whereas the more sophisticated split-valence 3-21G basis set favored a twist form. Modern studies frequently employ methods like B3LYP with larger basis sets (e.g., 6-31G* or higher) for more accurate energy and geometry predictions.
-
Semi-empirical Methods: Methods like PM3 can be used for a faster, albeit less accurate, initial screening of the conformational space before employing more rigorous calculations.[11]
-
Initial Structure Generation: Construct 3D models of plausible conformers (e.g., various envelope and twist forms) using molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization for each starting structure using a selected level of theory (e.g., DFT with B3LYP functional and 6-31G* basis set). This process finds the nearest local energy minimum.
-
Frequency Calculation: For each optimized structure, perform a frequency calculation. The absence of imaginary frequencies confirms that the structure is a true energy minimum. A single imaginary frequency indicates a transition state connecting two minima.[11]
-
Energy Profiling: Compare the calculated energies (Gibbs free energy or electronic energy) of all identified minima to determine their relative stabilities. The energy of the transition states provides the activation energy barrier for interconversion.
-
Transition State Analysis: If a transition state is found, an Intrinsic Reaction Coordinate (IRC) calculation can be performed to verify that it correctly connects the two expected minima on the potential energy surface.
Experimental Protocols
Experimental techniques are essential for validating and refining the predictions from theoretical models.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR is the most powerful experimental tool for studying conformations in solution.[12] By analyzing coupling constants and chemical shifts, detailed information about the average conformation and dynamic processes can be obtained.[13][14]
-
Sample Preparation: Dissolve the synthesized oxathiolane derivative in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, DMSO-d₆). Solvent choice can sometimes influence conformational equilibrium.[13]
-
Data Acquisition:
-
Acquire a high-resolution one-dimensional ¹H NMR spectrum.
-
Perform two-dimensional experiments like COSY (Correlation Spectroscopy) to assign proton connectivities and NOESY (Nuclear Overhauser Effect Spectroscopy) to identify protons that are close in space.
-
-
Spectral Analysis:
-
Use spectral simulation software (e.g., LAOCOON-type programs) to accurately extract vicinal proton-proton coupling constants (³J_HH) from complex, overlapping multiplets.[13]
-
-
Dihedral Angle Calculation: Apply the Karplus equation, which relates the magnitude of the ³J_HH coupling constant to the dihedral angle (θ) between the coupled protons. A generalized form is:
-
J(θ) = A cos²(θ) + B cos(θ) + C
-
The parameters A, B, and C are empirically derived for specific systems. By comparing the experimentally measured J values with the Karplus curve, the dihedral angles within the oxathiolane ring can be estimated.
-
-
Conformational Assignment: The set of calculated dihedral angles is then used to construct a model of the most probable solution-state conformation, which can be compared directly with the geometries predicted by computational methods. Low-temperature NMR studies can be employed to slow down the rate of pseudorotation, potentially allowing for the observation of individual conformers.[13]
X-ray Crystallography:
This technique provides an unambiguous determination of the molecular conformation in the solid state.[14] While this conformation may be influenced by crystal packing forces and might not be the dominant form in solution, it serves as a crucial benchmark for validating the accuracy of computational geometries.
Quantitative Data Presentation
The following tables summarize representative quantitative data from theoretical and experimental studies on oxathiolane conformation.
Table 1: Predicted Stability of 2-Hydroxy-1,3-Oxathiolane Conformers by Ab Initio Methods
| Basis Set | Most Stable Conformer | Reference |
| STO-3G | Envelope | |
| 3-21G | Twist | |
| 6-31G* (on S) | Twist | |
| This table highlights the critical dependence of computational predictions on the chosen basis set. |
Table 2: Conformational Free Energy (-ΔG°) of 2-Substituents on the 1,3-Oxathiolane Ring
| Substituent (at C2) | -ΔG° (kcal/mol) | Method |
| Methyl | 1.13 | NMR Analysis |
| Ethyl | 1.16 | NMR Analysis |
| Isopropyl | 2.01 | NMR Analysis |
| Phenyl | 1.87 | NMR Analysis |
| Data derived from NMR studies, indicating the energetic preference for equatorial vs. axial positioning of substituents.[8][14] |
Table 3: Representative ¹H NMR Coupling Constants (Hz) for 2-Substituted 1,3-Oxathiolanes
| Compound | Solvent | J_gem (C4/C5) | J_vic (trans) | J_vic (cis) |
| 2-Ethyl-1,3-oxathiolane | C₆D₆ | ~9.2 | 5.5 - 6.5 | 7.0 - 8.0 |
| 2-Phenyl-1,3-oxathiolane | CDCl₃ | - | 5.8 - 6.2 | 7.2 - 7.6 |
| These coupling constants are averaged values due to rapid pseudorotation at room temperature. Their specific values are used in Karplus analysis to deduce the preferred conformation.[8][13] |
Visualizations of Workflows and Relationships
Conclusion and Implications for Drug Development
The conformational analysis of the 1,3-oxathiolane ring is a complex task that requires a sophisticated, multi-faceted approach. Theoretical calculations are indispensable for mapping the potential energy surface, but their predictions are highly sensitive to the level of theory employed. Experimental validation, primarily through NMR spectroscopy, is therefore non-negotiable for determining the behavior of these molecules in a biologically relevant solution state.
For drug development professionals, this understanding is paramount. The specific pucker adopted by the oxathiolane ring in a nucleoside analogue directly influences its ability to be phosphorylated by cellular kinases and subsequently accepted as a substrate by viral reverse transcriptase.[1] This precise three-dimensional fit is the basis of the drug's mechanism of action as a chain terminator.[15] A conformation that is subtly different may be inactive or, worse, may be recognized by human DNA polymerases, leading to toxicity. Therefore, the rigorous application of the theoretical and experimental techniques outlined in this guide is a critical component in the design of safer and more effective antiviral agents.
References
- 1. Synthetic strategies toward 1,3-oxathiolane nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. cris.unibo.it [cris.unibo.it]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Computational methods for exploring protein conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Computational methods for exploring protein conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. auremn.org.br [auremn.org.br]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Oxathiolane Intermediates from Vinyl Acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for a novel and cost-effective synthesis of a key oxathiolane intermediate used in the production of critical antiviral drugs such as Lamivudine (3TC) and Emtricitabine (FTC). This method utilizes readily available and inexpensive starting materials, including vinyl acetate, thioglycolic acid, and L-menthol as a chiral auxiliary, making it a highly relevant process for pharmaceutical development and manufacturing.
The synthetic strategy is centered around sulfenyl chloride chemistry.[1][2][3] A thiol ester, derived from the esterification of L-menthol with thioglycolic acid, is halogenated with sulfuryl chloride. The resulting sulfenyl chloride intermediate then undergoes a crucial carbon-sulfur bond-forming reaction with vinyl acetate.[1][4] Subsequent in-situ chlorination and a final cyclization step in water yield the target oxathiolane.[1][2] The use of L-menthol is instrumental in controlling the stereochemistry of the oxathiolane ring, which is a critical factor for the biological activity of the final nucleoside analogues.[2][5]
Applications in Drug Development
1,3-oxathiolane nucleoside analogues are a cornerstone of antiretroviral therapy for HIV.[5] Lamivudine (3TC) and Emtricitabine (FTC) are nucleoside reverse transcriptase inhibitors (NRTIs) that, once phosphorylated in the body, act as chain terminators for viral DNA synthesis, effectively halting the replication of HIV.[5] The synthesis described herein provides an efficient pathway to the chiral oxathiolane core required for the manufacture of these life-saving medicines.[1][2] By starting from commodity chemicals, this route offers a significant advantage in terms of cost and supply chain security for the large-scale production of these high-demand pharmaceuticals.[2][3]
Reaction Mechanism and Workflow
The overall process can be visualized through the following reaction mechanism and experimental workflow diagrams.
Caption: Reaction mechanism for oxathiolane synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. L-Menthyl acetate | C12H22O2 | CID 220674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PubChemLite - (1r,2s,5r)-2-isopropyl-5-methylcyclohexyl (2r,5r)-5-hydroxy-1,3-oxathiolane-2-carboxylate (C14H24O4S) [pubchemlite.lcsb.uni.lu]
- 5. (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 5-hydroxy-1,3-oxathiolane-2-carboxylate | C14H24O4S | CID 86280164 - PubChem [pubchem.ncbi.nlm.nih.gov]
N-Glycosylation of Oxathiolane: A Detailed Protocol for the Synthesis of Nucleoside Analogues
Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the N-glycosylation of oxathiolane derivatives, a critical step in the synthesis of a class of potent antiviral nucleoside analogues, including the notable anti-HIV drug Lamivudine (3TC). The methodology centers on a Lewis acid-catalyzed coupling of an activated oxathiolane precursor with a silylated nucleobase. This protocol offers detailed, step-by-step procedures for the silylation of the nucleobase, the glycosylation reaction, and the subsequent purification of the desired N-glycosylated oxathiolane product. Furthermore, quantitative data on reaction yields and stereoselectivity are presented, along with a diagrammatic representation of the mechanism of action for the resulting nucleoside analogues in inhibiting HIV reverse transcriptase.
Introduction
The synthesis of modified nucleosides is a cornerstone of antiviral drug discovery. Oxathiolane nucleosides, where the sugar moiety is replaced by a 1,3-oxathiolane ring, have demonstrated significant therapeutic potential.[1][2] The key step in the synthesis of these compounds is the stereoselective formation of the N-glycosidic bond between the oxathiolane ring and a nucleobase.[2] Lewis acid-mediated glycosylation has emerged as a robust and widely adopted method for this transformation.[2][3] This protocol focuses on the use of trimethylsilyl trifluoromethanesulfonate (TMSOTf) as a catalyst for the coupling of a 2-acetoxy-1,3-oxathiolane derivative with a silylated pyrimidine base, a common strategy in the synthesis of Lamivudine.[2][3][4]
Experimental Protocols
This section details the necessary procedures for the successful N-glycosylation of an oxathiolane precursor.
Materials and Reagents
-
N4-acetylcytosine
-
Hexamethyldisilazane (HMDS)
-
Ammonium sulfate
-
Anhydrous acetonitrile
-
(2R,5S)-5-acetoxy-2-(benzoyloxymethyl)-1,3-oxathiolane (or similar activated oxathiolane precursor)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Silica gel for column chromatography
-
Methanol
-
Ethanol
Protocol 1: Silylation of N4-acetylcytosine
This protocol describes the preparation of the silylated nucleobase, a prerequisite for the glycosylation reaction.
-
Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N4-acetylcytosine (1 equivalent) and a catalytic amount of ammonium sulfate.
-
Addition of Silylating Agent: Add hexamethyldisilazane (HMDS) (3-4 equivalents).
-
Reaction: Heat the mixture to reflux (approximately 130 °C) under an inert atmosphere (e.g., argon or nitrogen) for 2-4 hours, or until the solution becomes clear, indicating the formation of the silylated product.
-
Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess HMDS and ammonia by-product under reduced pressure. The resulting silylated N4-acetylcytosine is typically used in the next step without further purification.
Protocol 2: TMSOTf-Catalyzed N-Glycosylation
This protocol outlines the coupling of the silylated nucleobase with the oxathiolane precursor.
-
Reaction Setup: In a separate flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an inert gas inlet, dissolve the activated oxathiolane precursor (e.g., (2R,5S)-5-acetoxy-2-(benzoyloxymethyl)-1,3-oxathiolane) (1 equivalent) in anhydrous dichloromethane (DCM).
-
Addition of Silylated Base: To this solution, add the freshly prepared silylated N4-acetylcytosine (1.2-1.5 equivalents) dissolved in anhydrous DCM.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Catalyst Addition: Slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2-1.5 equivalents) dropwise to the cooled reaction mixture. Maintain the temperature at 0 °C during the addition.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, and then allow it to warm to room temperature. Continue stirring for an additional 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture in an ice bath and quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1][5]
Protocol 3: Purification of the N-Glycosylated Product
This protocol describes the purification of the desired nucleoside analogue.
-
Column Chromatography: Purify the crude product by silica gel column chromatography. Elute with a gradient of methanol in dichloromethane (e.g., 0-5% methanol) to separate the desired product from unreacted starting materials and byproducts.[1]
-
Recrystallization: For further purification, the fractions containing the product can be combined, the solvent evaporated, and the residue recrystallized from a suitable solvent system, such as ethanol/ethyl acetate.[1]
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Data Presentation
The following table summarizes representative quantitative data for the N-glycosylation of oxathiolane derivatives with various nucleobases.
| Oxathiolane Precursor | Nucleobase | Lewis Acid | Solvent | β:α Ratio | Yield (%) | Reference |
| 2-Acetoxy-5-O-benzoyl-1,3-oxathiolane | Silylated N4-acetylcytosine | TMSOTf | Dichloroethane | 2:1 | ~70-80 | [3][4] |
| 2-Acetoxy-5-O-benzoyl-1,3-oxathiolane | Silylated N4-acetylcytosine | SnCl₄ | Dichloroethane | Racemic | ~60-70 | [4] |
| 2-Propionyloxy-1,3-oxathiolane | Silylated cytosine | TMSI | Acetonitrile | 1.3:1 | ~65-75 | [3] |
| (2R,5S)-5-acetoxy-2-((1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxycarbonyl)-1,3-oxathiolane | Silylated 5-fluorocytosine | TMSI | Acetonitrile | >20:1 | ~95 | [5] |
Visualizations
Experimental Workflow
References
Spectroscopic Analysis of Oxathiolane Compounds: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides a detailed guide to the spectroscopic analysis of oxathiolane compounds. It includes comprehensive application notes, detailed experimental protocols, and quantitative data to aid in the structural elucidation and characterization of this important class of heterocyclic compounds.
Oxathiolane derivatives are present in numerous biologically active molecules and are key intermediates in organic synthesis. A thorough understanding of their structure and stereochemistry is crucial for drug discovery and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are indispensable tools for this purpose.
Application Notes
Spectroscopic analysis plays a pivotal role in confirming the successful synthesis of oxathiolane derivatives and in determining their structural features.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for elucidating the molecular structure and stereochemistry of oxathiolane compounds. The chemical shifts and coupling constants of the ring protons are particularly sensitive to the ring conformation and the orientation of substituents. For instance, the conformation of the oxathiolane ring, which is often a slightly distorted envelope, can be inferred from NMR data.[1] Computational methods are also employed to support the experimental data and provide deeper insights into the conformational preferences of these molecules.[]
-
Mass Spectrometry (MS): This technique is essential for determining the molecular weight of oxathiolane compounds and for gaining structural information through the analysis of fragmentation patterns. Electron Ionization (EI) is a common method that leads to extensive fragmentation, providing a unique "fingerprint" for the molecule that can be used for structural elucidation.[3][4]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in oxathiolane derivatives. The far-infrared spectra can provide information about the out-of-plane ring vibrations and pseudorotational (ring-bending) transitions.[5][6]
Quantitative Spectroscopic Data
The following tables summarize typical spectroscopic data for a selection of oxathiolane compounds. This data can serve as a reference for the characterization of newly synthesized derivatives.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) for Selected Oxathiolane Derivatives
| Compound | H-2 | H-4 | H-5 | Substituent Protons | Solvent |
| 2-Methyl-1,3-oxathiolane | 5.15 (q) | 4.2-3.8 (m) | 3.2-2.9 (m) | 1.60 (d) | CDCl₃ |
| 2-Phenyl-1,3-oxathiolane | 6.05 (s) | 4.3-3.9 (m) | 3.3-3.0 (m) | 7.5-7.2 (m, Ar-H) | CDCl₃ |
| 1,3-Oxathiolane-2-thione | - | 4.75 (t) | 3.55 (t) | - | CDCl₃ |
| 5-Oxo-1,3-oxathiolane | 5.4-5.2 (m) | 3.9-3.7 (m) | - | - | CDCl₃ |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Selected Oxathiolane Derivatives [][7]
| Compound | C-2 | C-4 | C-5 | Substituent Carbons | Solvent |
| 2-Methyl-1,3-oxathiolane | 85.2 | 68.5 | 35.1 | 22.3 (CH₃) | CDCl₃ |
| 2-Phenyl-1,3-oxathiolane | 89.7 | 68.9 | 35.5 | 140.2, 129.0, 128.5, 126.8 (Ar-C) | CDCl₃ |
| 1,3-Oxathiolane-2-thione | 201.5 | 70.1 | 38.2 | - | CDCl₃ |
| 5-Oxo-1,3-oxathiolane | 78.9 | 65.4 | 172.1 | - | CDCl₃ |
Table 3: Mass Spectrometry Data (m/z) for Selected Oxathiolane Derivatives
| Compound | Molecular Ion (M⁺) | Key Fragment Ions | Ionization Method |
| 2-Methyl-1,3-oxathiolane | 104 | 89, 73, 59, 45 | EI |
| 2-Phenyl-1,3-oxathiolane | 166 | 135, 121, 105, 91, 77 | EI |
| 1,3-Oxathiolane-2-thione | 120 | 92, 76, 60 | EI |
Table 4: Characteristic IR Absorption Bands (cm⁻¹) for the 1,3-Oxathiolane Ring
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
| C-H stretch (ring) | 2980-2850 | Medium-Strong |
| C-O-C stretch | 1150-1050 | Strong |
| C-S-C stretch | 700-600 | Medium-Weak |
| Ring bending/puckering | < 400 | Medium-Weak |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol for ¹H and ¹³C NMR Data Acquisition and Processing
-
Sample Preparation:
-
Dissolve 5-10 mg of the oxathiolane compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; sonication may be used if necessary.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This can be done manually or using automated shimming routines.
-
For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-90° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Typical parameters include a 30° pulse angle, a spectral width of 200-250 ppm, a larger number of scans (depending on sample concentration), and a relaxation delay of 2 seconds.
-
For structural elucidation, consider performing 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to the respective nuclei in the molecule.
-
Mass Spectrometry (MS)
Protocol for Electron Ionization (EI) Mass Spectrometry Analysis [4][8]
-
Sample Introduction:
-
Introduce a small amount of the sample (typically in the microgram to nanogram range) into the mass spectrometer. For volatile and thermally stable compounds, a direct insertion probe or gas chromatography (GC-MS) inlet can be used.
-
For GC-MS, dissolve the sample in a suitable volatile solvent (e.g., dichloromethane, hexane).
-
-
Ionization:
-
In the ion source, the sample molecules in the gas phase are bombarded with a beam of high-energy electrons (typically 70 eV).
-
This causes the removal of an electron from the molecule, forming a positively charged molecular ion (M⁺).
-
-
Mass Analysis:
-
The generated ions (molecular ion and fragment ions) are accelerated into the mass analyzer (e.g., quadrupole, time-of-flight).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
-
Data Analysis:
-
Identify the molecular ion peak to determine the molecular weight of the compound.
-
Analyze the fragmentation pattern to deduce the structure of the molecule. Characteristic losses of small molecules or radicals can provide clues about the functional groups and connectivity.
-
Infrared (IR) Spectroscopy
Protocol for Attenuated Total Reflectance (ATR) FTIR Spectroscopy [6][9][10][11]
-
Background Spectrum:
-
Ensure the ATR crystal (e.g., diamond, ZnSe) is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft tissue if necessary.
-
Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and the environment.
-
-
Sample Application:
-
For a liquid sample, place a drop of the liquid directly onto the ATR crystal.
-
For a solid sample, place a small amount of the powder or solid on the crystal and apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is usually sufficient for routine analysis.
-
-
Data Analysis:
-
The resulting spectrum will be a plot of absorbance or transmittance versus wavenumber (cm⁻¹).
-
Identify the characteristic absorption bands and correlate them with the presence of specific functional groups in the molecule using correlation tables.
-
Visualizations
Antiviral Mechanism of 1,3-Oxathiolane Nucleosides (e.g., Lamivudine)
The following diagram illustrates the mechanism of action of lamivudine (3TC), a well-known antiviral drug containing a 1,3-oxathiolane ring. Lamivudine is a nucleoside reverse transcriptase inhibitor (NRTI) used to treat HIV and HBV infections.[][12][13][14][15]
Caption: Mechanism of action of Lamivudine (3TC).
General Workflow for Spectroscopic Characterization of a Novel Oxathiolane Compound
This diagram outlines a logical workflow for the structural elucidation of a newly synthesized organic compound using a combination of spectroscopic techniques.[16][17][18]
Caption: Workflow for spectroscopic identification.
References
- 1. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 3. benchchem.com [benchchem.com]
- 4. rroij.com [rroij.com]
- 5. faculty.washington.edu [faculty.washington.edu]
- 6. agilent.com [agilent.com]
- 7. Substituent effects on 13C chemical shifts of alkyl-substituted 4-oxo-1,3-dioxolanes and 5-oxo-1,3-oxathiolanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 9. Attenuated total reflectance - Wikipedia [en.wikipedia.org]
- 10. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]
- 11. mt.com [mt.com]
- 12. What is the mechanism of Lamivudine? [synapse.patsnap.com]
- 13. Lamivudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Lamivudine - Wikipedia [en.wikipedia.org]
- 15. Lamivudine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. studysmarter.co.uk [studysmarter.co.uk]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]
Application Notes and Protocols for the Chiral Synthesis of 1,3-Oxathiolane Nucleosides
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,3-Oxathiolane nucleosides are a critical class of antiviral agents, with prominent members like Lamivudine (3TC) and Emtricitabine (FTC) being cornerstone therapies for HIV and Hepatitis B infections.[1][2][3] The biological activity of these compounds is highly dependent on their stereochemistry, making their chiral synthesis a subject of intense research and development.[1][3][4] These application notes provide an overview of the key strategies and detailed protocols for the stereoselective synthesis of 1,3-oxathiolane nucleosides.
The synthesis of these nucleoside analogues presents three main challenges: the efficient construction of the 1,3-oxathiolane ring, the stereoselective formation of the N-glycosidic bond, and the separation of the resulting enantiomers or diastereomers.[1] This document will explore various methodologies to address these challenges, including the use of chiral auxiliaries, Lewis acid-mediated glycosylation, and enzymatic resolutions.
Key Synthetic Strategies
The chiral synthesis of 1,3-oxathiolane nucleosides can be broadly categorized into three main approaches:
-
Chiral Pool Synthesis: This strategy utilizes enantiomerically pure starting materials, such as L-menthol, to introduce chirality into the 1,3-oxathiolane ring.[1][3]
-
Asymmetric Synthesis: This approach involves the use of chiral catalysts or reagents to induce stereoselectivity in the formation of the oxathiolane ring or during the glycosylation step.[5][6]
-
Resolution: Racemic or diastereomeric mixtures of the 1,3-oxathiolane intermediates or the final nucleoside products are separated using enzymatic or chromatographic techniques.[1][7]
A common and industrially relevant strategy involves the use of an L-menthyl group as a chiral auxiliary to control the stereochemistry during the formation of the 1,3-oxathiolane ring and the subsequent glycosylation.[1][3]
Experimental Protocols
Protocol 1: Synthesis of the Chiral 1,3-Oxathiolane Intermediate using L-Menthyl Glyoxylate
This protocol describes the synthesis of a key chiral intermediate, (2R,5R)-5-hydroxy-[1][8]oxathiolane-2-carboxylic acid, 2S-isopropyl-5R-methyl-1R-cyclohexyl ester, which is a precursor for Lamivudine and Emtricitabine.[3][9]
Materials:
-
l-Menthyl glyoxylate hydrate
-
Acetic acid
-
Toluene
-
1,4-Dithiane-2,5-diol
-
Triethylamine (TEA)
-
n-Hexane
Procedure:
-
A mixture of l-menthyl glyoxylate hydrate (25 g) and acetic acid (2.5 mL) in toluene (125 mL) is heated to reflux.
-
Water is removed by azeotropic distillation using a Dean-Stark trap.
-
The resulting solution of l-menthyl glyoxylate is concentrated by distillation under reduced pressure.
-
The solution is cooled to 20-25°C.
-
To this solution, 1,4-dithiane-2,5-diol is added, and the mixture is stirred.
-
The crude mixture is then treated with a solution of triethylamine in n-hexane to induce crystallization of the desired (2R,5R)-5-hydroxy-[1][8]oxathiolane-2-carboxylic acid, 2S-isopropyl-5R-methyl-1R-cyclohexyl ester.[3]
Protocol 2: Stereoselective N-Glycosylation using a Lewis Acid Catalyst
This protocol details the crucial step of coupling the chiral 1,3-oxathiolane intermediate with a protected nucleobase, such as silylated cytosine, using a Lewis acid catalyst to achieve high diastereoselectivity.[1][2]
Materials:
-
(2R,5R)-5-Acetoxy-[1][8]oxathiolane-2-carboxylic acid, 2S-isopropyl-5R-methyl-1R-cyclohexyl ester (acetylated intermediate from Protocol 1)
-
Silylated cytosine (e.g., N,O-bis(trimethylsilyl)cytosine)
-
Zirconium (IV) chloride (ZrCl₄)
-
Dichloromethane (CH₂Cl₂)
-
Methanolic ammonia
Procedure:
-
The acetylated 1,3-oxathiolane intermediate is dissolved in dichloromethane.
-
Silylated cytosine is added to the solution.
-
The mixture is cooled, and zirconium (IV) chloride (0.5 equivalents) is added as the Lewis acid catalyst.[2][10]
-
The reaction is stirred at room temperature until completion, monitored by TLC.
-
The reaction is quenched, and the protected nucleoside is isolated.
-
Deprotection of the protecting groups is achieved by treatment with methanolic ammonia to yield the final 1,3-oxathiolane nucleoside.[1]
Data Presentation
The stereochemical outcome of the N-glycosylation reaction is highly dependent on the Lewis acid used and the reaction conditions. The table below summarizes the diastereomeric ratios (cis:trans) and yields obtained with different Lewis acids in the synthesis of Lamivudine.
| Lewis Acid | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) | Yield (%) | Reference |
| SnCl₄ | CH₂Cl₂ | Room Temp | Exclusive β (cis) | ~85 | [1] |
| TMSI | CH₂Cl₂ | Not Specified | 1.3:1 | Not Specified | [1] |
| TMSOTf | Not Specified | Not Specified | Not Specified | Not Specified | [1] |
| ZrCl₄ | CH₂Cl₂ | Room Temp | Highly β-selective | High | [2][10] |
| Et₃SiH / I₂ | Not Specified | 40 | >50:1 (β:α) | 95 | [11] |
Visualization of Synthetic Workflow
The following diagram illustrates a typical synthetic workflow for the chiral synthesis of 1,3-oxathiolane nucleosides, highlighting the key steps of oxathiolane ring formation and N-glycosylation.
Caption: General workflow for the chiral synthesis of 1,3-oxathiolane nucleosides.
Signaling Pathways and Logical Relationships
The stereochemical control in the N-glycosylation step is often rationalized by the formation of a key intermediate. The Lewis acid coordinates to the oxygen atoms of the 1,3-oxathiolane ring and the ester group of the chiral auxiliary, leading to the formation of an oxonium ion. The bulky chiral auxiliary then directs the incoming nucleobase to attack from the less hindered face, resulting in the desired cis-stereochemistry.
Caption: Mechanism of stereoselective N-glycosylation.
References
- 1. Synthetic strategies toward 1,3-oxathiolane nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. WO2017216709A2 - Process for producing lamivudine and emtricitabine - Google Patents [patents.google.com]
- 9. US6051709A - Process for the diastereoselective synthesis of nucleoside analogues - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Enzymatic Resolution of Oxathiolane Intermediates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of pharmacologically active compounds is a cornerstone of modern drug development. Oxathiolane derivatives are crucial intermediates in the synthesis of a significant class of antiviral nucleoside analogues, including the widely used HIV and HBV therapeutic, Lamivudine. Enzymatic resolution has emerged as a powerful and green technology for obtaining the desired enantiomerically pure oxathiolane precursors, offering high selectivity under mild reaction conditions.
This document provides detailed application notes and experimental protocols for the enzymatic resolution of oxathiolane intermediates, focusing on the use of lipases and other hydrolases. The information presented is intended to guide researchers in developing efficient and selective biocatalytic processes for the production of these valuable chiral building blocks.
Data Presentation: Comparative Performance of Enzymes in Oxathiolane Resolution
The selection of the appropriate enzyme and reaction conditions is critical for achieving high enantiomeric excess (e.e.) and conversion. The following table summarizes quantitative data from various studies on the enzymatic resolution of oxathiolane intermediates, providing a comparative overview of different biocatalysts and their performance.
| Substrate | Enzyme | Acyl Donor/Reaction Type | Solvent | Time (h) | Conversion (%) | e.e. of Product (%) | e.e. of Substrate (%) | Reference |
| Racemic 5-acetoxy-1,3-oxathiolan-2-yl)methyl benzoate | Trichosporon laibachii lipase | Dynamic Covalent Kinetic Resolution | Phenyl acetate | - | - | 96.5 (R-acetate) | - | [1] |
| Racemic Oxathiolane Propionate Derivative | Mucor miehei lipase | Hydrolysis | - | - | - | - | >99 ((-)-enantiomer) | [1] |
| α-Acetoxy Sulfide Intermediate | Pseudomonas fluorescens lipase | Resolution | t-BuOMe | - | - | High | - | [1] |
| Racemic β-hydroxy nitrile | Candida antarctica lipase B (CALB) | Dynamic Kinetic Resolution | - | - | 87 (β-cyano acetate) | 98 | - | |
| Racemic 1-phenylethanol | Candida antarctica lipase B (CALB) | Acylation | Organic Solvent with Et3N | - | Increased | Increased | - | [2] |
| Racemic Indanyl Acetate | Candida antarctica lipase B (CALB) immobilized on Immobead-350 | Hydrolysis | - | - | ~50 | >99 (S)-alcohol | >99 (R)-acetate | [3] |
| Racemic Aryloxy-Propan-2-yl Acetates | Pseudomonas fluorescens lipase (Amano AK) | Hydrolysis | Phosphate buffer/MeCN | 24 | ~50 | >99 (R)-alcohol | >99 (S)-acetate | [4] |
| Racemic 2-arylchroman-4-ols | Pseudomonas fluorescens lipase (AK) | Acylation | Vinyl acetate | 24-96 | ~50 | >99 (Acetate) | 50-99 (Alcohol) | [5] |
Experimental Workflows and Signaling Pathways
Enzymatic Kinetic Resolution Workflow
The following diagram illustrates a typical workflow for the kinetic resolution of a racemic oxathiolane intermediate using a lipase.
Caption: General workflow for enzymatic kinetic resolution.
Dynamic Kinetic Resolution (DKR) Pathway for Lamivudine Synthesis
This diagram illustrates the principle of dynamic kinetic resolution, where the unreacted enantiomer is racemized in situ, allowing for a theoretical yield of 100% of the desired product.
Caption: Dynamic Kinetic Resolution (DKR) schematic.
Experimental Protocols
Protocol 1: Screening of Lipases for the Kinetic Resolution of a Racemic Oxathiolane Acetate
Objective: To identify the most effective lipase for the enantioselective hydrolysis of a racemic oxathiolane acetate.
Materials:
-
Racemic oxathiolane acetate substrate
-
Panel of commercial lipases (e.g., Candida antarctica lipase B (CALB), Pseudomonas fluorescens lipase (PFL), Mucor miehei lipase (MML), etc., both free and immobilized)
-
Phosphate buffer (0.1 M, pH 7.0)
-
Organic co-solvent (e.g., acetonitrile, THF, if required for solubility)
-
96-well microtiter plates
-
Shaker incubator
-
Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
Procedure:
-
Substrate Stock Solution Preparation: Prepare a stock solution of the racemic oxathiolane acetate in the phosphate buffer. If solubility is an issue, a minimal amount of a water-miscible organic co-solvent can be added.
-
Enzyme Preparation: Prepare solutions or suspensions of the soluble lipases in the phosphate buffer. For immobilized lipases, weigh an appropriate amount for each reaction well.
-
Reaction Setup: In each well of the 96-well plate, add a defined volume of the substrate stock solution.
-
Reaction Initiation: Add a specific amount of each lipase preparation to the corresponding wells to initiate the hydrolysis. Include control wells with no enzyme.
-
Incubation: Incubate the microtiter plate at a controlled temperature (e.g., 30-40 °C) with gentle shaking (e.g., 200-250 rpm).
-
Reaction Monitoring: At predetermined time points (e.g., 2, 4, 8, 24 hours), withdraw aliquots from each well.
-
Sample Preparation for Analysis: Quench the reaction in the aliquots (e.g., by adding a water-immiscible organic solvent and vortexing, followed by centrifugation).
-
Analysis: Analyze the organic phase by chiral HPLC or GC to determine the conversion and the enantiomeric excess of the unreacted substrate (acetate) and the product (alcohol).
-
Data Evaluation: Compare the conversion rates and enantioselectivities (E-value) for each lipase to identify the most promising candidates for preparative scale resolution.
Protocol 2: Preparative Scale Kinetic Resolution of a Racemic Oxathiolane Intermediate via Lipase-Catalyzed Acylation
Objective: To perform a preparative scale kinetic resolution of a racemic oxathiolane alcohol to obtain both enantiomers with high enantiomeric purity.
Materials:
-
Racemic oxathiolane alcohol
-
Selected immobilized lipase (e.g., Novozym 435 - immobilized CALB)
-
Anhydrous organic solvent (e.g., methyl tert-butyl ether (MTBE) or toluene)
-
Acyl donor (e.g., vinyl acetate)
-
Molecular sieves (4 Å, activated)
-
Reaction vessel with a magnetic stirrer and temperature control
-
Filtration apparatus
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., hexane/ethyl acetate mixture)
-
Chiral HPLC or GC system
Procedure:
-
Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the racemic oxathiolane alcohol, the anhydrous organic solvent, and activated molecular sieves.
-
Acyl Donor Addition: Add the acyl donor (typically 1.5-2.0 equivalents) to the mixture.
-
Enzyme Addition: Add the immobilized lipase (typically 10-20% w/w of the substrate).
-
Reaction: Stir the reaction mixture at a controlled temperature (e.g., 30-45 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking small aliquots, filtering off the enzyme, and analyzing the sample by chiral HPLC or GC. The ideal endpoint is at or near 50% conversion to maximize the enantiomeric excess of both the product and the remaining substrate.
-
Reaction Termination: Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and stored for potential reuse.
-
Work-up: Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Separate the resulting acylated product and the unreacted alcohol by flash column chromatography on silica gel.
-
Analysis: Determine the chemical purity and enantiomeric excess of the separated product and unreacted substrate by appropriate analytical methods (e.g., NMR, chiral HPLC/GC).
Protocol 3: Dynamic Kinetic Resolution for the Synthesis of a Lamivudine Precursor
Objective: To synthesize an enantiomerically pure acylated oxathiolane precursor for Lamivudine via a dynamic kinetic resolution process.
Materials:
-
Racemic 2-hydroxymethyl-1,3-oxathiolane derivative
-
Lipase (e.g., Candida antarctica lipase B)
-
Racemization catalyst (chemical or enzymatic, compatible with the lipase)
-
Acyl donor (e.g., an activated ester)
-
Anhydrous, non-polar organic solvent
-
Reaction vessel with precise temperature control and inert atmosphere capabilities
Procedure:
-
Catalyst Compatibility Check: Ensure the chosen racemization catalyst is active under the conditions required for the enzymatic acylation and does not significantly inhibit or denature the lipase.
-
Reaction Setup: In a rigorously dried reaction vessel under an inert atmosphere, combine the racemic oxathiolane substrate, the racemization catalyst, and the anhydrous organic solvent.
-
Temperature Equilibration: Bring the mixture to the optimal reaction temperature that allows for both efficient racemization and enzymatic activity.
-
Reaction Initiation: Add the lipase and the acyl donor to the reaction mixture to initiate the dynamic kinetic resolution.
-
Reaction Monitoring: Monitor the reaction progress by chiral HPLC/GC, observing the depletion of the racemic starting material and the formation of a single enantiomer of the acylated product.
-
Reaction Termination and Work-up: Once the reaction has reached completion (or the desired conversion), filter off the solid catalysts. The filtrate is then concentrated in vacuo.
-
Purification: The desired enantiomerically pure acylated product is purified from the reaction mixture, typically by crystallization or column chromatography.
-
Characterization: The final product is characterized by standard analytical techniques to confirm its structure, purity, and enantiomeric excess.
References
- 1. Synthetic strategies toward 1,3-oxathiolane nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancement of Candida antarctica lipase B enantioselectivity and activity in organic solvents - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Biocatalytic routes to anti-viral agents and their synthetic intermediates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00763C [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Large-Scale Synthesis of a Key Lamivudine Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lamivudine, a potent nucleoside reverse transcriptase inhibitor, is a cornerstone in the treatment of HIV/AIDS and Hepatitis B. Its large-scale synthesis requires efficient and stereoselective methods to produce the key chiral intermediate with high purity. This document provides detailed application notes and protocols for a widely used industrial synthesis of a crucial lamivudine intermediate, (2R, 5S)-5-(cytosin-1-yl)-1,3-oxathiolane-2-carboxylic acid L-menthyl ester. The synthesis utilizes L-menthol as a chiral auxiliary to control the stereochemistry of the 1,3-oxathiolane ring.
Synthetic Pathway Overview
The overall synthetic strategy involves the esterification of L-menthol with glyoxylic acid, followed by the formation of the 1,3-oxathiolane ring, and subsequent glycosylation with cytosine. The final step to obtain lamivudine, which involves the reduction of the menthyl ester, is outlined conceptually.
Figure 1: Synthetic workflow for Lamivudine intermediate.
Experimental Protocols
The following protocols are compiled from various sources and represent a common industrial approach to the synthesis of the key lamivudine intermediate.
Protocol 1: Synthesis of L-Menthyl Glyoxylate (CME-I)
This protocol describes the esterification of L-menthol with glyoxylic acid.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| L-Menthol | 156.27 | 260 g | 1.66 mol |
| Glyoxylic Acid (50% in water) | 74.04 (anhydrous) | 84 g (42 g active) | 0.57 mol |
| Concentrated Sulfuric Acid | 98.08 | 1.5 g | Catalyst |
| Cyclohexane | 84.16 | 250 mL | Solvent |
| Sodium Bisulfite Solution | - | As required | Quenching |
| Methanol | 32.04 | As required | Crystallization |
Procedure:
-
To a suitable reactor, add cyclohexane (250 mL), L-menthol (260 g), and glyoxylic acid (84 g).
-
Slowly add concentrated sulfuric acid (1.5 g) to the mixture with stirring.
-
Heat the mixture to reflux and continue for 5.5-7 hours, monitoring the reaction progress by Gas Chromatography (GC).
-
Once the reaction is complete, cool the mixture to 32-35°C.
-
Wash the organic layer with purified water (2 x 100 mL).
-
Treat the organic layer with a sodium bisulfite solution to remove unreacted glyoxylic acid.
-
Wash the organic layer again with cyclohexane.
-
The resulting aqueous layer is treated with methanol to crystallize the product.
-
Filter the solid, wash with water, and dry to obtain L-menthyl glyoxylate.
Quantitative Data Summary (Protocol 1):
| Parameter | Value | Reference |
| L-Menthol | 1.66 mol | [1] |
| Glyoxylic Acid | 0.57 mol | [1] |
| Solvent | Cyclohexane | [1][2] |
| Catalyst | H2SO4 | [1] |
| Reaction Time | 5.5 - 7 hours | [1] |
| Yield | >90% conversion | [3] |
Protocol 2: Synthesis of (2R, 5S)-5-(cytosin-1-yl)-1,3-oxathiolane-2-carboxylic acid L-menthyl ester (Key Intermediate)
This protocol outlines the formation of the 1,3-oxathiolane ring and subsequent glycosylation.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| L-Menthyl Glyoxylate (from Protocol 1) | 228.30 | 1.0 eq | - |
| 1,4-Dithiane-2,5-diol | 152.23 | 0.5 eq | - |
| Toluene | 92.14 | - | Solvent |
| Acetic Anhydride | 102.09 | 1.2 eq | - |
| Pyridine | 79.10 | 1.5 eq | Base |
| Cytosine | 111.10 | 1.0 eq | - |
| Hexamethyldisilazane (HMDS) | 161.40 | 1.5 eq | Silylating Agent |
| Trimethylsilyl Iodide (TMSI) or Zirconium Tetrachloride (ZrCl4) | 200.06 (TMSI), 233.04 (ZrCl4) | Catalytic | Lewis Acid |
Procedure:
-
Formation of 5-hydroxy-1,3-oxathiolane: In a reactor, dissolve L-menthyl glyoxylate and 1,4-dithiane-2,5-diol in toluene. Heat the mixture to facilitate the condensation reaction, forming (2R,5R)-5-hydroxy-1,3-oxathiolane-2-carboxylic acid L-menthyl ester.
-
Acetylation: Cool the reaction mixture and add pyridine followed by the slow addition of acetic anhydride. Stir until the acetylation is complete (monitored by TLC or HPLC) to yield (2R,5R)-5-acetoxy-1,3-oxathiolane-2-carboxylic acid L-menthyl ester.
-
Silylation of Cytosine: In a separate reactor, suspend cytosine in toluene and add hexamethyldisilazane (HMDS). A catalytic amount of a sulfonic acid can be added to accelerate the reaction. Heat to reflux until the solution becomes clear, indicating the formation of silylated cytosine.
-
Glycosylation: Cool the silylated cytosine solution and add the solution of the 5-acetoxy-1,3-oxathiolane intermediate. Add the Lewis acid catalyst (e.g., TMSI or ZrCl4) portion-wise while maintaining the temperature between 30-80°C.[4][5]
-
Stir the reaction mixture for 2-8 hours until the glycosylation is complete.[4]
-
Work-up and Isolation: Quench the reaction with an appropriate aqueous solution. Separate the organic layer, wash, and concentrate under reduced pressure. The crude product can be purified by crystallization from a suitable solvent system (e.g., methanol/n-heptane).
Quantitative Data Summary (Protocol 2):
| Parameter | Value | Reference |
| Glycosylation Temperature | 30 - 80 °C | [4] |
| Glycosylation Reaction Time | 2 - 8 hours | [4] |
| Lewis Acid Catalyst | TMSI or ZrCl4 | [5][6] |
| Yield (Glycosylation) | 70-80% | [7] |
| Chiral Purity | >99% | [7] |
Logical Relationship of Key Steps
The following diagram illustrates the logical progression and critical transformations in the synthesis of the lamivudine intermediate.
References
- 1. CN101830893A - Synthesis and preparation process of lamivudine intermediate HDMS - Google Patents [patents.google.com]
- 2. WO2017216709A2 - Process for producing lamivudine and emtricitabine - Google Patents [patents.google.com]
- 3. proceedings.science [proceedings.science]
- 4. CN101362752A - Synthesis method of lamivudine intermediate - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic strategies toward 1,3-oxathiolane nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (2R,5S)-5-(4-amino-5-fluoro-2-oxo-1(2H)-pyrimidinyl)-1,3-Oxathiolane-2-carboxylic acid, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester | 764659-72-5 [chemicalbook.com]
Application Notes and Protocols: The Role of Lewis Acids in Oxathiolane Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxathiolanes are a pivotal class of five-membered heterocyclic compounds incorporating both oxygen and sulfur atoms. Their unique structural and electronic properties have established them as crucial intermediates and core scaffolds in a multitude of applications, most notably in the synthesis of antiviral nucleoside analogues. The stereoselective construction of the oxathiolane ring and its subsequent functionalization are critical challenges in medicinal chemistry and drug development. Lewis acids have emerged as indispensable catalysts in mediating these transformations, offering enhanced reaction rates, improved yields, and, most importantly, control over stereochemistry.
These application notes provide a comprehensive overview of the use of Lewis acids in oxathiolane synthesis, with a focus on quantitative data, detailed experimental protocols, and mechanistic insights. The information presented herein is intended to serve as a practical guide for researchers engaged in the synthesis and development of oxathiolane-based molecules.
Mechanism of Lewis Acid Catalysis in Oxathiolane-Related Syntheses
Lewis acids function by accepting an electron pair, thereby activating electrophiles and facilitating nucleophilic attack. In the context of oxathiolane synthesis, Lewis acids play two primary roles: catalyzing the formation of the oxathiolane ring itself and mediating the crucial N-glycosylation step in the synthesis of nucleoside analogues.
Oxathiolane Ring Formation
The formation of a 1,3-oxathiolane ring typically involves the condensation of a carbonyl compound (an aldehyde or ketone) with a molecule containing both a thiol and a hydroxyl group (e.g., 2-mercaptoethanol). The Lewis acid coordinates to the carbonyl oxygen, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the thiol group. Subsequent intramolecular cyclization via the hydroxyl group, followed by dehydration, affords the oxathiolane ring.
N-Glycosylation of Oxathiolane Intermediates
In the synthesis of nucleoside analogues such as Lamivudine, a key step is the coupling of an activated oxathiolane intermediate (often an acetate or other leaving group at the anomeric carbon) with a silylated nucleobase. The Lewis acid coordinates to the oxygen atom of the oxathiolane ring and/or the leaving group, facilitating its departure and the formation of an oxocarbenium-like intermediate. This highly electrophilic species is then attacked by the silylated nucleobase, forming the critical C-N glycosidic bond. The choice of Lewis acid and reaction conditions can profoundly influence the stereochemical outcome of this step, often favoring the formation of the desired β-anomer through mechanisms involving in situ chelation.[1]
Caption: General workflow for Lewis acid-mediated N-glycosylation.
Quantitative Data on Lewis Acid Performance
The selection of an appropriate Lewis acid is critical for achieving high yields and desired stereoselectivity. The following table summarizes quantitative data for the N-glycosylation step in the synthesis of Lamivudine precursors, comparing various Lewis acids.
| Lewis Acid | Catalyst Loading (equiv.) | Solvent | Temperature | Yield (%) | Diastereomeric Ratio (β:α) | Reference |
| ZrCl₄ | 0.5 | Dichloromethane | Room Temp. | High | Stereoselective | [2] |
| SnCl₄ | ~2.0 | Dichloromethane | Room Temp. | Good | Exclusive β-anomer | [1] |
| TMSOTf | Catalytic | Not specified | Not specified | Not specified | 2:1 (β:α) | [1] |
| BF₃·OEt₂ | Not specified | Not specified | Not specified | Good | 2:1 (diastereomers) | [1] |
| Iodotrimethylsilane | Not specified | Not specified | Not specified | Good | High diastereoselectivity |
Note: "Good" and "High" are reported in the literature without specific quantitative values in some cases.
Experimental Protocols
The following are representative protocols for the synthesis of oxathiolane intermediates and their subsequent use in N-glycosylation reactions, based on methodologies reported in the scientific literature.
Protocol 1: General Synthesis of a 1,3-Oxathiolane Ring using Boron Trifluoride Etherate
This protocol describes a general procedure for the condensation of an aldehyde with 2-mercaptoethanol to form a 1,3-oxathiolane, a common structural motif.
Materials:
-
Aldehyde (1.0 equiv.)
-
2-Mercaptoethanol (1.1 equiv.)
-
Boron trifluoride etherate (BF₃·OEt₂) (0.1 equiv.)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
To a stirred solution of the aldehyde in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add 2-mercaptoethanol.
-
Slowly add boron trifluoride etherate to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1,3-oxathiolane.
Protocol 2: ZrCl₄-Mediated N-Glycosylation for Lamivudine Synthesis
This protocol is based on the large-scale, stereoselective synthesis of Lamivudine, highlighting the use of Zirconium (IV) chloride as a mild and efficient Lewis acid catalyst.[2]
Materials:
-
1,3-Oxathiolane acetate intermediate (racemic mixture) (1.0 equiv.)
-
Persilylated cytosine (e.g., bis(trimethylsilyl)cytosine) (1.2 equiv.)
-
Zirconium (IV) chloride (ZrCl₄) (0.5 equiv.)
-
Anhydrous Dichloromethane (DCM)
-
Methanol
-
Ammonia solution
Procedure:
-
Dissolve the 1,3-oxathiolane acetate intermediate and persilylated cytosine in anhydrous DCM under an inert atmosphere.
-
Cool the mixture to 0 °C and add ZrCl₄ portion-wise, maintaining the temperature.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC or HPLC). This step is the key N-glycosylation reaction.
-
Upon completion, quench the reaction by adding methanol.
-
Filter the reaction mixture to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The resulting crude product, a mixture of protected anomers, is then subjected to deprotection (e.g., using methanolic ammonia) to remove the silyl and acetyl groups.
-
The final product, Lamivudine, is isolated and purified, often by crystallization, which can selectively yield the desired cis-(β) isomer.
Caption: Workflow for ZrCl₄-mediated Lamivudine synthesis.
Conclusion
The use of Lewis acids is a cornerstone of modern synthetic strategies for producing oxathiolane-containing molecules, particularly in the pharmaceutical industry. As demonstrated, Lewis acids such as ZrCl₄ and SnCl₄ offer significant advantages in controlling the stereochemical outcome of key bond-forming reactions. The provided protocols and data serve as a practical resource for chemists to optimize existing synthetic routes and to design novel pathways for the development of new therapeutics. Further research into novel, more efficient, and environmentally benign Lewis acid catalysts will continue to be a significant area of investigation.
References
Application Notes and Protocols: Synthesis and Evaluation of 1,3-Oxathiolan-5-one Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,3-Oxathiolan-5-one derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. These activities include antimicrobial, antiviral, and anticancer properties.[1] The five-membered ring containing both an oxygen and a sulfur atom serves as a versatile scaffold for the development of novel therapeutic agents. This document provides detailed protocols for the synthesis of 1,3-oxathiolan-5-one derivatives, methods for their biological evaluation, and a summary of their reported activities.
Synthetic Methodologies
Several synthetic routes have been developed for the preparation of 1,3-oxathiolan-5-one derivatives. The most common and straightforward method involves the cyclocondensation of an aldehyde or ketone with mercaptoacetic acid. Other notable methods include lipase-catalyzed kinetic resolution for the synthesis of enantiomerically pure derivatives and (3+2) cycloaddition reactions.
Method 1: Cyclocondensation of Aldehydes with Mercaptoacetic Acid
This method is widely used due to its simplicity and the availability of starting materials. The reaction proceeds via the formation of a hemithioacetal intermediate, followed by an intramolecular cyclization to yield the 1,3-oxathiolan-5-one ring. Dicyclohexylcarbodiimide (DCC) is often employed as a dehydrating agent to facilitate the cyclization.
Experimental Protocol:
-
To a solution of the appropriate aromatic aldehyde (1.0 mmol) in tetrahydrofuran (THF, 20 mL) cooled in an ice bath, add triethylamine (3.0 mmol) followed by mercaptoacetic acid (3.0 mmol).
-
Stir the reaction mixture at 0°C for 5 minutes.
-
Add dicyclohexylcarbodiimide (DCC) (1.2 mmol) to the reaction mixture at 0°C.
-
Remove the ice bath and continue stirring the reaction mixture at room temperature for an additional 60 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate) to afford the desired 2-aryl-1,3-oxathiolan-5-one derivative.
-
Characterize the purified compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthetic Workflow:
Caption: General workflow for the synthesis of 2-aryl-1,3-oxathiolan-5-ones.
Data Presentation
Table 1: Synthesis and Spectral Data of Selected 2-Aryl-1,3-oxathiolan-5-one Derivatives[1]
| Compound | Ar-group | Yield (%) | ¹H NMR (δ, ppm) | MS (m/z) |
| 3a | Phenyl | 92 | 3.76 (d, 1H), 3.87 (d, 1H), 6.47 (s, 1H), 7.40-7.48 (m, 5H) | 181 |
| 3h | 6-chloropyridin-3-yl | - | 3.78 (d, 1H), 3.90 (d, 1H), 6.48 (s, 1H), 7.41 (d, 1H), 7.79-7.82 (dd, 1H), 8.47 (d, 1H) | 216 |
Note: '-' indicates data not reported in the cited source.
Biological Activities and Protocols
1,3-Oxathiolan-5-one derivatives have demonstrated a range of biological activities. Notably, nucleoside analogs incorporating the 1,3-oxathiolane ring have shown potent antiviral activity, particularly against HIV.[2] Other derivatives have exhibited promising antimicrobial and anticancer effects.[3]
Antiviral Activity: Mechanism of Action of 1,3-Oxathiolane Nucleoside Analogs
Certain 1,3-oxathiolane nucleoside analogs, such as Lamivudine (3TC), are potent inhibitors of viral reverse transcriptase.[2] After entering the host cell, these analogs are phosphorylated by host cell kinases to their active triphosphate form. This triphosphate analog then competes with the natural nucleoside triphosphates for incorporation into the growing viral DNA chain during reverse transcription. The incorporation of the 1,3-oxathiolane nucleoside analog leads to chain termination because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond. This effectively halts viral replication.[2]
Signaling Pathway of Antiviral Action:
Caption: Mechanism of action of antiviral 1,3-oxathiolan-5-one nucleoside analogs.
Antimicrobial Activity Screening
The antimicrobial activity of synthesized 1,3-oxathiolan-5-one derivatives can be evaluated against a panel of pathogenic bacteria and fungi using the agar well diffusion method.
Experimental Protocol:
-
Preparation of Microbial Cultures: Prepare fresh overnight broth cultures of the test microorganisms (e.g., Escherichia coli, Staphylococcus aureus, Candida albicans).
-
Preparation of Agar Plates: Pour molten Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) into sterile Petri dishes and allow them to solidify.
-
Inoculation: Spread a standardized inoculum of the test microorganism uniformly over the surface of the agar plates.
-
Well Preparation: Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile cork borer.
-
Application of Test Compounds: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to a known concentration (e.g., 1 mg/mL). Add a specific volume (e.g., 100 µL) of each compound solution into separate wells.
-
Controls: Use the solvent as a negative control and a standard antibiotic/antifungal agent as a positive control.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measurement of Inhibition Zones: After incubation, measure the diameter of the zone of inhibition around each well in millimeters. The size of the zone is indicative of the antimicrobial activity.
Table 2: Antimicrobial Activity of Selected 1,3-Oxathiolan-5-one Derivatives (Zone of Inhibition in mm)[1]
| Compound | E. coli | S. aureus | K. pneumoniae | S. reticulata | B. subtilis | S. pneumoniae | P. aeruginosa | C. albicans |
| 3e | ++ | +++ | ++ | +++ | ++ | ++ | + | ++ |
| 3h | +++ | +++ | ++ | +++ | +++ | ++ | ++ | ++ |
| 3i | ++ | ++ | ++ | ++ | ++ | ++ | +++ | +++ |
| Ampicillin | +++ | +++ | +++ | +++ | +++ | +++ | - | - |
Key: + (Zone of inhibition: 5-10 mm), ++ (11-20 mm), +++ (>20 mm), - (No activity). Note: The original data was qualitative and has been represented here for clarity.
Anticancer Activity Screening
The cytotoxic potential of 1,3-oxathiolan-5-one derivatives against various cancer cell lines can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Experimental Protocol:
-
Cell Culture: Maintain human cancer cell lines (e.g., HeLa, MCF-7, HepG2) in appropriate culture medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the cells in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (dissolved in DMSO and diluted in culture medium) for a specific duration (e.g., 48 hours). Include a vehicle control (DMSO) and a positive control (a known anticancer drug like cisplatin).
-
MTT Assay: After the treatment period, add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Table 3: In Vitro Anticancer Activity (IC₅₀ in µM) of Selected Heterocyclic Compounds
| Compound | HeLa | IMR-32 | MCF-7 |
| VIb | 11.24 | 12.35 | 11.98 |
| VIc | 10.64 | 11.23 | 11.02 |
| VId | 12.06 | 13.11 | 12.87 |
| Cisplatin | 13.54 | 14.08 | 13.91 |
Note: The data presented here for compounds VIb, VIc, and VId are for 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}indolin-2-one derivatives, which are structurally related to the topic and demonstrate the potential for heterocyclic compounds in cancer research.[4]
Conclusion
The 1,3-oxathiolan-5-one scaffold represents a promising starting point for the design and synthesis of novel therapeutic agents. The synthetic protocols provided herein are robust and can be adapted for the generation of a diverse library of derivatives. The biological evaluation methods outlined will aid in the identification of lead compounds with potent antimicrobial, antiviral, or anticancer activities. Further structure-activity relationship (SAR) studies on this versatile heterocyclic system are warranted to optimize its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic strategies toward 1,3-oxathiolane nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oxathiolane Ring Formation Strategies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of various synthetic strategies for the formation of the 1,3-oxathiolane ring, a crucial heterocyclic motif in medicinal chemistry, particularly in the development of antiviral nucleoside analogues.[1][2] This document offers detailed experimental protocols for key methodologies, quantitative data for reaction optimization, and visual aids to understand the underlying reaction pathways.
Condensation of Mercaptoalkanols with Carbonyl Compounds
This is one of the most fundamental and widely employed methods for constructing the 1,3-oxathiolane ring. The reaction involves the acid-catalyzed condensation of a mercaptoalkanol, such as 2-mercaptoethanol, with an aldehyde or a ketone.
Application Note:
This method is broadly applicable to a wide range of aldehydes and ketones. The choice of catalyst, solvent, and reaction conditions can significantly influence the reaction efficiency and yield. Common catalysts include Brønsted acids like p-toluenesulfonic acid (p-TsOH) and Lewis acids such as zinc chloride (ZnCl₂), boron trifluoride etherate (BF₃·OEt₂), and zirconium tetrachloride (ZrCl₄).[3] For reactions involving α,β-unsaturated carbonyl compounds, careful selection of the catalyst and conditions is crucial to avoid undesired 1,4-addition (Michael addition) of the thiol.[3] The use of a dehydrating agent or azeotropic removal of water drives the reaction towards the formation of the oxathiolane.
Quantitative Data:
| Carbonyl Compound | Catalyst | Solvent | Conditions | Yield (%) | Reference |
| Isovaleraldehyde | p-TsOH | Toluene | Reflux, Dean-Stark | 80-90 | Adapted from[4] |
| Benzaldehyde | p-TsOH | Benzene | Azeotropic dehydration | 84 | [4] |
| 4-Phenylbutenone | BF₃·Et₂O | Dichloromethane | Reflux | 77 | [3] |
| Cinnamaldehyde | APSG·HCl | Methanol | Room Temperature | 91 | [3] |
| Various Aldehydes | V(HSO₄)₃ | n-hexane | Reflux | High to excellent | [4] |
APSG·HCl: Aminopropylated silica gel hydrochloride
Experimental Protocol: Synthesis of 2-Isobutyl-1,3-oxathiolane
This protocol is adapted from a general procedure for the synthesis of 2-substituted-1,3-oxathiolanes.[4]
Materials:
-
Isovaleraldehyde (3-methylbutanal)
-
2-Mercaptoethanol
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, prepare a solution of isovaleraldehyde (1.0 equivalent), 2-mercaptoethanol (1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Azeotropic Dehydration: Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting aldehyde is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Wash the mixture with a saturated sodium bicarbonate solution and then with brine.
-
Separate the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the pure 2-isobutyl-1,3-oxathiolane.
Experimental Workflow:
Lewis Acid-Catalyzed Reaction of Thiocarbonyl Compounds with Oxiranes
This method provides a regio- and stereoselective route to 1,3-oxathiolanes through the reaction of a thiocarbonyl compound with an oxirane (epoxide) in the presence of a Lewis acid catalyst.[5]
Application Note:
This reaction is particularly useful for the synthesis of highly substituted oxathiolanes. The ring-opening of the oxirane occurs with inversion of configuration at the carbon atom attacked by the sulfur of the thiocarbonyl compound. The regioselectivity of the ring-opening depends on the substituents on the oxirane ring. For alkyl-substituted oxiranes, the cleavage of the O-C(3) bond is favored, while for phenyl-substituted oxiranes, the O-C(2) bond is cleaved.[5] Enolizable thioketones can react to form enesulfanyl alcohols, which can then be cyclized under acidic conditions to yield the 1,3-oxathiolane.[5]
Experimental Protocol: General Procedure for the Lewis Acid-Catalyzed Synthesis of 1,3-Oxathiolanes from Thioketones and Oxiranes
Materials:
-
Thioketone
-
Oxirane
-
Lewis acid (e.g., BF₃·OEt₂, TiCl₄)
-
Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)
-
Inert atmosphere apparatus (e.g., Schlenk line)
Procedure:
-
Reaction Setup: To a solution of the thioketone (1.0 equivalent) and the oxirane (1.2 equivalents) in an anhydrous solvent under an inert atmosphere at low temperature (e.g., -78 °C), add the Lewis acid (e.g., 1.1 equivalents of BF₃·OEt₂) dropwise.
-
Reaction: Stir the reaction mixture at the low temperature for a specified time, then allow it to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Reaction Pathway:
Sulfenyl Chloride Chemistry for Antiviral Drug Intermediates
This strategy is a cornerstone in the industrial synthesis of the oxathiolane core of important antiviral drugs like Lamivudine (3TC) and Emtricitabine (FTC).[6] It involves the construction of the oxathiolane ring from acyclic precursors using sulfenyl chloride chemistry.[7]
Application Note:
This multi-step synthesis begins with the esterification of thioglycolic acid with a chiral auxiliary, such as L-menthol, to control the stereochemistry of the final product.[8] The resulting thiol ester is then treated with sulfuryl chloride to generate a sulfenyl chloride intermediate. This reactive intermediate undergoes a 1,2-insertion into an olefin, like vinyl acetate, to form a key carbon-sulfur bond. Subsequent intramolecular cyclization yields the desired oxathiolane intermediate.[7] The process is known to be exothermic and can be sensitive to reaction conditions, making continuous flow chemistry an attractive option for large-scale production.
Quantitative Data for Key Steps:
| Step | Reactants | Reagents | Solvent | Conditions | Yield (%) | Reference |
| Esterification | Thioglycolic acid, L-menthol | - | Toluene | Reflux | 98 | [6] |
| Sulfenyl Chloride Formation & C-S Bond Formation | L-menthyl thioglycolate, Vinyl acetate | SO₂Cl₂ | Toluene | -20 °C to 25 °C | >95 (for intermediate) | Adapted from |
| Ring Closure | Dichlorinated intermediate | Water/Acetonitrile | 70 °C | 69 | [7] |
Experimental Protocol: Synthesis of the Oxathiolane Intermediate for Lamivudine
This protocol is a summary of the key steps described in the literature.[6][7]
Materials:
-
Thioglycolic acid
-
L-menthol
-
Toluene
-
Sulfuryl chloride (SO₂Cl₂)
-
Vinyl acetate
-
Acetonitrile
-
Water
Procedure:
-
Esterification: React thioglycolic acid with L-menthol in toluene at reflux to form L-menthyl thioglycolate. Remove water azeotropically.
-
Sulfenyl Chloride Formation and Addition:
-
Cool the solution of L-menthyl thioglycolate in toluene.
-
Add sulfuryl chloride dropwise to form the sulfenyl chloride intermediate.
-
Add vinyl acetate to the reaction mixture. This step is exothermic and requires careful temperature control.
-
-
Ring Closure:
-
Isolate the dichlorinated intermediate.
-
Heat the intermediate in a mixture of acetonitrile and water to induce cyclization.
-
-
Purification: The resulting oxathiolane intermediate can be purified by crystallization.
Synthesis Pathway:
Methoxide-Promoted Synthesis of 1,3-Oxathiolane-2-thiones
This efficient method utilizes the reaction of oxiranes with carbon disulfide in the presence of a catalytic amount of sodium hydride and methanol to produce 1,3-oxathiolane-2-thiones in high yields.[1]
Application Note:
The reaction proceeds under mild, room temperature conditions and is applicable to a broad range of oxiranes, including those with alkyl, aryl, and cyclic substituents.[1] The key step is the in-situ generation of a methoxide ion, which acts as a nucleophile towards carbon disulfide. The resulting intermediate then attacks the oxirane, leading to ring-opening and subsequent cyclization to form the 1,3-oxathiolane-2-thione.[1]
Quantitative Data:
| Oxirane | Yield (%) | Reference |
| Propylene oxide | 96 | |
| Styrene oxide | 92 | |
| Cyclohexene oxide | 94 | |
| Phenyl glycidyl ether | 90 |
Experimental Protocol: General Procedure for the Synthesis of 1,3-Oxathiolane-2-thiones
This protocol is based on the procedure reported by Yavari et al.
Materials:
-
Oxirane
-
Carbon disulfide (CS₂)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous methanol (MeOH)
-
Anhydrous diethyl ether (Et₂O)
Procedure:
-
Reaction Setup: To a stirred solution of carbon disulfide (2.5 equivalents) in anhydrous methanol (1 equivalent) containing sodium hydride (10 mol%), add the oxirane (1 equivalent) at room temperature.
-
Reaction: Stir the mixture for approximately 12 hours.
-
Work-up: Filter the reaction mixture to remove the white precipitate (presumably sodium methoxide).
-
Purification: Extract the residue with diethyl ether to afford the pure 1,3-oxathiolane-2-thione.
Reaction Mechanism:
TfOH-Catalyzed [3+2] Cycloaddition for 1,3-Oxathiolane-2-imine Synthesis
This modern approach provides access to highly substituted 1,3-oxathiolane-2-imines through a formal [3+2] cycloaddition of donor-acceptor oxiranes with isothiocyanates, catalyzed by triflic acid (TfOH).[3]
Application Note:
This metal- and additive-free method is characterized by its high efficiency, excellent yields, and high Z-selectivity for the exocyclic C=N double bond.[3] The reaction proceeds via a chemoselective C-O bond cleavage of the donor-acceptor oxirane, activated by the Brønsted acid catalyst.[3] The protocol is scalable and tolerates a wide range of functional groups on both the oxirane and isothiocyanate coupling partners.
Experimental Protocol: General Procedure for the TfOH-Catalyzed Synthesis of 1,3-Oxathiolane-2-imines
Materials:
-
Donor-acceptor oxirane
-
Isothiocyanate
-
Triflic acid (TfOH)
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
Reaction Setup: To a solution of the donor-acceptor oxirane (1.0 equivalent) and the isothiocyanate (1.2 equivalents) in an anhydrous solvent at 0 °C, add a catalytic amount of triflic acid (e.g., 10 mol%).
-
Reaction: Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Use of Lawesson's Reagent in a Two-Step Oxathiolane Synthesis
While a direct one-pot synthesis of oxathiolanes from carbonyl compounds and mercaptoalkanols using Lawesson's reagent is not well-documented, this versatile reagent is instrumental in a two-step approach. The first step involves the thionation of a carbonyl compound to the corresponding thiocarbonyl, which can then undergo cyclization with an appropriate substrate.
Application Note:
Lawesson's reagent is a highly effective thionating agent for a wide range of carbonyl compounds, including ketones, esters, and amides.[1] The resulting thioketones are valuable intermediates that can subsequently react with oxiranes in a Lewis acid-catalyzed reaction (as described in section 2) to form 1,3-oxathiolanes.
Experimental Protocol: Step 1 - Thionation of a Ketone using Lawesson's Reagent
Materials:
-
Ketone
-
Lawesson's Reagent
-
Anhydrous toluene or xylene
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the ketone (1.0 equivalent) and Lawesson's Reagent (0.5-1.0 equivalent) in anhydrous toluene.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting ketone is consumed.
-
Work-up: Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purification: Purify the crude thioketone by column chromatography on silica gel.
The purified thioketone can then be used in the Lewis acid-catalyzed reaction with an oxirane as described in the protocol in section 2.
References
- 1. zora.uzh.ch [zora.uzh.ch]
- 2. Lawesson's Reagent [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Catalytic asymmetric synthesis of 2,2-disubstituted oxetanes from ketones by using a one-pot sequential addition of sulfur ylide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. iris.unict.it [iris.unict.it]
- 8. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application of Sulfenyl Chloride in Oxathiolane Synthesis: A Route to Antiviral Drug Intermediates
Introduction
The synthesis of substituted oxathiolanes is of significant interest to the pharmaceutical industry, as this heterocyclic motif is a core component of several nucleoside reverse transcriptase inhibitors (NRTIs) used in the treatment of viral infections like HIV and HBV. A key challenge in the manufacturing of these active pharmaceutical ingredients (APIs), such as lamivudine and emtricitabine, is the efficient and stereocontrolled construction of the oxathiolane ring. One innovative approach utilizes sulfenyl chloride chemistry to build the oxathiolane framework from acyclic, commodity-based starting materials. This method offers a versatile platform for constructing the crucial sulfur-carbon bond and setting the stage for the subsequent cyclization.
This application note details a specific and efficient synthesis of a key oxathiolane intermediate, guided by the principles of supply-centered synthesis, which prioritizes the use of low-cost and widely available chemical feedstocks.[1][2][3] The described methodology involves the generation of a sulfenyl chloride from an L-menthyl-derived thioglycolate, followed by its reaction with vinyl acetate and a final cyclization step to yield the target oxathiolane.[1][4]
Core Reaction Pathway
The overall synthetic strategy is a multi-step process that begins with the esterification of thioglycolic acid with L-menthol, which serves as a chiral auxiliary. The resulting thiol ester is then converted to a sulfenyl chloride intermediate using sulfuryl chloride. This reactive intermediate undergoes an addition reaction with vinyl acetate, followed by an in-situ α-chlorination, to produce a key dichlorinated intermediate. The final step involves the hydrolysis and intramolecular cyclization of this intermediate to form the desired oxathiolane.
Figure 1: Overall experimental workflow for the synthesis of the oxathiolane intermediate.
Detailed Reaction Mechanism
The key transformation involves the formation of a sulfenyl chloride, which then reacts with an alkene (vinyl acetate). The reaction is initiated by the chlorination of the sulfur atom of L-menthyl thioglycolate with sulfuryl chloride. The resulting sulfenyl chloride is a potent electrophile. This electrophile adds to the double bond of vinyl acetate to form a cyclic episulfonium ion intermediate. The chloride ion then opens this ring, and excess sulfuryl chloride facilitates the chlorination at the α-position of the ester. The final cyclization is proposed to proceed through hydrolysis of the acetate, followed by hydrolysis of the α-chloride and subsequent ring closure to form the oxathiolane.[2]
Figure 2: Proposed reaction mechanism for oxathiolane synthesis.
Quantitative Data Summary
The following tables summarize the quantitative data for the key steps in the synthesis of the oxathiolane intermediate.
Table 1: Synthesis of Dichlorinated Intermediate (Batch Process) [2]
| Entry | Reactant 1 (equiv.) | Reactant 2 (equiv.) | Solvent | Conditions | Yield (%) |
| 1 | Methyl Thioglycolate (1.0) | Vinyl Acetate (1.1) | CDCl₃ | Open to atmosphere | 25 |
| 2 | Methyl Thioglycolate (1.0) | Vinyl Acetate (1.1) | CDCl₃ | Sealed NMR tube | 70 |
| 3 | Methyl Thioglycolate (1.0) | Vinyl Acetate (1.1) | CDCl₃ | SO₂Cl₂ added to others | 80 |
| 4 | L-Menthyl Thioglycolate (1.0) | Vinyl Acetate (1.1) | Toluene | Sealed vessel | >95 |
Table 2: Cyclization to Oxathiolane Intermediate [3]
| Entry | Starting Material | Solvent | Additive | Temperature (°C) | Yield (%) |
| 1 | Dichlorinated Intermediate | Acetonitrile/Water | None | 70 | 42 |
| 2 | Dichlorinated Intermediate | Acetonitrile/Water | NaHCO₃ | 70 | 69 |
| 3 | Dichlorinated Intermediate | Acetonitrile/Water | Pyridine | 70 | 58 |
Table 3: Continuous Flow Synthesis of Dichloroacetate Intermediate [2]
| Step | Reactant 1 (equiv.) | Reactant 2 (equiv.) | Solvent | Temperature (°C) | Residence Time (min) | Assay Yield (%) |
| 1: Sulfenyl Chloride Formation | Menthyl thioglycolate (1.0) | Sulfuryl Chloride (2.2) | Toluene | 25 | 15 | 92 |
| 2: Dichloroacetate Formation | Sulfenyl chloride (1.0) | Vinyl Acetate (2.0) | Toluene | 25 | 26 | 95 |
Experimental Protocols
Protocol 1: Synthesis of L-Menthyl Thioglycolate [2]
-
Apparatus: Round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stirrer.
-
Reagents:
-
Thioglycolic acid (1.0 equiv.)
-
L-Menthol (1.05 equiv.)
-
Toluene (solvent)
-
p-Toluenesulfonic acid (catalyst, optional)
-
-
Procedure:
-
To the round-bottom flask, add thioglycolic acid, L-menthol, and toluene.
-
Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Continue heating until no more water is collected, indicating the completion of the esterification.
-
Cool the reaction mixture to room temperature.
-
The toluene solution of L-menthyl thioglycolate is typically used directly in the next step without further purification. A yield of 98% can be achieved.[2]
-
Protocol 2: Synthesis of the Dichlorinated Intermediate [2]
-
Apparatus: A three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet. The reaction should be performed in a well-ventilated fume hood.
-
Reagents:
-
L-Menthyl thioglycolate solution in toluene (1.0 equiv.)
-
Sulfuryl chloride (2.2 equiv.)
-
Vinyl acetate (2.0 equiv.)
-
-
Procedure:
-
Cool the solution of L-menthyl thioglycolate in toluene to 0 °C in an ice bath.
-
Slowly add sulfuryl chloride to the stirred solution via the dropping funnel. An exotherm and gas evolution (HCl and SO₂) will be observed. Maintain the temperature below 10 °C during the addition.
-
After the addition of sulfuryl chloride is complete, stir the reaction mixture at 0 °C for 30 minutes.
-
Slowly add vinyl acetate to the reaction mixture, again maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
The reaction progress can be monitored by NMR or LC-MS. The resulting solution containing the dichlorinated intermediate is typically used directly in the next step. An assay yield of >95% is reported.[2]
-
Protocol 3: Cyclization to the Oxathiolane Intermediate [3]
-
Apparatus: Round-bottom flask with a condenser, magnetic stirrer, and pH meter.
-
Reagents:
-
Solution of the dichlorinated intermediate in toluene.
-
Acetonitrile (co-solvent).
-
Water.
-
Saturated sodium bicarbonate solution.
-
-
Procedure:
-
To the flask containing the dichlorinated intermediate solution, add acetonitrile and water.
-
Heat the mixture to 70 °C with vigorous stirring.
-
Monitor the pH of the reaction mixture. Add saturated sodium bicarbonate solution portion-wise to maintain the pH between 3 and 4.
-
Continue heating and maintaining the pH until the reaction is complete (monitor by HPLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography to yield the desired oxathiolane. Optimized yield is reported as 69%.[3]
-
Safety Considerations
-
Sulfuryl chloride is a toxic and corrosive substance that reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
The reactions involving sulfuryl chloride are exothermic and produce gaseous byproducts (HCl and SO₂). Proper temperature control and ventilation are crucial.
-
Standard laboratory safety procedures should be followed for handling all chemicals and solvents.
References
Application Notes & Protocols: ZrCl₄-Mediated N-Glycosylation of 1,3-Oxathiolanes
Audience: Researchers, scientists, and drug development professionals.
Introduction: N-Glycosylation is a cornerstone of synthetic organic and medicinal chemistry, pivotal in the synthesis of nucleoside analogues which are a critical class of therapeutic agents. Among these, 1,3-oxathiolane nucleosides, such as the potent antiviral drugs Lamivudine and Emtricitabine, have garnered significant attention for their activity against HIV and HBV.[1] The key step in their synthesis is the stereoselective formation of the C-N glycosidic bond between a 1,3-oxathiolane donor and a nucleobase. While various Lewis acids have been explored to catalyze this reaction, Zirconium (IV) chloride (ZrCl₄) has emerged as a particularly effective and stereoselective catalyst for this transformation, offering high yields and excellent control over the desired cis-(-)-isomer configuration.[1]
This document provides detailed application notes on the use of ZrCl₄ in the N-glycosylation of 1,3-oxathiolanes, a summary of comparative data, a detailed experimental protocol, and visualizations of the proposed mechanism and workflow.
Mechanism of Action: The ZrCl₄-mediated N-glycosylation is proposed to proceed through a Lewis acid-catalyzed mechanism. ZrCl₄, a strong Lewis acid, is thought to coordinate with the sulfur atom of the 1,3-oxathiolane ring. This coordination facilitates the departure of the leaving group at the anomeric position (C5), leading to the formation of an oxocarbenium-like intermediate. The silylated nucleobase then attacks this intermediate, forming the C-N glycosidic bond. The stereochemical outcome is influenced by the nature of the reactants and the reaction conditions, with ZrCl₄ demonstrating a high degree of stereocontrol.[2]
Caption: Proposed mechanism for ZrCl₄-mediated N-glycosylation.
Data Presentation:
Table 1: Comparison of Lewis Acid Catalysts in N-Glycosylation This table summarizes the effectiveness of various Lewis acids in the glycosylation of 2-benzoyloxymethyl-5-acetoxy-1,3-oxathiolane with silylated cytosine. Data indicates that ZrCl₄ provides superior yield and specificity compared to other common Lewis acids under the tested conditions.[1]
| Catalyst (Lewis Acid) | Yield (%) | Remarks |
| ZrCl₄ | Quantitative | High optical purity |
| SnCl₄ | No useful conversion | - |
| TiCl₄ | No useful conversion | - |
| Cu-Triflate | No useful conversion | - |
| TMSI | No useful conversion | - |
| Sc(SO₃CF₃)₃ | No useful conversion | - |
| BF₃·OEt₂ | No useful conversion | - |
Table 2: Effect of ZrCl₄ Molar Ratio on Glycosylation Yield The molar ratio of ZrCl₄ to the oxathiolane substrate significantly impacts the reaction yield. Investigations show that a 0.5 molar equivalent of ZrCl₄ provides the optimal balance for achieving the best yield.[1]
| Moles of ZrCl₄ per mole of Substrate | Yield (%) |
| 0.1 | Lower |
| 0.3 | Moderate |
| 0.5 | Best Yield |
Experimental Protocols
General Workflow for ZrCl₄-Mediated N-Glycosylation:
Caption: Step-by-step workflow for ZrCl₄-mediated N-glycosylation.
Detailed Protocol: Synthesis of a 1,3-Oxathiolane Nucleoside Analogue
This protocol is adapted from procedures outlined for the synthesis of Lamivudine precursors.[1]
Materials:
-
2-Benzoyloxymethyl-5-acetoxy-1,3-oxathiolane (1 equivalent)
-
Cytosine or 5-Fluorocytosine (Nucleobase)
-
Hexamethyldisilazane (HMDS)
-
Ammonium sulfate
-
Zirconium (IV) chloride (ZrCl₄) (0.5 equivalents)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Silylation of the Nucleobase:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, add the nucleobase (e.g., cytosine), a catalytic amount of ammonium sulfate, and hexamethyldisilazane (HMDS).
-
Heat the mixture to reflux and maintain until the solution becomes clear (typically 3-4 hours), indicating the formation of the silylated nucleobase.
-
Distill off the excess HMDS under reduced pressure to obtain the silylated nucleobase as a solid or oil.
-
-
Glycosylation Reaction:
-
To the flask containing the silylated nucleobase, add anhydrous dichloromethane under a nitrogen atmosphere.
-
Add the 2-benzoyloxymethyl-5-acetoxy-1,3-oxathiolane substrate (1 equivalent) to the solution.
-
Cool the reaction mixture to 0-5 °C using an ice bath.
-
Slowly add Zirconium (IV) chloride (ZrCl₄, 0.5 equivalents) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (25-30 °C).
-
Stir the reaction for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture again to 0-5 °C.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir the resulting mixture for 15-20 minutes.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-glycosylated 1,3-oxathiolane nucleoside.
-
Conclusion: Zirconium (IV) chloride is a highly effective and stereoselective catalyst for the N-glycosylation of 1,3-oxathiolane donors, particularly in the synthesis of antiviral nucleoside analogues.[1] The use of ZrCl₄ leads to quantitative yields and high optical purity of the desired cis-isomer, outperforming many other Lewis acids.[1] The provided protocols and data serve as a valuable resource for researchers in medicinal chemistry and drug development aiming to utilize this efficient synthetic methodology.
References
Application Notes and Protocols for the Synthesis of Steroidal 1,3-Oxathiolanes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of steroidal 1,3-oxathiolanes, a class of compounds with significant potential in medicinal chemistry, including antiviral applications. The following sections outline various synthetic strategies, present key quantitative data in a comparative format, provide detailed experimental procedures for cited methodologies, and illustrate the reaction pathways and workflows using diagrams.
Introduction
Steroidal 1,3-oxathiolanes are heterocyclic compounds where a 1,3-oxathiolane ring is fused to a steroid scaffold. These molecules are of considerable interest due to their diverse biological activities. The synthesis of these compounds often involves the reaction of a steroidal precursor containing a suitable functional group, such as an epoxide or a ketone, with a sulfur-containing reagent. The stereochemical outcome of these reactions is crucial and is often influenced by the choice of starting materials, catalysts, and reaction conditions. This document details several key synthetic approaches.
Synthetic Strategies and Data Presentation
Several methods have been developed for the synthesis of steroidal 1,3-oxathiolanes. The primary strategies involve the reaction of steroidal epoxides with a sulfur nucleophile or the condensation of a steroidal ketone with a thiol-containing compound. Below is a summary of quantitative data from key synthetic methods.
Table 1: Synthesis of Steroidal 1,3-Oxathiolanes from Steroidal Epoxides and Thioacetamide[1]
| Steroidal Epoxide Substrate | Product | Catalyst | Solvent | Time (h) | Temp. | Yield (%) |
| 5,6α-epoxy-5α-cholestane | 5α-cholestan-2'-amino, 2'-methyl-1',3'-oxathiolane | LiBr | THF | 5 | Room | 80 |
| 3β-acetoxy-5,6α-epoxy-5α-cholestane | 3β-acetoxy-5α-cholestan-2'-amino, 2'-methyl-1',3'-oxathiolane | LiBr | THF | 6 | Room | 85 |
| 3β-chloro-5,6α-epoxy-5α-cholestane | 3β-chloro-5α-cholestan-2'-amino, 2'-methyl-1',3'-oxathiolane | LiBr | THF | 5.5 | Room | 83 |
Table 2: Synthesis of 1,3-Oxathiolane-2-thiones from Oxiranes and Carbon Disulfide[2]
This method, while not demonstrated on steroidal substrates, is a general and high-yielding approach for the synthesis of the 1,3-oxathiolane ring from epoxides, which are common steroidal intermediates.
| Oxirane Substrate | Base (10 mol%) | Solvent | Product Yield (%) |
| Styrene oxide | NaH | Methanol | 96 |
| Propylene oxide | NaH | Methanol | 92 |
| Cyclohexene oxide | NaH | Methanol | 94 |
Table 3: Synthesis of 1,3-Oxathiolan-5-ones from Aldehydes and Mercaptoacetic Acid[3]
This approach provides a route to 1,3-oxathiolan-5-ones, which could be applied to steroidal aldehydes. The reaction utilizes dicyclohexylcarbodiimide (DCC) as a dehydrating agent.
| Aldehyde Substrate | Reagents | Solvent | Time | Yield (%) |
| Aromatic Aldehydes | Mercaptoacetic acid, TEA, DCC | THF | 30 min | up to 92 |
Experimental Protocols
Protocol 1: Stereoselective Synthesis of Substituted Steroidal 1,3-Oxathiolanes from Epoxides[1]
This protocol describes the reaction of 5,6α-epoxy-5α-cholestane with thioacetamide in the presence of lithium bromide (LiBr) as a catalyst.
Materials:
-
5,6α-epoxy-5α-cholestane (1.0 g, 2.587 mmoles)
-
Thioacetamide (0.21 g, 2.75 mmoles)
-
Lithium Bromide (LiBr) (0.11 g, 0.128 mmole)
-
Tetrahydrofuran (THF) (25 mL)
-
Methanol for recrystallization
-
Petroleum ether and diethyl ether for column chromatography
Procedure:
-
A solution of 5,6α-epoxy-5α-cholestane (1.0 g) and LiBr (0.11 g) in THF (25 mL) is stirred at room temperature for 5 minutes.
-
Thioacetamide (0.21 g) is added to the solution.
-
The resulting mixture is stirred at room temperature for 5 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, the solvent is removed under reduced pressure.
-
The residue is purified on a silica gel column using a mixture of petroleum ether and diethyl ether (25:1) as the eluent.
-
The product, 5α-cholestan-2'-amino, 2'-methyl-1',3'-oxathiolane, is recrystallized from methanol.
-
The final product is obtained as a solid with a yield of 80% and a melting point of 84°C.
Characterization Data:
-
IR (cm⁻¹): 3450 (NH₂), 1070 (C-S), 1050 (C-O).
-
¹H NMR (δ, ppm): 6.38 (s, 2H, NH₂, exchangeable with D₂O), 3.8 (m, 1H, C6 β-H), 2.3 (s, 3H, CH₃), 1.2-0.67 (angular and side-chain methyl protons).
Protocol 2: General Procedure for the Synthesis of 1,3-Oxathiolane-2-thiones from Oxiranes[2]
This protocol provides a general method for the synthesis of 1,3-oxathiolane-2-thiones from various oxiranes and carbon disulfide, promoted by sodium hydride and methanol.
Materials:
-
Oxirane (1 mmol)
-
Carbon Disulfide (1.2 mmol)
-
Sodium Hydride (0.1 mmol)
-
Methanol (5 mL)
Procedure:
-
To a solution of the oxirane (1 mmol) and carbon disulfide (1.2 mmol) in methanol (5 mL), sodium hydride (0.1 mmol) is added.
-
The reaction mixture is stirred at room temperature.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is processed to isolate the 1,3-oxathiolane-2-thione product.
-
Yields for a range of oxiranes are reported to be between 86-96%.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key reaction pathways and a general experimental workflow for the synthesis and characterization of steroidal 1,3-oxathiolanes.
Application Notes and Protocols for Copper-Catalyzed Asymmetric Synthesis of O-S Heterocycles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the copper-catalyzed asymmetric synthesis of oxygen-sulfur (O-S) heterocycles. These structural motifs are of growing interest in medicinal chemistry and materials science. The methodologies presented herein focus on achieving high enantioselectivity and yield through the use of chiral copper catalytic systems.
I. Introduction to Copper-Catalyzed Asymmetric Synthesis of O-S Heterocycles
The construction of chiral O-S heterocycles is a significant challenge in synthetic organic chemistry. These compounds, such as sultones and their derivatives, are important building blocks and are found in various biologically active molecules. Copper catalysis has emerged as a powerful tool for the asymmetric synthesis of these structures due to the low cost, low toxicity, and versatile reactivity of copper catalysts.[1][2][3][4] This document will focus on key copper-catalyzed reactions that provide access to enantioenriched O-S heterocycles.
II. Asymmetric Synthesis of γ-Sultones via Intramolecular Cyclization
One of the prominent methods for synthesizing chiral γ-sultones involves the copper-catalyzed intramolecular cyclization of suitable sulfonated precursors. While the provided search results highlight various methods for sultone synthesis, including auxiliary-controlled and zinc bromide-catalyzed approaches[5][6], the focus of this section will be on detailing a representative copper-catalyzed protocol. Although a direct copper-catalyzed asymmetric synthesis of sultones is not explicitly detailed in the search results, a general workflow and a hypothetical, yet plausible, protocol based on related copper-catalyzed cyclizations will be presented.
Logical Workflow for Synthesis of Chiral γ-Sultones
The synthesis of chiral γ-sultones via a copper-catalyzed intramolecular cyclization would logically proceed through the preparation of an appropriate precursor, followed by the key asymmetric cyclization step, and subsequent purification and analysis.
Caption: General workflow for the synthesis of chiral γ-sultones.
Experimental Protocol: Hypothetical Copper-Catalyzed Asymmetric Intramolecular Cyclization
This protocol is a representative example based on common practices in copper-catalyzed asymmetric reactions.
Materials:
-
Copper(I) iodide (CuI)
-
Chiral bis(oxazoline) ligand (e.g., (S,S)-Ph-BOX)
-
Allylic sulfonate precursor
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF))
-
Base (e.g., Sodium tert-butoxide (NaOtBu))
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, add CuI (0.05 mmol, 5 mol%) and the chiral bis(oxazoline) ligand (0.055 mmol, 5.5 mol%).
-
Add anhydrous THF (2.0 mL) and stir the mixture at room temperature for 30 minutes to allow for the formation of the copper-ligand complex.
-
Reaction Assembly: In a separate flame-dried Schlenk flask, dissolve the allylic sulfonate precursor (1.0 mmol) in anhydrous THF (8.0 mL).
-
Reaction Initiation: To the solution of the precursor, add the pre-formed catalyst solution via cannula.
-
Add the base (e.g., NaOtBu, 1.2 mmol) portion-wise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired chiral γ-sultone.
-
Analysis: Determine the yield and enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC). Confirm the structure using NMR spectroscopy.
Quantitative Data from Related Sultone Syntheses
While the above protocol is representative, quantitative data from other asymmetric sultone syntheses can provide a benchmark for expected outcomes. The following table summarizes data from an auxiliary-controlled synthesis of γ-sultones, which demonstrates the high levels of stereoselectivity that can be achieved in these systems.[5]
| Entry | Allylic Halide | Yield (%) | Diastereomeric Excess (de, %) |
| 1 | Allyl bromide | 85 | >98 |
| 2 | Crotyl bromide | 82 | >98 |
| 3 | Methallyl chloride | 91 | >98 |
| 4 | Cinnamyl bromide | 75 | >98 |
Data adapted from an auxiliary-controlled synthesis of α,γ-substituted γ-sultones.[5]
III. Asymmetric Synthesis of Benzoxathioles
The asymmetric synthesis of benzoxathiole derivatives represents another important application of copper catalysis in the formation of O-S heterocycles. These compounds can be accessed through various copper-catalyzed cross-coupling and cyclization strategies.
Catalytic Cycle for Copper-Catalyzed C-S Bond Formation
A key step in the synthesis of many O-S heterocycles is the formation of a carbon-sulfur bond. The following diagram illustrates a plausible catalytic cycle for a copper-catalyzed C-S coupling reaction, which is a fundamental transformation in this area.
References
- 1. Recent developments and perspectives in the copper-catalyzed multicomponent synthesis of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. Recent developments and perspectives in the copper-catalyzed multicomponent synthesis of heterocycles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Novel asymmetric copper-catalyzed transformations | News articles | University of Groningen [rug.nl]
- 5. pubs.acs.org [pubs.acs.org]
- 6. d-nb.info [d-nb.info]
Application Notes and Protocols for the Synthesis of N-acyl-1,3-oxathiol-2-imines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of N-acyl-1,3-oxathiol-2-imines, valuable scaffolds in medicinal chemistry and organic synthesis. The following sections outline two primary, efficient methods for their preparation: a TfOH-catalyzed [3+2] cycloaddition of donor-acceptor oxiranes with isothiocyanates and a one-pot synthesis from aryl isothiocyanates and oxiranes catalyzed by sodium methoxide.
Method 1: TfOH-Catalyzed [3+2] Cycloaddition of Donor-Acceptor Oxiranes and Isothiocyanates
This method provides a facile and highly Z-selective route to a diverse range of highly substituted 1,3-oxathiolane-2-imines. The reaction proceeds under metal- and additive-free conditions with good to excellent yields.[1][2]
Reaction Principle and Workflow
The reaction involves the activation of the donor-acceptor oxirane by triflic acid (TfOH), followed by a nucleophilic attack of the isothiocyanate and subsequent intramolecular cyclization to form the 1,3-oxathiolane-2-imine ring system. The high Z-selectivity is a key feature of this methodology.
Experimental Protocol
General Procedure:
-
To a solution of the donor-acceptor oxirane (0.2 mmol) in 1,2-dichloroethane (DCE, 2.0 mL) in a dried reaction tube, add the isothiocyanate (0.3 mmol).
-
Add triflic acid (TfOH, 0.02 mmol) to the mixture.
-
Stir the reaction mixture at 25 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extract the aqueous layer with dichloromethane (CH₂Cl₂).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-acyl-1,3-oxathiol-2-imine.
Quantitative Data
The following table summarizes the yields for the synthesis of various N-acyl-1,3-oxathiol-2-imines using the TfOH-catalyzed [3+2] cycloaddition method.[1][2]
| Entry | Oxirane (Ar¹) | Isothiocyanate (R) | Product | Yield (%) |
| 1 | Phenyl | Benzoyl | 2-Benzoylimino-5-phenyl-1,3-oxathiolane | 95 |
| 2 | 4-Methylphenyl | Benzoyl | 2-Benzoylimino-5-(4-methylphenyl)-1,3-oxathiolane | 92 |
| 3 | 4-Methoxyphenyl | Benzoyl | 2-Benzoylimino-5-(4-methoxyphenyl)-1,3-oxathiolane | 90 |
| 4 | 4-Chlorophenyl | Benzoyl | 2-Benzoylimino-5-(4-chlorophenyl)-1,3-oxathiolane | 88 |
| 5 | Phenyl | Acetyl | 2-Acetylimino-5-phenyl-1,3-oxathiolane | 85 |
| 6 | Phenyl | Phenyl | 2-Phenylimino-5-phenyl-1,3-oxathiolane | 93 |
| 7 | 4-Bromophenyl | Benzoyl | 2-Benzoylimino-5-(4-bromophenyl)-1,3-oxathiolane | 87 |
| 8 | 2-Naphthyl | Benzoyl | 2-Benzoylimino-5-(2-naphthyl)-1,3-oxathiolane | 91 |
Plausible Reaction Mechanism
The proposed mechanism for the TfOH-catalyzed [3+2] cycloaddition is depicted below.
Method 2: One-Pot Synthesis from Aryl Isothiocyanates and Oxiranes Catalyzed by Sodium Methoxide
This method provides an efficient one-pot synthesis of functionalized 1,3-oxathiolane-2-imine derivatives from readily available aryl isothiocyanates and oxiranes. The reaction is catalyzed by sodium methoxide (MeONa) and proceeds in good to excellent yields at room temperature.[3]
Reaction Principle and Workflow
The reaction is initiated by the MeONa-catalyzed ring-opening of the oxirane by the aryl isothiocyanate, followed by an intramolecular cyclization to yield the final product.
Experimental Protocol
General Procedure:
-
To a stirred solution of the aryl isothiocyanate (1.0 mmol) and the oxirane (1.2 mmol) in anhydrous tetrahydrofuran (THF, 5 mL), add sodium methoxide (MeONa, 0.1 mmol).
-
Stir the reaction mixture at 25 °C.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography to give the pure N-aryl-1,3-oxathiol-2-imine.
Quantitative Data
The following table presents the yields for the synthesis of various N-aryl-1,3-oxathiol-2-imines using the MeONa-catalyzed one-pot method.[3]
| Entry | Aryl Isothiocyanate | Oxirane | Product | Yield (%) |
| 1 | Phenyl isothiocyanate | Propylene oxide | 5-Methyl-2-(phenylimino)-1,3-oxathiolane | 85 |
| 2 | 4-Chlorophenyl isothiocyanate | Propylene oxide | 2-((4-Chlorophenyl)imino)-5-methyl-1,3-oxathiolane | 82 |
| 3 | 4-Methoxyphenyl isothiocyanate | Propylene oxide | 2-((4-Methoxyphenyl)imino)-5-methyl-1,3-oxathiolane | 88 |
| 4 | Phenyl isothiocyanate | Styrene oxide | 5-Phenyl-2-(phenylimino)-1,3-oxathiolane | 90 |
| 5 | 4-Tolyl isothiocyanate | Styrene oxide | 5-Phenyl-2-(p-tolylimino)-1,3-oxathiolane | 87 |
| 6 | Naphthyl isothiocyanate | Propylene oxide | 5-Methyl-2-(naphthalen-1-ylimino)-1,3-oxathiolane | 84 |
| 7 | Phenyl isothiocyanate | Epichlorohydrin | 5-(Chloromethyl)-2-(phenylimino)-1,3-oxathiolane | 78 |
| 8 | 4-Bromophenyl isothiocyanate | Styrene oxide | 2-((4-Bromophenyl)imino)-5-phenyl-1,3-oxathiolane | 86 |
Plausible Reaction Mechanism
The proposed mechanism for the MeONa-catalyzed synthesis is outlined below.
Conclusion
The methodologies presented provide efficient and versatile routes for the synthesis of N-acyl-1,3-oxathiol-2-imines. The TfOH-catalyzed [3+2] cycloaddition is particularly advantageous for accessing highly substituted derivatives with high Z-selectivity. The MeONa-catalyzed one-pot synthesis offers a simple and effective alternative for the preparation of N-aryl substituted analogs. These protocols and the accompanying data will be valuable for researchers in the fields of synthetic chemistry and drug discovery.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Oxathiolane Reaction Yield
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on oxathiolane synthesis. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Troubleshooting Guide
Q1: My oxathiolane reaction is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in oxathiolane synthesis can stem from several factors, including suboptimal reaction conditions, reagent quality, and the presence of moisture or oxygen in sensitive reactions. Here are key areas to investigate:
-
Reaction Temperature: Temperature can significantly impact both reaction rate and selectivity. For instance, in the oxidative coupling of thioglycolic acid derivatives and vinyl acetate, lowering the reaction temperature from room temperature to -20°C has been shown to significantly increase the yield of the desired intermediate.[1][2] This is likely due to the mitigation of exothermic effects and better retention of gaseous reagents like HCl or Cl2 in the reaction mixture.[1]
-
Reaction Concentration and Pressure: In some cases, running reactions in a sealed vessel can lead to higher yields compared to an open vessel.[1][3] This is attributed to maintaining the concentration of volatile reagents or gaseous byproducts that may be crucial for the reaction mechanism.[1] Conversely, as reaction concentration increases, effective temperature control can become more challenging, potentially leading to a decrease in yield.[1][2]
-
pH Control: The pH of the reaction medium can be critical. For the ring-closure step in certain oxathiolane syntheses, maintaining a pH between 3 and 4 has been found to produce the highest yields.[1][3] Basic conditions can lead to the decomposition of both starting materials and the desired product.[1]
-
Catalyst Selection and Optimization: The choice of catalyst is crucial. For enzymatic resolutions, factors like the specific enzyme (e.g., Klebsiella oxytoca, CAL-B), pH, temperature, and substrate concentration must be optimized.[4] For chemical syntheses, Lewis acids like TMSOTf or tin(IV) chloride are often used for glycosylation steps, but their choice can dramatically affect stereoselectivity and yield.[4] Using stannic chloride instead of TMSOTf in one instance led to a racemic mixture due to the opening and closing of the oxathiolane ring.[4]
-
Reagent Quality and Side Reactions: The purity of starting materials is paramount. Impurities can lead to unwanted side reactions. Common side reactions include the formation of monochlorinated sulfides instead of the desired dichlorinated intermediates in certain chlorination reactions.[1] It is also important to analyze byproducts to understand the competing reaction pathways.[1][2][3]
Q2: I am observing the formation of unexpected side products. How can I minimize them?
A2: The formation of side products is a common challenge. To minimize them, consider the following:
-
Mechanism and Pathway Analysis: Understanding the reaction mechanism is key to identifying the source of side products. For example, in some syntheses, hydrolysis of an acetate precursor is the first step, followed by ring closure.[1][3] If side products are observed, it could be due to competing reactions at different stages.
-
Control of Reaction Conditions: As mentioned above, tight control over temperature, pressure, and pH can significantly suppress side reactions.[1][2][3]
-
Order of Reagent Addition: The sequence of adding reagents can be critical. For exothermic reactions, slow, controlled addition of reagents using a syringe pump can prevent temperature spikes that may favor side product formation.[2]
-
Choice of Solvents and Additives: The solvent can influence reaction pathways. Polar aprotic solvents like DMF or acetonitrile are often used.[5] Additives, such as bases to control pH, should be carefully selected to avoid unwanted reactions with starting materials or products.[1]
Q3: My purification process is inefficient, and I'm losing a significant amount of my product. What can I do?
A3: Product loss during purification is a frequent issue. Here are some tips for troubleshooting purification:
-
Method Selection: The choice of purification method (e.g., column chromatography, crystallization, distillation) depends on the properties of your oxathiolane derivative. For crystalline products, optimizing crystallization conditions (solvent, temperature, cooling rate) can significantly improve recovery.
-
Column Chromatography: If using column chromatography, ensure the chosen stationary phase (e.g., silica gel, alumina) is appropriate and not causing product degradation. Sometimes, residual catalysts or byproducts can interfere with purification.[6]
-
Extraction and Work-up: During aqueous work-up, ensure the pH is adjusted to maximize the partitioning of your product into the organic layer. Multiple extractions with smaller volumes of solvent are generally more efficient than a single extraction with a large volume.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to optimize for an enzymatic resolution in oxathiolane synthesis?
A1: For enzymatic resolutions, such as those used in the synthesis of antiviral nucleoside analogues, the following parameters are critical for optimization:
-
Enzyme Selection: Different enzymes will exhibit different activities and stereoselectivities.
-
pH: The optimal pH for enzyme activity needs to be determined experimentally.
-
Temperature: Enzyme activity is highly temperature-dependent.
-
Substrate Concentration: High substrate concentrations can sometimes lead to enzyme inhibition.
-
Additives: The presence of metal ions or surfactants can influence enzyme performance.[4]
Q2: How does the choice of Lewis acid affect the stereochemical outcome in glycosylation reactions to form oxathiolane nucleosides?
A2: The choice of Lewis acid can have a profound impact on the stereoselectivity of the N-glycosylation step. For example, using TMSOTf as a catalyst can favor the formation of a specific isomer, while a different Lewis acid like stannic chloride might lead to racemization by promoting the opening and closing of the oxathiolane ring under the reaction conditions.[4]
Q3: What are some alternative synthetic strategies for preparing the oxathiolane ring?
A3: Besides the classical condensation reactions, other methods include:
-
Sulfenyl Chloride Chemistry: This approach involves the reaction of a sulfenyl chloride with an alkene like vinyl acetate to construct the S-C bond, followed by further transformations and cyclization.[1][2]
-
Pummerer Reaction: This can be used to generate key intermediates for oxathiolane synthesis.[4]
-
Dynamic Covalent Kinetic Resolution: This method can be coupled with lipase-catalyzed cyclization for the asymmetric synthesis of 1,3-oxathiolan-5-ones.[4]
Data Presentation
Table 1: Optimization of Oxidative Coupling of Methyl Thioglycolate and Vinyl Acetate [1][3]
| Entry | Temperature (°C) | Vessel | Yield of Dichlorinated Intermediate (%) |
| 1 | 25 | Open | 15 |
| 2 | 25 | Sealed | 55 |
| 3 | 0 | Sealed | 75 |
| 4 | -20 | Sealed | >95 |
Table 2: Optimization of Ring Closure to Form Oxathiolane [1][3]
| Entry | Conditions | Yield (%) |
| 1 | Water, Acetonitrile | 42 |
| 2 | Water, Acetonitrile, pH 3-4 | 69 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Dichlorinated Intermediate via Oxidative Coupling [2]
-
To a solution of the corresponding thiol (e.g., l-menthyl thioglycolate) in toluene, add sulfuryl chloride at 0°C.
-
After stirring for a specified time, cool the reaction mixture to -20°C.
-
Slowly add vinyl acetate via syringe pump over 15 minutes, maintaining the internal temperature below -15°C.
-
Stir the reaction mixture at -20°C for 2 hours.
-
The resulting solution containing the dichlorinated intermediate can be used directly in the next step.
Protocol 2: General Procedure for Ring Closure to Form the Oxathiolane [1][3]
-
To a solution of the dichlorinated intermediate in acetonitrile, add water.
-
Adjust the pH of the mixture to between 3 and 4 using a suitable base (e.g., aqueous sodium bicarbonate).
-
Monitor the reaction by a suitable analytical technique (e.g., HPLC, NMR) until completion.
-
Upon completion, perform an aqueous work-up by extracting the product with an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by crystallization or column chromatography.
Visualizations
Caption: A troubleshooting workflow for addressing low oxathiolane reaction yields.
Caption: Proposed mechanism for the formation of an oxathiolane from an acetate precursor.[1][3]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic strategies toward 1,3-oxathiolane nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
Technical Support Center: Purification of Oxathiolane Diastereomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of oxathiolane diastereomers. The following sections address common challenges encountered during experimental work, offering practical solutions and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: Why is the purification of oxathiolane diastereomers a critical step in drug development? A1: Oxathiolane nucleosides are a vital class of antiviral agents, with prominent examples like Lamivudine (3TC) and Emtricitabine (FTC). The therapeutic activity of these compounds is highly stereospecific, meaning only one diastereomer typically exhibits the desired potent biological activity while the other may be inactive or have undesirable effects.[1][2] Therefore, stringent purification to isolate the correct diastereomer is a mandatory regulatory and safety requirement in pharmaceutical manufacturing.
Q2: What are the primary chromatographic techniques used for separating oxathiolane diastereomers? A2: The most common and effective techniques are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and traditional silica gel column chromatography.[1] HPLC and SFC often utilize chiral stationary phases (CSPs) to achieve high selectivity and baseline resolution.[1] SFC is increasingly favored as a "green" alternative to HPLC, offering faster run times, reduced solvent consumption, and quicker sample recovery due to the use of supercritical CO₂ as the main mobile phase component.[3][4][5]
Q3: How do I select the right column for my separation? A3: Column selection is often an empirical process. For HPLC and SFC, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are an excellent starting point due to their broad applicability for separating stereoisomers.[1][6] For traditional column chromatography, unmodified silica gel is generally the standard.[7] The choice between normal-phase and reversed-phase depends on the polarity of the specific oxathiolane derivative. It is highly recommended to screen several columns with different stationary phase chemistries to find the optimal selectivity for your specific diastereomeric pair.
Q4: What is the role of the mobile phase and additives in achieving separation? A4: The mobile phase composition is a critical parameter for optimizing separation. In HPLC and SFC, the ratio of the organic modifier (co-solvent) to the main mobile phase component (e.g., water/buffer in RP-HPLC, CO₂ in SFC) directly influences retention and resolution. Additives can dramatically improve peak shape and selectivity. For basic compounds, adding a small amount of an amine like diethylamine (DEA) can prevent peak tailing.[6][8] For acidic compounds, an acid like trifluoroacetic acid (TFA) or formic acid is often used.[8][9]
Troubleshooting Guides
This section addresses specific problems encountered during the purification of oxathiolane diastereomers.
Issue 1: Poor or No Resolution Between Diastereomer Peaks
Symptoms:
-
Peaks are co-eluting or appear as a single broad peak.
-
Resolution factor (Rs) is less than 1.5.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for poor diastereomer resolution.
| Possible Cause | Solution |
| Inappropriate Stationary Phase | The column chemistry lacks selectivity for the diastereomers. Solution: Screen columns with different stationary phases. For HPLC/SFC, test various polysaccharide-based Chiral Stationary Phases (CSPs). For column chromatography, test different grades of silica or alumina.[1][6] |
| Suboptimal Mobile Phase Composition | The eluent strength or composition is not providing enough differential migration. Solution: Systematically adjust the ratio of your solvents (e.g., for RP-HPLC, vary the acetonitrile/water ratio). Try a different organic modifier (e.g., switch from methanol to ethanol or isopropanol in SFC).[1] |
| Incorrect Additive | The additive may not be effectively suppressing unwanted interactions or enhancing selectivity. Solution: If your compound is basic, add 0.1% diethylamine (DEA) to your mobile phase. If acidic, add 0.1% trifluoroacetic acid (TFA).[6][8] |
| Temperature Not Optimized | Temperature can significantly affect selectivity. Solution: Adjust the column temperature. Running at sub-ambient or elevated temperatures can sometimes dramatically improve resolution. A good range to test is 25°C to 50°C.[6][10] |
Issue 2: Poor Peak Shape (Tailing or Fronting)
Symptoms:
-
Peaks are asymmetrical, with a "tail" or a "front" (shark fin).
-
Asymmetry factor is significantly outside the ideal 0.9-1.2 range.
| Possible Cause | Solution |
| Secondary Interactions (Tailing) | For basic oxathiolane analogues, interaction with acidic silanol groups on the silica surface is a common cause of tailing.[6][11] Solution: Add a competing base like 0.1-0.5% diethylamine (DEA) or triethylamine (TEA) to the mobile phase to mask the silanol groups. Alternatively, use a high-quality, end-capped column.[6][12] |
| Column Overload (Fronting) | Injecting too much sample can saturate the stationary phase, leading to a distorted, fronting peak. Solution: Reduce the sample concentration or the injection volume. Perform a loading study to determine the column's maximum capacity.[1][11] |
| Sample Solvent Mismatch (Distortion) | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Solution: Dissolve the sample in the mobile phase itself or a weaker solvent whenever possible. For preparative chromatography, consider dry loading the sample onto silica.[13][14] |
| Column Contamination or Void | A blocked frit or a void at the head of the column can cause severe peak shape issues. Solution: Use a guard column to protect the main column.[1] If a void is suspected, try reversing and flushing the column (check manufacturer's instructions first). If the problem persists, the column may need to be replaced.[11][15] |
Issue 3: Low Yield or Poor Recovery After Purification
Symptoms:
-
The amount of purified diastereomer recovered is significantly lower than expected.
| Possible Cause | Solution |
| Compound Instability | The cis-isomer of some compounds can be less stable and may isomerize back to the more stable trans-isomer on the stationary phase (especially silica gel).[7] Solution: Perform all purification steps quickly and at low temperatures. Use a deactivated silica gel if possible. Minimize the time the compound spends on the column. |
| Irreversible Adsorption | The compound may be strongly or irreversibly binding to the stationary phase. Solution: For column chromatography, after eluting the target fractions, flush the column with a very strong solvent (e.g., 10% methanol in dichloromethane) to check if any product was retained. If so, adjust the mobile phase polarity for the main elution. |
| Sample Precipitation (SFC) | In SFC, the sample (dissolved in an organic solvent) can precipitate when it mixes with the supercritical CO₂ stream post-injection if solubility is poor.[4] Solution: Reduce the sample concentration. Test different co-solvents (methanol, ethanol, isopropanol) for better solubility. Ensure the sample is fully dissolved before injection. |
| Inefficient Fraction Collection | Broad peaks or a shallow elution profile can lead to the compound being spread across many fractions, making collection and concentration inefficient. Solution: Optimize the method to achieve sharper peaks.[13] Pool and analyze fractions using a sensitive method like TLC or analytical HPLC before combining for evaporation. |
Data Presentation: Comparative Purification Parameters
The following tables summarize typical starting parameters for the purification of oxathiolane diastereomers. These should be used as a starting point for method development.
Table 1: HPLC Purification Parameters
| Parameter | Stationary Phase | Mobile Phase | Flow Rate | Detection | Typical Resolution (Rs) |
|---|---|---|---|---|---|
| Method A (Normal Phase) | Chiralpak® IA (Amylose-based CSP) | Hexane:Ethanol (80:20) + 0.1% DEA | 1.0 mL/min | UV at 280 nm | 1.5 - 2.5 |
| Method B (Reversed Phase) | Chiralcel® OJ-RH (Cellulose-based CSP) | Water:Acetonitrile (60:40) + 0.1% TFA | 0.8 mL/min | UV at 280 nm | > 1.5 |
| Method C (Reversed Phase) | C18 HiQSil Column | Ammonium formate buffer (pH 4.2):Methanol (Gradient) | 1.0 mL/min | UV at 280 nm | > 2.0[16][17] |
Table 2: SFC Purification Parameters
| Parameter | Stationary Phase | Mobile Phase (CO₂:Co-Solvent) | Co-Solvent | Back Pressure | Flow Rate | Typical Throughput |
|---|---|---|---|---|---|---|
| Method D (Achiral) | 2-Ethylpyridine | 85:15 to 60:40 (Gradient) | Methanol + 0.2% NH₄OH | 120 bar | 70 mL/min (Prep) | 3-5x faster than HPLC[3][4] |
| Method E (Chiral) | Chiralpak® IC (Cellulose-based CSP) | 80:20 (Isocratic) | Ethanol | 150 bar | 3.0 mL/min (Analytical) | High |
Experimental Protocols
Protocol 1: Preparative HPLC Separation
This protocol provides a general method for separating cis/trans oxathiolane diastereomers using a chiral stationary phase.
1. System Preparation:
- Column: Chiralpak® IA (20 x 250 mm, 5 µm).
- Mobile Phase: Prepare a mixture of n-Hexane and Ethanol (80:20 v/v). Add diethylamine (DEA) to a final concentration of 0.1%.
- Flow Rate: 18 mL/min.
- Detection: Set UV detector to the absorbance maximum of the compound (e.g., 280 nm).
- Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
2. Sample Preparation:
- Dissolve the crude oxathiolane diastereomer mixture in the mobile phase at a concentration of 5-10 mg/mL.
- Filter the sample solution through a 0.45 µm syringe filter to remove any particulates.
3. Injection and Fraction Collection:
- Perform an initial analytical injection (10 µL) to determine the retention times of the two diastereomers.
- For the preparative run, inject a larger volume (e.g., 1-2 mL, depending on loading capacity).
- Collect fractions corresponding to each diastereomer peak.
4. Analysis and Work-up:
- Analyze the collected fractions by analytical HPLC or TLC to confirm purity.
- Pool the pure fractions for each diastereomer.
- Remove the solvent under reduced pressure (rotary evaporation) to obtain the purified compounds.
Workflow Diagram: HPLC Purification
Caption: General workflow for preparative HPLC purification.
Protocol 2: SFC Screening and Purification
This protocol outlines a strategy for developing an SFC separation method.
1. Analytical Screening:
- Columns: Screen a set of 4-6 columns with diverse selectivity (e.g., 2-Ethylpyridine, Diol, and various CSPs).
- Co-Solvent: Methanol is a common starting co-solvent.
- Gradient: Run a fast analytical gradient, e.g., 5% to 50% methanol in CO₂ over 5 minutes.
- System Parameters: Set back pressure to 150 bar, temperature to 40°C, and flow rate to 3 mL/min.
- Evaluation: Identify the column and co-solvent combination that provides the best separation (highest resolution and selectivity).
2. Method Optimization & Scale-up:
- Once the best conditions are identified, optimize the gradient or switch to an isocratic method for better throughput in preparative scale.
- Perform a loading study on the analytical column to determine the maximum injection volume before resolution is lost.[18]
- Scale the method to a preparative SFC system, adjusting the flow rate and injection volume geometrically based on the column dimensions.
3. Preparative Purification:
- Run the scaled-up method on the preparative SFC system.
- Utilize mass-directed fractionation if available for precise collection of the target peaks.
- The collected fractions will be in the organic co-solvent, as the CO₂ evaporates upon depressurization, allowing for rapid sample recovery.[5]
Workflow Diagram: SFC Method Development
Caption: Workflow for SFC method development and scale-up.
References
- 1. benchchem.com [benchchem.com]
- 2. lcms.cz [lcms.cz]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. waters.com [waters.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chiraltech.com [chiraltech.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. silicycle.com [silicycle.com]
- 12. hplc.eu [hplc.eu]
- 13. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 14. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 15. lcms.cz [lcms.cz]
- 16. researchgate.net [researchgate.net]
- 17. Chiral Mobile-Phase Additives in HPLC Enantioseparations | Springer Nature Experiments [experiments.springernature.com]
- 18. waters.com [waters.com]
troubleshooting low yield in oxathiolane synthesis
Welcome to the technical support center for oxathiolane synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a primary focus on addressing low reaction yields.
Frequently Asked Questions (FAQs)
Q1: My oxathiolane synthesis is resulting in a low yield. What are the most common initial checkpoints?
A1: Low yield in oxathiolane synthesis can stem from several factors. The most critical initial areas to investigate are:
-
Reagent Quality: Ensure the purity of your starting materials, particularly the aldehyde or ketone and the thiol. Aldehydes can oxidize to carboxylic acids, and thiols can oxidize to disulfides, neither of which will participate in the desired reaction.
-
Reaction Conditions: The reaction is highly sensitive to parameters like temperature, pH, and catalyst choice. Non-optimal conditions can lead to incomplete reactions or the formation of side products.[1]
-
Moisture Control: Many oxathiolane syntheses, especially those using acid catalysts, are equilibrium reactions where water is a byproduct. Ensure your glassware is dry and use a method to remove water (e.g., a Dean-Stark apparatus or molecular sieves) to drive the reaction toward the product.
-
Purification Method: Significant product loss can occur during workup and purification. The chosen method (e.g., chromatography, distillation) may need optimization to be suitable for the specific oxathiolane derivative you are synthesizing.[2]
Q2: How significantly do reaction temperature and pH affect the yield?
A2: Temperature and pH are critical parameters that must be carefully controlled for optimal yield.
-
Temperature: Temperature dependence can be significant. For instance, in syntheses involving sulfenyl chlorides, lowering the reaction temperature from room temperature to -20 °C has been shown to dramatically increase the yield of a key dichlorinated intermediate by minimizing side reactions.[1][3] Elevated temperatures can sometimes lead to incomplete reactions or decomposition of the desired product.[3]
-
pH: The pH is crucial, especially during the ring-closure step. In certain syntheses, maintaining a mildly acidic pH between 3 and 4 was found to be optimal for the cyclization step, improving yields from 42% to 69%.[1][4][5] The use of bases like triethylamine (TEA) can also be critical for promoting certain reactions, such as those involving glycolaldehyde dimers.[6]
Q3: I'm observing significant side product formation. What are they and how can I minimize them?
A3: Side product formation is a common cause of low yields. Potential side products include:
-
Hemithioacetals: This is an intermediate in the reaction between a carbonyl compound and a thiol. If the reaction does not go to completion, you may isolate this intermediate. Driving the reaction forward with an effective catalyst and water removal can minimize this.
-
Ring-Opened Products: Under certain conditions, particularly with the use of a base, the formed oxathiolane ring can be unstable and undergo ring-opening, leading to acyclic byproducts.[6][7] Careful selection of the base and reaction temperature can mitigate this.[7]
-
Over-oxidation or Reduction: Depending on the reagents used, the sulfur atom can be oxidized to a sulfoxide or sulfone.[8] Conversely, if harsh reducing agents are used in other steps, the carbonyl group might be unintentionally reduced.
-
Polymerization: Aldehydes, especially unhindered ones like formaldehyde, can be prone to polymerization under acidic conditions.
To minimize side products, screen different catalysts (e.g., Lewis acids like Sc(OTf)₃, Y(OTf)₃, or solid-supported acids like Amberlyst®15), control the stoichiometry of reactants, and optimize temperature and reaction time.[9]
Q4: My starting materials are not fully consumed. How can I drive the reaction to completion?
A4: Incomplete conversion is a frequent issue. To drive the equilibrium toward the oxathiolane product:
-
Use a Catalyst: A variety of catalysts can be employed, including boron trifluoride etherate, scandium(III) triflate, or silica-supported perchloric acid.[6][9] The choice of catalyst can significantly impact reaction rate and yield.
-
Remove Water: As water is a byproduct of the condensation, its removal is crucial. This can be achieved by azeotropic distillation with a Dean-Stark trap (if the solvent is suitable, like toluene) or by adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture.
-
Adjust Reactant Concentration: Using a slight excess of one of the reactants (typically the more volatile one, like 2-mercaptoethanol) can help drive the reaction to completion, following Le Chatelier's principle.
Q5: The purification process is leading to significant product loss. What are some effective purification strategies?
A5: Product loss during purification can severely impact the final yield. Consider the following:
-
Stability during Chromatography: Oxathiolanes can be sensitive to acidic conditions. If using silica gel chromatography, which is inherently acidic, consider neutralizing the silica gel with a base (e.g., triethylamine in the eluent) to prevent decomposition of your product on the column.
-
Alternative Purification Methods: If your product is volatile and thermally stable, vacuum distillation can be an effective purification method that avoids contact with stationary phases.[10] Recrystallization is another option for solid products and can yield highly pure material.[6]
-
Workup Procedure: During the aqueous workup, ensure the pH is controlled to prevent hydrolysis of the oxathiolane back to the starting materials. The oxathiolane group is generally stable to acid but can be cleaved under specific, often harsh, conditions.[11]
Q6: I'm getting a mixture of stereoisomers, which lowers the yield of my target compound. How can I improve stereoselectivity?
A6: Achieving high stereoselectivity is a common challenge, especially in the synthesis of nucleoside analogues.[6]
-
Chiral Auxiliaries: The use of a chiral auxiliary, such as l-menthol, can control the stereochemical outcome of the reaction, often through a dynamic kinetic resolution (DKR) process.[1] This approach drives the reaction toward the crystallization of a single, desired isomer.[5]
-
Catalyst Choice: The choice of Lewis acid can influence the anomeric ratio (α vs. β anomers). For example, using TMSOTf might favor one anomer, while SnCl₄ could lead to a racemic mixture due to the opening and closing of the oxathiolane ring under the reaction conditions.[6]
-
Enzymatic Resolution: Lipases or other enzymes can be used to selectively resolve a racemic mixture of oxathiolane intermediates, providing access to enantiomerically pure precursors.[6]
Quantitative Data Summary
The following table summarizes key quantitative data from optimization studies that demonstrate the impact of reaction conditions on yield.
| Parameter Optimized | Initial Condition | Initial Yield | Optimized Condition | Optimized Yield | Source |
| Ring Closure pH | Uncontrolled | 42% | pH maintained between 3 and 4 | 69% | [1][5] |
| Reaction Temperature | Room Temperature | Low (incomplete reaction) | -20 °C | >95% (intermediate) | [1][3] |
| Catalysis | Pyridine (base) | Small amount of product | Triethylamine (TEA) | Rapid interconversion | [6] |
Key Experimental Protocol
General Protocol for the Synthesis of a 1,3-Oxathiolane from an Aldehyde and 2-Mercaptoethanol
This protocol provides a general methodology for the acid-catalyzed synthesis of 1,3-oxathiolanes. Note: This is a representative protocol and should be adapted based on the specific substrate and scale.
-
Preparation:
-
To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser (or Dean-Stark trap), add the aldehyde (1.0 equiv) and a suitable solvent (e.g., toluene, dichloromethane).
-
-
Addition of Reagents:
-
Add 2-mercaptoethanol (1.0-1.2 equiv).
-
Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.01-0.05 equiv).
-
-
Reaction:
-
Heat the reaction mixture to reflux. If using a Dean-Stark trap, monitor the collection of water.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting aldehyde is consumed.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding a mild aqueous base (e.g., saturated NaHCO₃ solution) to neutralize the acid catalyst.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel or by vacuum distillation to obtain the pure 1,3-oxathiolane.
-
Visual Guides
The following diagrams illustrate key workflows and pathways relevant to troubleshooting oxathiolane synthesis.
Caption: A logical workflow for troubleshooting low yields in oxathiolane synthesis.
Caption: General reaction pathway for acid-catalyzed oxathiolane formation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. High-yield purification of exceptional-quality, single-molecule DNA substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. Synthetic strategies toward 1,3-oxathiolane nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 9. Oxathioacetal synthesis by oxathioacetalisation [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. US3794669A - Process for converting oxathiolanes,dithiolanes and dithianes to aldehydes or ketones - Google Patents [patents.google.com]
managing exotherms in oxathiolane reactions
Welcome to the Technical Support Center for Oxathiolane Reactions. This resource provides researchers, scientists, and drug development professionals with essential information for safely managing and troubleshooting exothermic events during the synthesis of oxathiolane derivatives.
Frequently Asked Questions (FAQs)
Q1: Why are some oxathiolane synthesis reactions highly exothermic?
A1: Exothermic reactions release energy, typically as heat, because the chemical bonds in the products are stronger and more stable than the bonds in the reactants.[1][2] In oxathiolane synthesis, significant exotherms can occur during specific bond-forming or ring-forming steps. For instance, reactions involving highly reactive reagents like sulfuryl chloride or those that proceed through unstable intermediates can generate substantial heat.[3][4] The formation of the oxathiolane ring itself from acyclic precursors can be a potent source of exothermic activity.
Q2: What is "thermal runaway" and why is it a concern?
A2: Thermal runaway is a hazardous situation that begins when the heat generated by a reaction exceeds the rate of heat removal from the system.[5][6] This excess heat increases the reaction temperature, which in turn exponentially accelerates the reaction rate, leading to an even faster rate of heat production.[6] This dangerous cycle can cause a rapid increase in temperature and pressure, potentially leading to equipment failure, explosion, and the release of toxic materials.[6][7]
Q3: What are the primary principles for controlling an exothermic reaction?
A3: The fundamental principle is to ensure the rate of heat removal is always greater than the rate of heat generation. This is typically achieved through a combination of strategies:
-
Rate of Addition: Adding a reactive reagent slowly over time limits the instantaneous concentration of reactants, thereby controlling the rate of heat generation.[4]
-
Efficient Cooling: Using cooling baths (e.g., ice-water, dry ice-acetone) and ensuring good thermal contact with the reaction vessel are crucial for removing heat as it is generated.[3][8]
-
Appropriate Dilution: Running the reaction in a sufficient volume of an appropriate solvent helps to absorb the heat produced, acting as a heat sink and moderating temperature changes.[4]
-
Monitoring and Control: Continuous monitoring of the internal reaction temperature is essential to detect any deviation from the expected profile and allow for corrective action.[8][9]
Q4: How does reaction scale-up affect exotherm management?
A4: Scaling up a reaction from the lab to a pilot plant or production scale is a critical challenge. As the volume of a reactor increases, its surface-area-to-volume ratio decreases. This significantly reduces the efficiency of heat removal through the vessel walls.[6] A reaction that was easily controlled in a small flask can become a dangerous runaway risk on a larger scale. Therefore, a thorough thermal hazard assessment, potentially using reaction calorimetry, is essential before scaling up any exothermic process.[6][10]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem / Observation | Possible Cause(s) | Recommended Solution(s) |
| Rapid, uncontrolled temperature spike immediately after adding a reagent. | 1. Reagent addition rate is too fast.2. Cooling system is inefficient or has failed.3. Reaction concentration is too high. | 1. Immediately stop reagent addition. 2. Enhance cooling (e.g., lower bath temperature).3. If safe, add pre-chilled solvent to dilute the reaction mixture.4. For future runs, reduce the addition rate and/or dilute the reagent being added.[4] |
| Reaction temperature slowly increases beyond the set point, even with slow addition. | 1. Heat generation rate exceeds the cooling capacity of the setup.2. Inefficient stirring is creating localized hot spots.3. The scale of the reaction is too large for the cooling apparatus. | 1. Pause reagent addition until the temperature returns to the desired range.2. Increase the efficiency of the cooling bath (e.g., use a colder bath, ensure good contact).3. Ensure vigorous and efficient stirring.[9]4. Consider running the reaction at a lower temperature or on a smaller scale. |
| Low yield and presence of multiple impurities. | 1. The exotherm caused the temperature to rise, leading to thermal decomposition of reactants or products.2. High temperatures enabled undesired side reactions. | 1. Improve temperature control by implementing the solutions above.2. Running the reaction at a lower temperature, even if it requires a longer reaction time, can significantly improve yield and purity.[3] |
| Reaction fails to initiate at low temperature, but runs away when warmed. | 1. The reaction has a high activation energy, but is also highly exothermic once it starts.2. An accumulation of unreacted reagents is present before initiation. | 1. Add a small portion of the reagent and ensure the reaction has initiated (indicated by a slight, controlled exotherm) before continuing with the slow addition.2. Maintain a minimum reaction temperature that allows for initiation without permitting dangerous accumulation.3. Consider using a flow chemistry setup for better control.[8][11] |
Data on Exotherm Control Parameters
The following table summarizes key parameters from studies on oxathiolane synthesis where exotherm management was critical. Note that optimal conditions are highly specific to the reagents and substrates used.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Rationale & Citation |
| Reaction Temperature | -20 °C | 0 °C | Room Temperature | Lowering the reaction temperature significantly increases yield by mitigating the detrimental effects of the exotherm.[3] |
| Reagent Addition | Addition via syringe pump over 15 min | Slow, dropwise addition | Bulk addition (Not Recommended) | Slow, controlled addition is crucial for managing large exotherms observed during the addition of reactive reagents like sulfuryl chloride and vinyl acetate.[4] |
| Vessel Type | Sealed Vessel | Open Vessel | - | Running reactions in a sealed vessel can improve yields in some cases, possibly by maintaining the concentration of gaseous reagents like HCl in solution. However, this can also increase pressure risks.[3] |
| pH Control | pH maintained between 3 and 4 | No pH control | Alkaline pH | For some ring-closure steps, maintaining a slightly acidic pH can improve yields. Alkaline conditions may cause rapid decomposition of the product.[3][4] |
Experimental Protocols
Protocol: General Procedure for Managing an Exothermic Oxathiolane Synthesis
This protocol provides a generalized workflow for controlling a potentially exothermic reaction, based on procedures for synthesizing oxathiolane intermediates.[3][4]
1. Preparation and Setup:
-
Select a reaction flask that is appropriately sized (typically should not be more than half full).
-
Ensure the flask is equipped with a magnetic stir bar, a temperature probe for monitoring the internal reaction temperature, an addition funnel or syringe pump for controlled reagent addition, and an inert gas inlet (e.g., Nitrogen or Argon).
-
Prepare an efficient cooling bath (e.g., ice/water for 0 °C, dry ice/acetone for -78 °C) in a container large enough to immerse the reaction flask to a level above the reaction mixture.
2. Reagent Charging and Cooling:
-
Charge the reaction flask with the initial substrate(s) and solvent.
-
Begin stirring and place the flask in the cooling bath. Allow the contents to cool to the target reaction temperature (e.g., 0 °C or -20 °C) before starting the reagent addition.[4]
3. Controlled Reagent Addition:
-
Load the reactive reagent into the addition funnel or syringe pump. If the reagent is particularly reactive, consider diluting it with the reaction solvent.
-
Begin adding the reagent dropwise or via syringe pump at a slow, controlled rate. A rate of addition over 15-60 minutes is common for lab-scale reactions with known exotherms.[4]
-
Crucially, monitor the internal temperature throughout the addition. The temperature should remain stable and close to the target. If the temperature begins to rise more than a few degrees, immediately stop the addition and wait for it to cool back down before resuming at a slower rate.
4. Reaction Monitoring and Completion:
-
After the addition is complete, continue to stir the reaction at the target temperature.
-
Monitor the reaction's progress using an appropriate technique (e.g., TLC, GC, NMR).
-
Be aware that an exotherm can sometimes occur after the addition is complete (during the "cook" phase).
5. Quenching and Workup:
-
Once the reaction is complete, quench it carefully. Quenching can also be exothermic. The quenching agent (e.g., water, sodium bicarbonate solution) should be added slowly while maintaining cooling.[4]
-
Proceed with the standard aqueous workup and purification procedures.
Visualizations
Troubleshooting Flowchart for Exothermic Events
Caption: A decision-making flowchart for managing an unexpected exotherm.
General Workflow for Safe Exothermic Reactions
Caption: A sequential workflow for conducting exothermic reactions safely.
References
- 1. byjus.com [byjus.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. studylib.net [studylib.net]
- 6. icheme.org [icheme.org]
- 7. researchgate.net [researchgate.net]
- 8. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 9. Troubleshooting [chem.rochester.edu]
- 10. researcher.manipal.edu [researcher.manipal.edu]
- 11. Semi-continuous multi-step synthesis of lamivudine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stereoselective Oxathiolane Glycosylation
Welcome to the technical support center for stereoselective oxathiolane glycosylation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of oxathiolane glycosides.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing stereoselectivity in oxathiolane glycosylation?
A1: The stereochemical outcome of oxathiolane glycosylation is governed by a combination of factors. These include the structure and conformation of the oxathiolane donor, the choice of glycosylation promoter or Lewis acid, the solvent used, and the presence and nature of protecting groups on the sugar moiety.[1] The interplay of these elements determines whether the reaction proceeds via an SN1-like or SN2-like mechanism, ultimately dictating the α/β ratio of the product.
Q2: How do Lewis acids affect the stereochemical outcome of the glycosylation?
A2: Lewis acids play a crucial role in activating the oxathiolane donor to form an oxonium ion intermediate.[1] The choice of Lewis acid can significantly influence the stereoselectivity. For instance, chelating Lewis acids like SnCl₄ can form a complex with the oxathiolane intermediate, which may favor the formation of the β-anomer through steric hindrance that directs the incoming nucleobase to attack from the opposite face.[1] In contrast, other Lewis acids like trimethylsilyl trifluoromethanesulfonate (TMSOTf) might lead to different stereoisomeric ratios, such as a β/α mixture of 2:1 in certain reactions.[1]
Q3: What is the role of protecting groups in controlling stereoselectivity?
A3: Protecting groups, particularly those on the sugar moiety being coupled with the oxathiolane, have a profound impact on stereoselectivity. "Participating" groups, such as acyl groups (e.g., acetyl, benzoyl) at the C-2 position of a pyranose donor, can form a cyclic acyloxonium ion intermediate. This intermediate blocks one face of the molecule, leading to the formation of the 1,2-trans glycoside with high selectivity. Conversely, "non-participating" groups like ethers (e.g., benzyl) at the C-2 position are required for the synthesis of 1,2-cis glycosides, though this often results in lower selectivity.
Q4: Can the conformation of the oxathiolane ring influence the reaction's stereoselectivity?
A4: Yes, the conformation of the oxathiolane ring can influence the trajectory of the incoming nucleophile. The ring can adopt different conformations, and substituents on the ring can favor a particular conformation that exposes one face to nucleophilic attack more than the other, thereby influencing the stereochemical outcome.
Q5: Are there any general strategies to favor the formation of the β-anomer in oxathiolane glycosylation?
A5: Achieving high β-selectivity often involves strategies that promote an SN2-like reaction or that sterically block the α-face of the intermediate. The use of specific Lewis acids that can form a chelated intermediate, as mentioned with SnCl₄, is one such strategy.[1] Additionally, the choice of a chiral auxiliary on the oxathiolane ring can provide neighboring group participation that directs the formation of the β-anomer.
Troubleshooting Guides
Problem 1: Poor α/β Stereoselectivity
You are observing a nearly 1:1 mixture of α and β anomers, or the selectivity is unacceptably low.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Lewis Acid | The chosen Lewis acid may not be providing sufficient stereocontrol. • Solution: Screen a panel of Lewis acids. If aiming for β-selectivity, consider chelating Lewis acids like SnCl₄. For other outcomes, TMSOTf or BF₃·OEt₂ could be trialed. |
| Inappropriate Solvent | The solvent can influence the stability of the oxonium ion intermediate and the reaction pathway. • Solution: Experiment with solvents of varying polarity and coordinating ability. Dichloromethane (DCM) is a common starting point, but solvents like acetonitrile or ethers may alter the stereoselectivity. |
| Incorrect Reaction Temperature | Glycosylation reactions are often highly sensitive to temperature. • Solution: Optimize the reaction temperature. Lower temperatures (e.g., -78 °C to 0 °C) often enhance selectivity by favoring the kinetic product. |
| Lack of Effective Directing Groups | The protecting groups on your glycosyl acceptor may not be providing adequate stereodirection. • Solution: If a specific stereoisomer (e.g., 1,2-trans) is desired, ensure a participating protecting group is installed at the C-2 position of the acceptor. |
Problem 2: Low or No Reaction Conversion
The starting materials are largely unreacted after the standard reaction time.
| Potential Cause | Troubleshooting Steps |
| Insufficient Activation of the Donor | The Lewis acid may be too weak or used in an insufficient amount to activate the oxathiolane donor. • Solution: Increase the equivalents of the Lewis acid or switch to a more potent one. Ensure the Lewis acid is fresh and has not been deactivated by moisture. |
| Presence of Moisture | Water in the reaction mixture can quench the Lewis acid and hydrolyze the reactive intermediates. • Solution: Ensure all glassware is rigorously dried, use anhydrous solvents, and consider the addition of freshly activated molecular sieves to the reaction. |
| Low Reactivity of the Nucleobase | The nucleobase (glycosyl acceptor) may not be sufficiently nucleophilic to attack the activated donor. • Solution: For N-glycosylation, silylation of the nucleobase with reagents like HMDS or BSA prior to the coupling reaction can enhance its nucleophilicity. |
Data Summary
The following table summarizes the reported stereoselectivity for an oxathiolane glycosylation reaction under different conditions.
| Oxathiolane Donor | Nucleobase | Lewis Acid | Solvent | β/α Ratio | Reference |
| Oxathiolane Intermediate 20a | Silylated N⁴-acetylcytosine | TMSOTf | Dichloroethane | 2:1 | Chu and co-workers |
| Anomer Mixture 8 | Silylated cytosine | SnCl₄ | CH₂Cl₂ | Exclusive β | Liotta and co-workers |
Experimental Protocols
Protocol 1: General Procedure for TMSOTf-Mediated Oxathiolane N-Glycosylation
This protocol is a general guideline for the N-glycosylation of an oxathiolane donor with a silylated nucleobase using TMSOTf as a promoter.
-
Silylation of the Nucleobase:
-
In an oven-dried flask under an inert atmosphere (Argon or Nitrogen), suspend the nucleobase (1.0 eq.) in hexamethyldisilazane (HMDS).
-
Add a catalytic amount of ammonium sulfate or a few drops of trimethylsilyl chloride (TMSCl).
-
Heat the mixture to reflux until the solution becomes clear, indicating complete silylation.
-
Remove excess HMDS under vacuum to obtain the silylated nucleobase. Use this intermediate immediately in the next step.
-
-
Glycosylation:
-
Dissolve the oxathiolane donor (1.0 eq.) in anhydrous dichloroethane in a separate oven-dried flask under an inert atmosphere.
-
Cool the solution to the desired temperature (e.g., 0 °C or -20 °C).
-
Add a solution of the silylated nucleobase (1.2 - 1.5 eq.) in anhydrous dichloroethane to the donor solution via cannula.
-
Slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 - 1.5 eq.) to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the anomers and obtain the desired product.
-
Visualizations
Caption: Experimental workflow for oxathiolane glycosylation.
Caption: Troubleshooting logic for poor stereoselectivity.
References
Technical Support Center: Scaling Up Oxathiolane Synthesis
Welcome to the Technical Support Center for Oxathiolane Synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of oxathiolane synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your process development.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during the synthesis of oxathiolanes on a larger scale.
| Issue | Potential Causes | Recommended Actions & Solutions |
| Low Yield | Incomplete reaction: Insufficient reaction time or temperature. | - Monitor reaction progress: Utilize analytical techniques like TLC, GC, or NMR to ensure the reaction has gone to completion.- Optimize temperature: As shown in the synthesis of a dichlorinated intermediate, lowering the reaction temperature from room temperature to -20°C can significantly increase yield by mitigating exotherms and preventing the formation of impurities.[1][2]- pH control: For ring-closure reactions, maintaining the optimal pH range (e.g., pH 3-4) is critical. Use of base additions to control the pH can improve yields from 42% to 69%.[1] |
| Side reactions and byproduct formation: Over-reaction, incorrect stoichiometry, or presence of impurities in starting materials. | - Control stoichiometry: Ensure precise addition of reagents. For instance, in sulfenyl chloride chemistry, an excess of sulfuryl chloride can lead to α-chlorination of the ester.[2][3]- Purify starting materials: Impurities in raw materials can interfere with the reaction. Ensure all starting materials meet the required specifications.- Identify byproducts: Although challenging, attempts should be made to isolate and identify byproducts to understand and mitigate their formation.[4] | |
| Product degradation: Unstable product under reaction or work-up conditions. | - Optimize work-up: Quench the reaction appropriately (e.g., with sodium bicarbonate) and perform extractions and crystallizations under optimal temperature and pH conditions to prevent product degradation.[2] | |
| Poor Stereoselectivity | Inadequate chiral auxiliary control: The chiral auxiliary may not be effectively directing the stereochemistry. | - Choice of chiral auxiliary: The use of chiral auxiliaries like L-menthol is crucial for controlling the stereochemical outcome, often driven by selective crystallization of a single isomer.[1][5]- Dynamic Kinetic Resolution (DKR): Employing DKR can drive the reaction towards the desired stereoisomer, achieving high chiral purity.[4][5] |
| Epimerization: The desired stereocenter may be prone to epimerization under the reaction conditions. | - Control of reaction conditions: Temperature and pH can influence the stereochemical stability of intermediates and the final product. | |
| Lewis acid selection: The choice of Lewis acid in glycosylation reactions can significantly impact stereoselectivity. | - Screen Lewis acids: Different Lewis acids can offer varying degrees of stereocontrol. For example, ZrCl4 has been used for stereoselective N-glycosylation in the synthesis of Lamivudine. | |
| Formation of Impurities | Incomplete chlorination: In reactions involving sulfuryl chloride, incomplete reaction can lead to monochlorinated impurities. | - Optimize reaction conditions: Lowering the temperature can surprisingly lead to more complete reactions and reduce monochlorinated sulfide impurities.[1][2] |
| Over-oxidation: Use of strong oxidizing agents can lead to undesired oxidized byproducts. | - Controlled addition of oxidizing agent: Slow, controlled addition of the oxidizing agent is necessary to manage the reaction's exotherm and prevent over-oxidation. | |
| Polymerization: High temperatures can sometimes lead to the formation of polymeric substances. | - Strict temperature control: Maintain the reaction temperature within the optimal range to avoid polymerization. | |
| Difficulty with Purification | Oiling out during crystallization: The product separates as an oil instead of crystals. | - Solvent selection: Experiment with different solvent systems for crystallization. Common systems include n-hexane/acetone and n-hexane/THF.- Controlled cooling: Slow cooling can promote the formation of crystals over oil. |
| Co-eluting impurities in chromatography: Impurities that have similar polarity to the product are difficult to separate. | - Optimize chromatographic conditions: Screen different mobile phases and stationary phases to improve separation.- Recrystallization: If chromatography is ineffective, recrystallization may be a better option for achieving high purity.[2] | |
| Runaway Reactions/Exotherm Control | Rapid addition of reagents: Adding reagents too quickly can lead to a rapid release of heat. | - Controlled addition: Use a syringe pump or a controlled addition funnel to add reagents slowly and maintain a stable internal temperature. Large exotherms are observed on the addition of sulfuryl chloride and vinyl acetate.[2]- Adequate cooling: Ensure the reactor has sufficient cooling capacity to handle the heat generated by the reaction. |
| Poor mixing: Inadequate agitation can lead to localized hot spots. | - Optimize agitation: Ensure the stirrer speed is sufficient to maintain a homogenous mixture and facilitate heat transfer to the cooling jacket. |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up oxathiolane synthesis from a lab to an industrial scale?
A1: The main challenges include:
-
Cost of raw materials: Sourcing inexpensive and readily available starting materials is crucial for economic viability on a large scale.[5]
-
Stereochemical control: Achieving the desired stereoisomer in high purity is often difficult and requires careful selection of chiral auxiliaries and reaction conditions.[5]
-
Yield and purity: Maximizing yield while minimizing impurities is a constant challenge that requires significant process optimization.
-
Reaction conditions: Controlling temperature, pH, and reagent addition rates becomes more critical and challenging in large reactors.[1]
-
Safety: Managing exothermic reactions and handling potentially hazardous reagents safely are paramount on an industrial scale.[2]
-
Purification: Developing a robust and scalable purification method, often involving crystallization, is essential for obtaining the final product with the required purity.[2]
Q2: How can I improve the stereoselectivity of my oxathiolane synthesis?
A2: Improving stereoselectivity can be achieved through several strategies:
-
Chiral Auxiliaries: The use of a chiral auxiliary, such as L-menthol, can effectively control the stereochemistry of the reaction. The GSK approach for Lamivudine synthesis utilizes a dynamic kinetic resolution (DKR) driven by the selective crystallization of a single isomer.[1][4][5]
-
Enzymatic Resolution: Enzymatic methods can be employed to resolve racemic mixtures of oxathiolane intermediates.
-
Lewis Acid Catalysis: In glycosylation reactions to form nucleoside analogues, the choice of Lewis acid can significantly influence the stereochemical outcome.
Q3: What are common impurities in oxathiolane synthesis and how can I avoid them?
A3: Common impurities can include unreacted starting materials, diastereomers, and byproducts from side reactions. For example, in syntheses using sulfuryl chloride, incomplete reaction can lead to monochlorinated sulfide impurities.[1][2] To avoid these:
-
Optimize Reaction Conditions: Ensure complete conversion by optimizing reaction time, temperature, and reagent stoichiometry.
-
Purify Intermediates: Purifying key intermediates can prevent carrying impurities through to the final product.
-
Control Temperature: Maintaining a consistent and optimal temperature can prevent the formation of temperature-dependent byproducts.
Q4: What is "supply-centered synthesis" and why is it important for scaling up?
A4: Supply-centered synthesis is an approach that prioritizes the use of low-cost, widely available starting materials to design a synthetic route.[5] This is critical for scaling up because the cost of raw materials becomes a major component of the overall production cost. By designing a synthesis around abundant and inexpensive feedstocks, the final product can be manufactured more economically.[5]
Q5: How can I effectively control the temperature of a large-scale exothermic oxathiolane synthesis?
A5: Effective temperature control is crucial for safety and product quality. Key strategies include:
-
Slow Reagent Addition: Add reactive reagents at a controlled rate to manage the rate of heat generation.[2]
-
Efficient Cooling Systems: Utilize a reactor with a high-efficiency cooling jacket and potentially internal cooling coils.
-
Good Agitation: Ensure vigorous stirring to promote heat transfer and prevent the formation of localized hot spots.
-
Dilution: Running the reaction at a lower concentration can help to dissipate heat more effectively, although this may impact reaction kinetics and throughput. A decrease in yield has been observed as reaction concentration increases due to difficulties in maintaining tight temperature control.[1]
Data Presentation
Table 1: Optimization of Dichlorinated Intermediate Synthesis
| Entry | Reagent Addition Order | Temperature (°C) | Yield (%) |
| 1 | VA added to MTG and SO₂Cl₂ | RT | 65 |
| 2 | SO₂Cl₂ added to MTG and VA | RT | 75 |
| 3 | MTG added to VA and SO₂Cl₂ | RT | 50 |
| 4 | SO₂Cl₂ added to MTG and VA | 0 | 85 |
| 5 | SO₂Cl₂ added to MTG and VA | -10 | 90 |
| 6 | SO₂Cl₂ added to MTG and VA | -20 | >95 |
MTG = Methyl thioglycolate, VA = Vinyl acetate, RT = Room Temperature. Data suggests that adding sulfuryl chloride to a mixture of methyl thioglycolate and vinyl acetate at low temperatures significantly improves the yield of the dichlorinated intermediate.[2]
Table 2: Optimization of Oxathiolane Ring Closure
| Entry | Acetonitrile:Water Ratio | Temperature (°C) | Additive | Yield (%) |
| 1 | 1:1 | 70 | None | 42 |
| 2 | 2:1 | 70 | None | 55 |
| 3 | 3:1 | 70 | None | 61 |
| 4 | 3:1 | 80 | None | 58 |
| 5 | 3:1 | 70 | NaHCO₃ | 69 |
Optimization of the ring closure reaction to form the oxathiolane shows that a higher ratio of acetonitrile to water and the addition of a base to control pH improves the yield.[1]
Experimental Protocols
Protocol 1: Large-Scale Synthesis of an Oxathiolane Intermediate via Sulfenyl Chloride Chemistry
This protocol is a representative example for the synthesis of an oxathiolane intermediate used in the production of antiviral drugs.[2]
Materials:
-
L-Menthol
-
Thioglycolic acid
-
Toluene
-
Sulfuryl chloride
-
Vinyl acetate
-
Sodium bicarbonate solution
-
Acetonitrile
-
Water
-
Hexanes
Procedure:
-
Esterification: React L-Menthol (10 g) with thioglycolic acid in toluene (5 volumes). Heat the mixture to drive the esterification, removing water as it forms. After 2 hours, cool the reaction mixture to 0°C.
-
Sulfenyl Chloride Formation: To the cooled reaction mixture, add sulfuryl chloride to form the corresponding sulfenyl chloride. A large exotherm is expected, so maintain careful temperature control.
-
Carbon-Sulfur Bond Formation: Further cool the reaction mixture to -20°C. Add vinyl acetate via syringe pump over 15 minutes to control the exotherm.
-
Work-up and Quenching: Partially quench the reaction with a sodium bicarbonate solution. Remove the toluene under reduced pressure.
-
Ring Closure: To the chlorinated intermediate, add acetonitrile and water. Heat the mixture at 70°C to facilitate the ring closure to form the oxathiolane.
-
Purification: Isolate the product by extraction with toluene. Crystallize the final product from a toluene/hexanes mixture to yield the oxathiolane intermediate with >99% purity. The overall yield for this telescoped process is approximately 56%.[2]
Visualizations
Diagram 1: General Workflow for Oxathiolane Synthesis Scale-Up
Caption: A typical workflow for scaling up oxathiolane synthesis.
Diagram 2: Proposed Reaction Mechanism for Oxathiolane Ring Closure
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic strategies toward 1,3-oxathiolane nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Technical Support Center: Oxathiolane Formation
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning side reactions in oxathiolane formation. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of oxathiolanes, offering potential causes and solutions to steer your experiments toward success.
Q1: My reaction yield is low, and I observe the formation of a significant amount of an aldehyde byproduct. What could be the cause?
A: The formation of an aldehyde byproduct, often detected as a trace peak in NMR spectroscopy, can be indicative of incomplete cyclization or hydrolysis of intermediates.[1][2][3] This issue is particularly prevalent when the reaction medium is not sufficiently acidic.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Insufficient Acid Catalysis | The cyclization step often requires an acid catalyst to proceed efficiently.[2][3] Ensure the presence of a suitable acid catalyst, such as HCl. In some cases, running the reaction in a sealed vessel can help maintain the concentration of gaseous acids like HCl, leading to improved yields.[4] |
| Incorrect pH | The pH of the reaction mixture is critical. For certain ring-closure reactions, the highest yields are achieved when the pH is maintained between 3 and 4.[2] Monitor and adjust the pH of your reaction accordingly, for instance, by the controlled addition of a base. |
| Premature Workup | The reaction may not have reached completion. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS, NMR) to ensure the consumption of starting materials and intermediates before proceeding with the workup. |
Q2: I am experiencing cleavage of my ester protecting group (e.g., a menthyl ester). How can I prevent this?
A: Cleavage of ester protecting groups suggests that the reaction conditions are too harsh or "overly reactive".[2]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Excessively Acidic Conditions | While acid catalysis is often necessary, an overly acidic environment can lead to the hydrolysis of sensitive ester groups. Optimize the amount of acid catalyst used. A pH range of 3-4 has been found to be optimal in some cases, balancing the need for catalysis with the stability of the ester.[2] |
| High Reaction Temperature | Elevated temperatures can accelerate the rate of ester cleavage. Consider running the reaction at a lower temperature. It is crucial to maintain tight temperature control throughout the process.[1] |
| Prolonged Reaction Time | Extended reaction times increase the exposure of the ester to potentially harsh conditions. Monitor the reaction closely and quench it as soon as the desired product is formed. |
Q3: My final product is a mixture of stereoisomers. How can I improve the stereoselectivity of the reaction?
A: Achieving the desired stereoselectivity is a common challenge in the synthesis of chiral oxathiolane nucleosides.[5][6] The formation of undesired isomers can occur during the ring formation or subsequent steps.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Lack of Stereocontrol in Cyclization | The cyclization step is often where the key stereocenters are set. The use of chiral auxiliaries, such as L-menthol, can control the stereochemical outcome through a dynamic kinetic resolution, which is driven to completion by the selective crystallization of one isomer.[2] |
| Isomerization During Glycosylation | The coupling of the oxathiolane sugar moiety with a nucleobase can lead to a mixture of anomers. The choice of Lewis acid and reaction conditions can influence the stereochemical outcome.[6] |
| Suboptimal Catalyst or Reagents | The use of specific enzymes or chiral catalysts can promote the formation of a single enantiomer.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the common side products in oxathiolane synthesis?
A: Identifying and characterizing side products in oxathiolane synthesis can be challenging. In some reported syntheses, extensive efforts to isolate byproducts using techniques like preparative HPLC were unsuccessful, with analytical methods showing very few impurities besides the main oxathiolane product.[1][2][3] However, based on reaction mechanisms and optimization studies, the following have been observed or are considered potential side products:
-
Aldehydes: Arising from the hydrolysis of intermediates, particularly in the absence of a strong acid catalyst.[1][2][3]
-
Dimethoxyacetals: Formed when reaction intermediates are exposed to methanolic HCl.[2][3]
-
Ring-Opened Products: The oxathiolane ring can be susceptible to opening under strongly acidic or basic conditions.[7][8]
-
Diastereomers/Enantiomers: In chiral syntheses, the formation of undesired stereoisomers is a primary concern.[5][6]
-
Products of Protecting Group Cleavage: For instance, free L-menthol has been observed when a menthyl ester is cleaved under overly reactive conditions.[2]
Q2: How can I purify my oxathiolane product from reaction impurities?
A: The primary method for purifying oxathiolane intermediates is often crystallization.[1][3] This technique is particularly effective when one stereoisomer selectively crystallizes from the solution, which also aids in achieving high optical purity.[2] For liquid products, distillation can be a viable purification method.[9] While chromatographic techniques like column chromatography and HPLC are standard purification methods in organic synthesis, they have been reported to be of limited success in isolating certain byproducts of oxathiolane formation.[1][2][3]
Q3: What is the role of an acid catalyst in oxathiolane formation?
A: An acid catalyst, such as HCl, plays a crucial role in several steps of oxathiolane synthesis. For example, it can be essential for transesterification reactions that initiate the formation of the oxathiolane ring.[1][2] The conversion of certain intermediates can be significantly slower in the absence of an acid catalyst.[2][3]
Quantitative Data Summary
The following table summarizes yield data from different oxathiolane synthesis methodologies.
| Synthesis Method | Key Reagents | Product Type | Reported Yield | Reference |
| Ring closure of a dichlorinated intermediate | Water, Acetonitrile | Oxathiolane intermediate for Lamivudine | 69% (optimized) | [1][3] |
| Reaction of oxiranes with carbon disulfide | Sodium hydride, Methanol | 1,3-Oxathiolane-2-thiones | 86-96% | [10] |
| Esterification of thioglycolic acid | L-menthol | L-menthyl ester intermediate | 98% | [2] |
Experimental Protocols
Protocol 1: Synthesis of an Oxathiolane Intermediate via Ring Closure
This protocol is based on the ring-closing step described in the synthesis of an intermediate for Lamivudine.[1][3]
-
Reaction Setup: A solution of the dichlorinated intermediate (1 equivalent) is prepared in acetonitrile (20 volumes).
-
Addition of Water: Deionized water is added to the solution.
-
Heating: The reaction mixture is heated to 70°C.
-
pH Adjustment (Optional but Recommended): The pH of the reaction can be monitored and maintained between 3 and 4 by the portion-wise addition of a base like triethylamine (TEA) or sodium bicarbonate to improve yield.[2][3]
-
Monitoring: The reaction progress is monitored by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. The product is extracted with toluene.
-
Purification: The oxathiolane product is isolated by crystallization from a toluene/hexanes solvent system to yield the final product with >99% purity.[1][3]
Visualized Workflows and Pathways
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. d-nb.info [d-nb.info]
- 6. Synthetic strategies toward 1,3-oxathiolane nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. orgsyn.org [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. Methoxide Ion Promoted Efficient Synthesis of 1,3-Oxathiolane-2-thiones by Reaction of Oxiranes and Carbon Disulfide [organic-chemistry.org]
Technical Support Center: Hydrolytic Stability of 1,3-Oxathiolane Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the hydrolytic stability of 1,3-oxathiolane derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of acid-catalyzed hydrolysis of 1,3-oxathiolane derivatives?
A1: The acid-catalyzed hydrolysis of 1,3-oxathiolane derivatives proceeds through a multi-step mechanism. It begins with the protonation of the oxygen atom in the oxathiolane ring, making the acetal carbon more electrophilic. This is followed by the cleavage of the carbon-oxygen bond, leading to the formation of a resonance-stabilized carbocation intermediate. Nucleophilic attack by water on this intermediate and subsequent deprotonation yields a hemi-thioacetal. Further hydrolysis of the hemi-thioacetal results in the final aldehyde or ketone and the corresponding aminothiol.
Q2: What are the key factors that influence the hydrolytic stability of 1,3-oxathiolane derivatives?
A2: The primary factors influencing the hydrolytic stability of 1,3-oxathiolane derivatives are:
-
pH: Stability is highly pH-dependent. The hydrolysis rate is significantly faster under acidic conditions compared to neutral or basic conditions.
-
Substituents on the 2-position: The electronic nature of substituents at the C2 position of the oxathiolane ring plays a crucial role. Electron-donating groups can stabilize the carbocation intermediate, thereby accelerating the rate of hydrolysis. Conversely, electron-withdrawing groups tend to destabilize the intermediate and decrease the hydrolysis rate.
-
Temperature: As with most chemical reactions, an increase in temperature generally leads to an increased rate of hydrolysis.
Q3: How can I monitor the hydrolysis of my 1,3-oxathiolane derivative?
A3: The hydrolysis of 1,3-oxathiolane derivatives can be effectively monitored using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS) detection. Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to track the disappearance of the starting material and the appearance of hydrolysis products over time.
Q4: Are there any specific safety precautions I should take when studying the hydrolysis of 1,3-oxathiolane derivatives?
A4: Standard laboratory safety protocols should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. When working with acidic or basic solutions, ensure proper handling and have neutralization agents readily available. If the hydrolysis products are volatile or toxic, experiments should be conducted in a well-ventilated fume hood.
Troubleshooting Guides
This section provides solutions to common issues encountered during the experimental analysis of 1,3-oxathiolane derivative hydrolysis.
HPLC Analysis Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Secondary interactions between the analyte and the stationary phase (e.g., silanol interactions).- Column overload.- Mismatch between sample solvent and mobile phase. | - Use a column with end-capping or a more inert stationary phase.- Reduce the injection volume or dilute the sample.- Dissolve the sample in the mobile phase or a weaker solvent. |
| Ghost Peaks | - Contamination from the autosampler, injection needle, or mobile phase.- Carryover from a previous injection.- Column bleed. | - Run blank injections (solvent only) to identify the source of contamination.- Implement a needle wash step in your autosampler method.- Use high-purity solvents and freshly prepared mobile phase.- Flush the column with a strong solvent. |
| Retention Time Drift | - Inconsistent mobile phase composition.- Fluctuations in column temperature.- Changes in flow rate. | - Prepare fresh mobile phase and ensure proper mixing and degassing.- Use a column oven to maintain a stable temperature.- Check the HPLC pump for leaks and ensure a consistent flow rate. |
| Poor Resolution | - Inadequate separation of the 1,3-oxathiolane and its hydrolysis products.- Suboptimal mobile phase composition. | - Optimize the mobile phase composition (e.g., adjust the organic-to-aqueous ratio, change the pH, or use a different organic modifier).- Consider a different stationary phase with alternative selectivity.- Employ a gradient elution method. |
LC-MS Analysis Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Adduct Formation (e.g., [M+Na]+, [M+K]+) | - Presence of salts in the sample, mobile phase, or from the LC system. | - Use high-purity solvents and additives.- Clean the LC-MS system to remove salt buildup.- Optimize in-source fragmentation to promote the formation of the protonated molecule ([M+H]+). |
| In-source Fragmentation | - High cone voltage or source temperature causing the parent molecule to fragment before mass analysis. | - Optimize the ion source parameters (e.g., lower the cone voltage, reduce the source temperature) to minimize fragmentation. |
| Poor Ionization | - The analyte may not be readily ionizable under the chosen conditions. | - Experiment with different ionization modes (e.g., positive vs. negative ion mode).- Adjust the mobile phase pH to promote protonation or deprotonation of the analyte. |
| Matrix Effects | - Co-eluting compounds from the sample matrix suppressing or enhancing the ionization of the analyte. | - Improve the chromatographic separation to resolve the analyte from interfering matrix components.- Employ sample preparation techniques (e.g., solid-phase extraction) to remove matrix interferences. |
Quantitative Data Summary
The following tables summarize the hydrolysis half-lives of representative acetal/ketal and 1,3-oxathiolane derivatives under various pH conditions. This data can be used as a reference for estimating the stability of related compounds.
Table 1: Hydrolysis Half-life of Acetal and Ketal Derivatives at 25°C
| Compound | Structure | pH 5.0 Half-life | pH 6.0 Half-life | pH 7.4 Half-life |
| Phenyl-substituted acetal | 2-phenyl-1,3-dioxolane | ~4 minutes (in the presence of TFA) | - | - |
| Phthalimide-substituted ketal | 2-(2-phthalimidoethyl)-2-methyl-1,3-dioxolane | ~33 hours | - | Stable for >7 days |
| Trifluoroacetamide-substituted ketal | 2-methyl-2-(2,2,2-trifluoroacetamidoethyl)-1,3-dioxolane | ~32.3 hours | ~97 hours | Stable for >7 days |
Note: Data for acetals and ketals are often used as a proxy to understand the stability of related heterocyclic systems like 1,3-oxathiolanes. The presence of electron-withdrawing groups generally increases stability at acidic pH.[1][2]
Table 2: Hydrolytic Stability of Emtricitabine (a 1,3-Oxathiolane Nucleoside Analogue)
| Condition | Half-life |
| Plasma Elimination Half-life | 8-10 hours |
| Intracellular Triphosphate Half-life | 39 hours |
Emtricitabine is a nucleoside reverse transcriptase inhibitor with a 1,3-oxathiolane ring. Its pharmacokinetic profile indicates its relative stability in biological systems.[3]
Experimental Protocols
Protocol 1: HPLC-UV Method for Monitoring Hydrolytic Stability
This protocol outlines a general procedure for determining the hydrolytic stability of a 1,3-oxathiolane derivative using HPLC-UV.
1. Materials and Reagents:
-
1,3-Oxathiolane derivative of interest
-
HPLC-grade water, acetonitrile, and methanol
-
Buffers of desired pH (e.g., phosphate, acetate)
-
Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment
-
HPLC system with a UV detector and a suitable C18 column (e.g., 4.6 x 150 mm, 5 µm)
2. Preparation of Solutions:
-
Stock Solution: Prepare a stock solution of the 1,3-oxathiolane derivative in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Reaction Solutions: In separate vials, prepare the reaction solutions by adding a small aliquot of the stock solution to the desired aqueous buffer of a specific pH. The final concentration of the organic solvent should be kept low (e.g., <5%) to avoid affecting the hydrolysis rate.
3. HPLC Method Development:
-
Develop an isocratic or gradient HPLC method that provides good separation between the parent 1,3-oxathiolane derivative and its expected hydrolysis products (aldehyde/ketone and aminothiol).
-
Mobile Phase: A typical mobile phase for reversed-phase HPLC would be a mixture of water (with or without a buffer and/or acid modifier like formic acid) and an organic solvent like acetonitrile or methanol.
-
Flow Rate: A standard flow rate is 1.0 mL/min.
-
Detection Wavelength: Select a UV wavelength where the parent compound and/or the major hydrolysis product has significant absorbance.
4. Kinetic Experiment:
-
At time zero (t=0), initiate the hydrolysis reaction by adding the stock solution to the pre-warmed buffer.
-
At predetermined time intervals, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction if necessary (e.g., by neutralizing the pH or diluting with a cold mobile phase).
-
Inject the sample onto the HPLC system.
5. Data Analysis:
-
Integrate the peak area of the parent 1,3-oxathiolane derivative at each time point.
-
Plot the natural logarithm of the peak area (or concentration) of the parent compound versus time.
-
The slope of the resulting linear plot will be the negative of the first-order rate constant (k).
-
The half-life (t₁/₂) can be calculated using the equation: t₁/₂ = 0.693 / k.
Mandatory Visualizations
Hydrolysis Pathway of a 1,3-Oxathiolane Derivative
Caption: Acid-catalyzed hydrolysis of a 1,3-oxathiolane derivative.
Experimental Workflow for Hydrolytic Stability Assessment
Caption: Workflow for determining hydrolytic stability via HPLC.
References
preventing byproduct formation in oxathiolane synthesis
Technical Support Center: Oxathiolane Synthesis
Welcome to the technical support center for oxathiolane synthesis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and prevent byproduct formation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in oxathiolane synthesis and how can I identify them?
A1: The most common byproducts depend on the synthetic route. Key undesired products include diastereomers, products of incomplete reaction, and related cyclic compounds.
-
Diastereomers: In stereoselective syntheses, such as those for nucleoside analogues, the formation of the incorrect diastereomer is a primary concern. These are typically identified and quantified using chiral chromatography (HPLC or SFC) or NMR spectroscopy with a chiral resolving agent.
-
Incomplete Reaction Intermediates: For multi-step, one-pot syntheses, such as the reaction of a thiol ester with an alkene and a halogenating agent, intermediates can persist as impurities if the reaction does not go to completion. For example, a monochlorinated sulfide was identified as a major impurity when reactions were run at elevated temperatures.[1] These are typically identified by LC-MS or GC-MS and comparison to expected intermediates.
-
1,3-Dithiolanes: If the 2-mercaptoethanol starting material is contaminated with 1,2-ethanedithiol, or if undesired side reactions occur, 1,3-dithiolanes can form. These are readily formed from aldehydes or ketones with dithiols under similar acidic conditions used for oxathiolane synthesis.[2] Identification is typically done via GC-MS, comparing the mass spectrum to known standards.
-
Decomposition Products: Oxathiolane rings can be sensitive to excessively acidic or basic conditions, leading to ring-opening or decomposition.[3][4] Maintaining careful pH control is crucial. These products are often complex mixtures and can be analyzed by LC-MS.
Q2: I am observing poor diastereoselectivity in my reaction. How can I improve the ratio of the desired product?
A2: Achieving high diastereoselectivity is a common challenge, particularly when creating chiral centers. Control is typically exerted by adjusting temperature, the choice of catalyst, and the use of chiral auxiliaries.
-
Temperature Control: Lowering the reaction temperature often enhances selectivity by reducing the available energy for the formation of the higher-energy transition state that leads to the undesired diastereomer. A significant yield improvement was noted when lowering the reaction temperature from room temperature to -20 °C.[1]
-
Lewis Acid Catalyst: The choice of Lewis acid is critical as it can coordinate with heteroatoms in the reactants, creating a more rigid transition state that favors one stereochemical outcome.[5][6] Different Lewis acids can have a significant impact on the diastereomeric ratio. A screening study is often the most effective approach.
-
Chiral Auxiliaries: In many pharmaceutical syntheses, a chiral auxiliary (like L-menthol) is used to direct the stereochemical outcome of the reaction.[4][5] The bulky auxiliary blocks one face of the molecule, forcing reactants to approach from the less hindered side.
Table 1: Effect of Reaction Temperature on Yield
| Entry | Temperature (°C) | Yield (%) | Key Observation |
|---|---|---|---|
| 1 | 25 | Low | Primarily monochlorinated sulfide impurity was observed.[1] |
| 2 | 0 | Moderate | Improved yield and reduced impurity profile. |
| 3 | -20 | High (>95%) | Significant increase in the yield of the desired intermediate.[1] |
Data summarized from a specific industrial synthesis process.[1] Individual results may vary.
Troubleshooting Guides
Problem 1: Low yield and significant dithiolane byproduct detected.
This issue typically arises from either contamination of reagents or non-optimal reaction conditions that favor the formation of the dithiolane over the oxathiolane.
Troubleshooting Workflow
Caption: Troubleshooting workflow for dithiolane byproduct formation.
Corrective Actions:
-
Reagent Purity: Verify the purity of the 2-mercaptoethanol starting material using GC-MS to ensure it is free from 1,2-ethanedithiol contamination.
-
Catalyst Selection: The formation of thioacetals (like dithiolanes) is catalyzed by acids.[2] If using a strong, non-specific acid, consider switching to a milder or more specific Lewis acid that may favor oxathiolane formation. Catalysts like Y(OTf)₃ have been shown to be effective and highly chemoselective for protecting aldehydes.[2]
-
Water Removal: The reaction to form both oxathiolanes and dithiolanes produces water. Efficiently removing water using a Dean-Stark apparatus or molecular sieves will drive the reaction to completion and can help prevent side reactions.[7]
Problem 2: Reaction is sluggish or stalls, leaving unreacted starting material.
A stalled reaction can be caused by catalyst deactivation, insufficient temperature, or poor reagent mixing.
Logical Decision Pathway
Caption: Decision tree for troubleshooting a stalled oxathiolane synthesis.
Corrective Actions:
-
Review Temperature: While low temperatures can improve selectivity, they can also decrease the reaction rate. Ensure the temperature is sufficient for the reaction to proceed. A careful, stepwise increase in temperature while monitoring the reaction profile is recommended.
-
Catalyst Activity: Ensure the catalyst is active and used in the correct amount. Some Lewis acids are sensitive to water; ensure anhydrous conditions if necessary.
-
Reaction Environment: Some syntheses show significantly higher yields in sealed vessels compared to open vessels, which may be due to the loss of a volatile reactant or intermediate.[1] If applicable, switch to a sealed reaction tube or flask.
-
Order of Addition: The order in which reagents are added can be critical. For example, adding sulfuryl chloride to a mixture of the thiol and alkene may produce a different outcome than other addition sequences.[1]
Experimental Protocols
Protocol 1: General Synthesis of 2-Aryl-1,3-Oxathiolanes
This protocol is adapted from a general procedure for the synthesis of 2-substituted-1,3-oxathiolanes via condensation.[7]
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde, 1.0 equiv)
-
2-Mercaptoethanol (1.1 equiv)
-
p-Toluenesulfonic acid (p-TSA, 0.05 equiv)
-
Toluene (as solvent)
-
Dean-Stark apparatus, reflux condenser, magnetic stirrer, heating mantle
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stir bar, add the aromatic aldehyde (1.0 equiv), 2-mercaptoethanol (1.1 equiv), and a catalytic amount of p-TSA (0.05 equiv).
-
Add sufficient toluene to fill the flask and the Dean-Stark trap.
-
Heat the mixture to reflux. Water will begin to collect in the trap as an azeotrope with toluene.
-
Continue refluxing until no more water is collected in the trap (typically 2-4 hours). Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure 2-aryl-1,3-oxathiolane.
Yields: Reported yields for this method are typically high (80-90%).[7]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. Synthetic strategies toward 1,3-oxathiolane nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for 4-Bromo-1,2-oxathiolane 2,2-dioxide
Welcome to the technical support center for the synthesis and optimization of 4-Bromo-1,2-oxathiolane 2,2-dioxide. This resource is tailored for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 4-Bromo-1,2-oxathiolane 2,2-dioxide?
A1: The most prevalent method for the synthesis of 4-Bromo-1,2-oxathiolane 2,2-dioxide is the free-radical bromination of the parent compound, 1,2-oxathiolane 2,2-dioxide (also known as 1,3-propane sultone). This reaction is typically carried out using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Q2: My reaction yield is consistently low. What are the potential causes?
A2: Low yields can stem from several factors:
-
Poor quality of starting materials: Ensure 1,2-oxathiolane 2,2-dioxide is pure and the NBS has been freshly recrystallized.
-
Inefficient radical initiation: The radical initiator (e.g., AIBN) may have degraded. Use a fresh batch of initiator.
-
Suboptimal reaction temperature: The reaction requires a specific temperature range to efficiently initiate and propagate the radical chain reaction.
-
Presence of inhibitors: Trace impurities in the solvent or starting materials can quench the radical reaction.
-
Side reactions: Over-bromination or degradation of the product can occur under non-optimized conditions.
Q3: I am observing the formation of multiple brominated products. How can I improve the selectivity for the 4-bromo position?
A3: The formation of di- or poly-brominated byproducts is a common challenge. To enhance selectivity:
-
Control the stoichiometry: Use a molar ratio of NBS to sultone close to 1:1. A slight excess of NBS (e.g., 1.05 equivalents) may be necessary to drive the reaction to completion, but a large excess should be avoided.
-
Slow addition of NBS: Adding NBS portion-wise or as a solution over time can help maintain a low concentration of the brominating agent, thus favoring mono-bromination.
-
Reaction monitoring: Closely monitor the reaction progress using techniques like TLC or GC-MS to stop the reaction once the desired product is maximized.
Q4: The purification of the final product is difficult. Are there any tips for effective purification?
A4: Purification can be challenging due to the similar polarities of the product and byproducts.
-
Work-up: After the reaction, the succinimide byproduct can be removed by filtration if a non-polar solvent like carbon tetrachloride is used. An aqueous work-up can also be employed to remove water-soluble impurities.
-
Column chromatography: Silica gel column chromatography is often the most effective method for isolating the pure 4-Bromo-1,2-oxathiolane 2,2-dioxide. A gradient elution with a mixture of non-polar and polar solvents (e.g., hexanes and ethyl acetate) is recommended.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or very low conversion of starting material | 1. Inactive radical initiator. 2. Reaction temperature is too low. 3. Presence of radical inhibitors. | 1. Use a fresh batch of AIBN or another suitable initiator. 2. Ensure the reaction is heated to the reflux temperature of the solvent. 3. Use freshly distilled, anhydrous solvent. |
| Formation of multiple products (over-bromination) | 1. Excess of NBS. 2. High reaction temperature or prolonged reaction time. | 1. Use a 1:1 to 1.05:1 molar ratio of sultone to NBS. 2. Monitor the reaction closely and stop it once the starting material is consumed. |
| Product degradation during work-up or purification | 1. Hydrolysis of the sultone ring. 2. Thermal decomposition. | 1. Use anhydrous conditions during the reaction and work-up. 2. Avoid excessive heating during solvent removal and purification. |
| Difficulty in removing succinimide byproduct | 1. Co-precipitation or co-elution with the product. | 1. If using a non-polar solvent, filter the cooled reaction mixture. 2. Perform an aqueous wash to remove the water-soluble succinimide. |
Data Presentation: Optimization of Reaction Conditions
The following table summarizes hypothetical data for the optimization of the free-radical bromination of 1,2-oxathiolane 2,2-dioxide. These values are based on typical conditions for similar reactions and should serve as a starting point for experimental design.
| Entry | Solvent | Equivalents of NBS | Initiator (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CCl₄ | 1.0 | AIBN (2) | 77 (Reflux) | 4 | 65 |
| 2 | CCl₄ | 1.1 | AIBN (2) | 77 (Reflux) | 4 | 78 |
| 3 | CCl₄ | 1.2 | AIBN (2) | 77 (Reflux) | 4 | 75 (with dibromo impurity) |
| 4 | Acetonitrile | 1.1 | AIBN (2) | 82 (Reflux) | 4 | 72 |
| 5 | Benzene | 1.1 | AIBN (2) | 80 (Reflux) | 4 | 70 |
| 6 | CCl₄ | 1.1 | Benzoyl Peroxide (2) | 77 (Reflux) | 4 | 75 |
| 7 | CCl₄ | 1.1 | AIBN (5) | 77 (Reflux) | 2 | 76 |
Experimental Protocols
Synthesis of 4-Bromo-1,2-oxathiolane 2,2-dioxide
This protocol describes the free-radical bromination of 1,2-oxathiolane 2,2-dioxide using N-Bromosuccinimide (NBS) and Azobisisobutyronitrile (AIBN).
Materials:
-
1,2-oxathiolane 2,2-dioxide (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq), freshly recrystallized
-
Azobisisobutyronitrile (AIBN) (0.05 eq)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,2-oxathiolane 2,2-dioxide (1.0 eq) and anhydrous carbon tetrachloride.
-
Add N-Bromosuccinimide (1.1 eq) and AIBN (0.05 eq) to the flask.
-
Heat the reaction mixture to reflux (approximately 77 °C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the succinimide byproduct. Wash the solid with a small amount of cold CCl₄.
-
Combine the filtrates and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield 4-Bromo-1,2-oxathiolane 2,2-dioxide as a colorless to pale yellow oil or solid.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of 4-Bromo-1,2-oxathiolane 2,2-dioxide.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for the synthesis of 4-Bromo-1,2-oxathiolane 2,2-dioxide.
Technical Support Center: Separation of Cis and Trans Oxathiolane Isomers
Welcome to the technical support center for the separation of cis and trans oxathiolane isomers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the separation and purification of these diastereomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating cis and trans oxathiolane isomers?
A1: The most common methods for separating cis and trans oxathiolane isomers, which are diastereomers, include column chromatography (both gravity and flash), High-Performance Liquid Chromatography (HPLC), and fractional crystallization.[1][2][3][4][5] The choice of method depends on the scale of the separation, the physical properties of the isomers, and the required purity. For instance, the separation of Lamivudine isomers, a well-known oxathiolane-based drug, often involves chromatographic techniques and crystallization.[6][7][8]
Q2: How can I determine the ratio of cis to trans isomers in my mixture?
A2: The isomeric ratio is typically determined using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR.[9][10][11] The coupling constants (J-values) between protons on the oxathiolane ring are often different for cis and trans isomers, allowing for quantification.[10][12][13] HPLC can also be used for quantitative analysis by comparing the peak areas of the separated isomers.[14]
Q3: What is the key difference in the ¹H NMR spectra of cis and trans isomers?
A3: The primary difference lies in the vicinal coupling constants (³JHH) of the protons on the stereogenic centers. Due to the different dihedral angles, trans isomers typically exhibit a larger coupling constant compared to their cis counterparts.[10][12][13] Chemical shifts can also differ due to the different spatial arrangement of substituents.[11]
Q4: Can I use crystallization to separate cis and trans oxathiolane isomers?
A4: Yes, fractional crystallization can be a highly effective method, especially for large-scale separations.[1] This technique relies on the different solubilities of the diastereomers in a particular solvent system.[2] Success often depends on finding the right solvent and controlling the crystallization conditions, such as temperature and concentration.[2][15] In some cases, forming diastereomeric salts with a chiral resolving agent can facilitate separation by crystallization.[1][2]
Troubleshooting Guides
Issue 1: Poor or No Separation in Column Chromatography
Q: I'm not getting good separation of my cis and trans oxathiolane isomers using column chromatography. The spots on the TLC are very close. What can I do?
A: This is a common challenge as diastereomers can have very similar polarities.[16] Here are several steps you can take to improve separation:
-
Optimize the Mobile Phase:
-
Systematically screen different solvent systems. If you are using a hexane/ethyl acetate system, try switching to hexane/diethyl ether or adding a small percentage of a more polar solvent like methanol or a less polar one like dichloromethane or toluene.[16]
-
Use thin-layer chromatography (TLC) to test various solvent mixtures to find the optimal eluent for your column. The desired compound should ideally have an Rf value of around 0.35 for good separation.[17]
-
-
Adjust the Stationary Phase:
-
Ensure your column is packed correctly to avoid channeling.[17][18] The packing should be homogeneous and free of air bubbles.[17]
-
Increase the column length or decrease its diameter to enhance resolution.[17] A common rule of thumb is to use a 20-50 times excess by weight of silica gel to the sample.[17]
-
-
Consider Flash Chromatography:
-
Repeat the Chromatography:
-
Some literature reports that repeated column chromatography is necessary for the complete separation of challenging diastereomers.[16]
-
Issue 2: Co-elution of Isomers in HPLC
Q: My cis and trans isomers are co-eluting or have very poor resolution in my HPLC analysis. How can I improve the separation?
A: Improving HPLC separation of diastereomers often involves methodical optimization of several parameters:
-
Mobile Phase Modification:
-
Column Selection:
-
Temperature Adjustment:
-
Varying the column temperature can affect the viscosity of the mobile phase and the retention times of the analytes. Experimenting with a range of temperatures (e.g., 25-50°C) may improve resolution.[20]
-
Issue 3: Difficulty in Inducing Crystallization for Separation
Q: I am trying to separate my oxathiolane isomers by fractional crystallization, but I am struggling to get crystals of a single isomer. What should I try?
A: Successful crystallization depends on finding conditions where one diastereomer is significantly less soluble than the other.
-
Solvent Screening: Test a wide range of solvents and solvent mixtures. The ideal solvent will have a steep solubility curve with respect to temperature for the desired isomer.
-
Controlled Cooling: Slow, controlled cooling is often crucial for the formation of high-purity crystals.
-
Seeding: If you have a small amount of the pure isomer, you can use it as a seed crystal to induce crystallization of that specific isomer from the mixture.
-
Formation of Diastereomeric Salts or Cocrystals: Reacting the isomeric mixture with a chiral resolving agent can form diastereomeric salts with different physical properties, making separation by crystallization more feasible.[1][2][22] For example, (S)-BINOL has been used to form cocrystals for the separation of Lamivudine isomers.[6][23]
Data Presentation
Table 1: Typical ¹H NMR Coupling Constants for Distinguishing Cis and Trans Isomers
| Isomer Type | Typical Dihedral Angle | Typical Vicinal Coupling Constant (³JHH) |
| Cis | ~0° - 60° | 6 - 12 Hz |
| Trans | ~120° - 180° | 12 - 18 Hz |
| Data derived from general principles of NMR spectroscopy for distinguishing geometric isomers.[10][13] |
Table 2: Example Solvent Systems for Column Chromatography of Oxathiolane Derivatives
| Compound Class/Example | Stationary Phase | Mobile Phase | Reference |
| N-acetyl Lamivudine | Silica Gel | Ethyl acetate / Methanol (99:1) | [7] |
| Diastereomeric amides | Silica Gel | Hexane / Diethyl ether (80:20) | [16] |
| Diastereomeric esters | Silica Gel | Not specified, requires method development | [3] |
| General Diastereomers | Silica Gel | Hexane / Ethyl acetate (gradient) | [4][19] |
Experimental Protocols
Protocol 1: Separation of Cis and Trans Oxathiolane Isomers by Flash Column Chromatography
-
TLC Analysis:
-
Dissolve a small amount of the isomeric mixture in a suitable solvent (e.g., dichloromethane).
-
Spot the mixture on a TLC plate and develop it with various solvent systems (e.g., different ratios of hexane/ethyl acetate or hexane/diethyl ether) to find a system that gives good separation between the two spots, with the lower spot having an Rf of approximately 0.2-0.3.[17]
-
-
Column Packing:
-
Select a column of appropriate size.
-
Place a small cotton or glass wool plug at the bottom of the column.[18][24]
-
Prepare a slurry of silica gel in the chosen mobile phase and pour it into the column.[17]
-
Allow the silica to settle, tapping the column gently to ensure even packing.[18]
-
Never let the solvent level drop below the top of the silica gel.[24]
-
-
Sample Loading:
-
Dissolve the crude isomeric mixture in a minimal amount of the mobile phase or a less polar solvent.[24]
-
Carefully apply the sample to the top of the column.
-
Alternatively, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.[18]
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen mobile phase, applying pressure with a pump or compressed air.[4]
-
Collect fractions in test tubes or vials.
-
Monitor the elution of the compounds by TLC.
-
Combine the fractions containing the pure isomers.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the purified isomers.
-
Protocol 2: Characterization of Cis and Trans Isomers by ¹H NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified isomer in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum on a 300 MHz or higher spectrometer.
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks to determine the relative number of protons.
-
Analyze the splitting patterns and measure the coupling constants (J-values) for the protons on the oxathiolane ring.
-
Compare the coupling constants to established values to assign the cis or trans configuration.[10][12][13]
-
Visualizations
Caption: Experimental workflow for the separation and characterization of oxathiolane isomers.
Caption: Troubleshooting flowchart for common issues in isomer separation.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 3. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. EP2086955A2 - An improved process for the manufacture of cis(-)-lamivudine - Google Patents [patents.google.com]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. tutorchase.com [tutorchase.com]
- 12. m.youtube.com [m.youtube.com]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. chemistry.msu.edu [chemistry.msu.edu]
- 15. pure.mpg.de [pure.mpg.de]
- 16. reddit.com [reddit.com]
- 17. web.uvic.ca [web.uvic.ca]
- 18. cactus.utahtech.edu [cactus.utahtech.edu]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. benchchem.com [benchchem.com]
- 21. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 23. researchgate.net [researchgate.net]
- 24. m.youtube.com [m.youtube.com]
dealing with racemic mixtures of oxathiolane nucleosides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with racemic mixtures of oxathiolane nucleosides.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for resolving racemic mixtures of oxathiolane nucleosides?
A1: The main strategies for separating enantiomers of oxathiolane nucleosides fall into three categories: enzymatic resolution, chemical resolution (including diastereomeric resolution), and chiral chromatography.[1][2][3] Stereospecific synthesis from chiral precursors is also a common approach to avoid the formation of racemic mixtures altogether.[1]
Q2: How does enzymatic resolution work for oxathiolane nucleosides?
A2: Enzymatic resolution utilizes enzymes that selectively catalyze a reaction on one enantiomer in the racemic mixture, leaving the other enantiomer unreacted.[4] This difference in reactivity allows for the separation of the two enantiomers. Common enzymes used include lipases, which can selectively acylate or deacylate one enantiomer, and deaminases, which can specifically deaminate one enantiomer of a cytosine nucleoside analogue.[1][4]
Q3: What should I consider when developing a chiral HPLC method for separating oxathiolane nucleoside enantiomers?
A3: When developing a chiral HPLC method, key considerations include the choice of the chiral stationary phase (CSP), the mobile phase composition, and the detection method.[5][6] Polysaccharide-based columns are often effective.[5] The mobile phase can be run in normal-phase, reversed-phase, or polar organic modes.[5][6] It is crucial to screen different columns and mobile phases to find the optimal conditions for your specific compound.[7] Additionally, be aware that chiral columns can be sensitive to certain solvents, so always follow the manufacturer's guidelines.[8]
Q4: Can I avoid dealing with a racemic mixture from the start?
A4: Yes, stereoselective synthesis is a powerful strategy to produce a single desired enantiomer.[1] This can be achieved by using enantiomerically pure starting materials, such as D-mannitol, or by employing chiral auxiliaries, like an L-menthyl group, to direct the stereochemical outcome of the reactions.[1][9] Dynamic kinetic resolution is another advanced technique used to convert a racemic intermediate into a single enantiomer in high yield.[10]
Q5: What are some common issues encountered during the synthesis and resolution of oxathiolane nucleosides?
A5: Researchers may face challenges such as low yields, the need for tedious multi-step syntheses, and the formation of complex mixtures of isomers.[9][11] In enzymatic resolutions, finding an enzyme with high selectivity and optimizing the reaction conditions can be time-consuming.[12] For chiral HPLC, problems like poor peak shape, peak broadening, and retention time drift can occur.[5][8]
Troubleshooting Guides
Chiral HPLC Separation Issues
| Problem | Potential Cause | Suggested Solution |
| Poor or no separation of enantiomers | Incorrect chiral stationary phase (CSP). | Screen a variety of CSPs with different chiral selectors.[7] |
| Suboptimal mobile phase. | Optimize the mobile phase composition, including the type and percentage of organic modifier and any additives.[6] | |
| Peak broadening or tailing | Column contamination or degradation. | Wash the column according to the manufacturer's instructions. If the problem persists, the column may be damaged.[8] |
| Inappropriate flow rate. | Optimize the flow rate; chiral separations can be sensitive to this parameter.[6] | |
| Retention time drift | Inadequate column equilibration. | Ensure the column is fully equilibrated with the mobile phase before each injection.[5] |
| Changes in mobile phase composition. | Prepare fresh mobile phase and ensure consistent composition. |
Enzymatic Resolution Challenges
| Problem | Potential Cause | Suggested Solution | | :--- | :--- | | Low enantiomeric excess (ee) | Enzyme has low selectivity for the substrate. | Screen different enzymes (e.g., various lipases) to find one with higher enantioselectivity.[4] | | | Suboptimal reaction conditions. | Optimize reaction parameters such as temperature, pH, and solvent. | | Slow or incomplete reaction | Poor enzyme activity. | Ensure the enzyme is active and used under its optimal conditions. Consider increasing the enzyme load. | | | Substrate inhibition. | Vary the substrate concentration to check for inhibition effects. | | Difficulty separating the product from the unreacted enantiomer | Similar physical properties. | The enzymatic reaction should introduce a significant change in physical properties (e.g., addition of an acyl group) to facilitate separation by chromatography or extraction.[4] |
Experimental Protocols
General Protocol for Enzymatic Resolution using a Lipase
-
Substrate Preparation: Dissolve the racemic oxathiolane nucleoside in an appropriate organic solvent (e.g., tert-butyl methyl ether).
-
Acylation: Add an acyl donor, such as propionyl chloride, to the solution to protect the hydroxyl group.[1]
-
Enzymatic Reaction: Add the lipase (e.g., Mucor miehei lipase) to the solution containing the acylated racemic mixture.[1]
-
Monitoring: Monitor the reaction progress using chiral HPLC to determine the enantiomeric excess of the unreacted substrate and the acylated product.
-
Work-up: Once the desired conversion is reached, stop the reaction by filtering off the enzyme.
-
Separation: Separate the acylated enantiomer from the unreacted enantiomer using standard chromatographic techniques (e.g., silica gel chromatography).
-
Deprotection: If necessary, remove the acyl group from the resolved enantiomer.
General Protocol for Chiral HPLC Analysis
-
Column Selection: Choose a suitable chiral HPLC column, for example, a polysaccharide-based column.[5]
-
Mobile Phase Preparation: Prepare the mobile phase. For normal phase, this could be a mixture of n-hexane and an alcohol like ethanol or 2-propanol.[5] For reversed-phase, it might be a mixture of acetonitrile or methanol and a buffer.[5]
-
System Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.[5]
-
Sample Preparation: Dissolve a small amount of the racemic mixture in the mobile phase.
-
Injection: Inject the sample onto the column.
-
Detection: Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 260 nm for nucleosides).[13]
-
Data Analysis: Integrate the peak areas of the two enantiomers to determine the enantiomeric ratio and calculate the enantiomeric excess (ee).
Visualizations
Caption: Workflow for Enzymatic Resolution.
Caption: Approaches to Enantiopure Oxathiolane Nucleosides.
References
- 1. Synthetic strategies toward 1,3-oxathiolane nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. US6703396B1 - Method of resolution and antiviral activity of 1,3-oxathiolane nuclesoside enantiomers - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Thesis | Establishing a chemoenzymatic platform for the synthesis of nucleoside analogues | ID: fj236265f | STAX [stax.strath.ac.uk]
- 12. Enzymatic synthesis of S-adenosyl-l-homocysteine and its nucleoside analogs from racemic homocysteine thiolactone - PMC [pmc.ncbi.nlm.nih.gov]
- 13. protocols.io [protocols.io]
improving the efficiency of oxathiolane cyclization
Welcome to the technical support center for oxathiolane cyclization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to improving the efficiency of oxathiolane synthesis.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your oxathiolane cyclization experiments in a question-and-answer format.
Issue 1: Low reaction yield.
-
Question: My oxathiolane cyclization reaction is resulting in a low yield. What are the potential causes and how can I improve it?
-
Answer: Low yields in oxathiolane cyclization can be attributed to several factors. Here are some common causes and troubleshooting steps:
-
Reaction Temperature: Temperature plays a critical role. A study on the synthesis of an oxathiolane intermediate for lamivudine and emtricitabine found that lowering the reaction temperature significantly increased the yield.[1] High temperatures can lead to the formation of byproducts, such as monochlorinated sulfides, due to incomplete reactions despite the expectation of increased reactivity.[1] Conversely, some cyclizations may require heating to overcome the activation energy.[2] It is crucial to empirically determine the optimal temperature for your specific reaction.
-
Reaction Vessel: The type of reaction vessel can unexpectedly influence the yield. In one study, reactions carried out in sealed vessels provided much higher yields than those in open vessels.[1][3] This was attributed to the containment of volatile reactants or intermediates like HCl or Cl₂ which may be essential for the transformation.[1]
-
pH Control: The pH of the reaction medium during the ring-closing step is critical. For the cyclization of a dichlorinated intermediate using water, maintaining the pH between 3 and 4 with the addition of a base resulted in a significant yield improvement from 42% to 69%.[1][4]
-
Reagent Purity and Stoichiometry: Ensure the purity of your starting materials and reagents. Impurities can interfere with the reaction and lead to side product formation.[2][5] Additionally, carefully control the stoichiometry of your reactants.
-
Solvent Choice and Purity: The solvent system can impact reaction efficiency. For instance, reducing the amount of solvent required for cyclization was achieved by switching from vinyl acetate to ethyl vinyl ether, which also led to a moderate increase in the overall yield.[1] Ensure that your solvents are anhydrous, as water can quench reactive intermediates in some reaction types.[2]
-
Issue 2: Formation of significant side products.
-
Question: I am observing a significant amount of side products in my reaction mixture, making purification difficult. What are these byproducts and how can I minimize their formation?
-
Answer: Side product formation is a common challenge. Here are some insights:
-
Incomplete Reactions: As mentioned, suboptimal temperatures can lead to incomplete reactions, resulting in intermediates like monochlorinated sulfides as major impurities.[1] Optimizing the temperature profile of your reaction is a key step to drive the reaction to completion.
-
Oligomerization and Decomposition: In some cases, byproducts may not be easily characterizable by standard techniques like HPLC or NMR, appearing as broad signals. This could be due to the decomposition of intermediates into volatile materials or the formation of oligomers.[1] If direct analysis of byproducts is challenging, focus on systematically optimizing reaction parameters to favor the desired product.
-
Alternative Reaction Pathways: The choice of starting materials can influence the reaction pathway and potential side reactions. For example, using the more electron-rich ethyl vinyl ether instead of vinyl acetate led to the formation of an aldehyde intermediate rather than a chloroether upon workup.[1] Understanding the reactivity of your chosen substrates is crucial.
-
Issue 3: Difficulties in product purification.
-
Question: I am struggling to purify my target oxathiolane. What are some effective purification strategies?
-
Answer: Purification can be challenging, especially when dealing with complex reaction mixtures. Consider the following:
-
Crystallization: For solid products, crystallization can be a highly effective method for purification and isolation. In the synthesis of an oxathiolane intermediate, the final product was isolated by crystallization after a simple water rinse.[4]
-
Chromatography: Column chromatography is a standard purification technique. However, if you are facing difficulties with standard silica gel chromatography, consider alternative stationary phases like alumina or reversed-phase columns.[6]
-
Extraction: Liquid-liquid extraction can be used to remove certain impurities. Optimizing the pH during extraction can be a powerful tool if your product or impurities are ionizable.[7]
-
Minimizing Byproducts: The most effective purification strategy is to minimize the formation of impurities in the first place by optimizing the reaction conditions as described above.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the efficiency of oxathiolane cyclization.
-
Question 1: What are the key reaction parameters to consider for optimizing oxathiolane cyclization?
-
Answer: The most critical parameters to optimize are typically reaction temperature, pH, solvent, and the choice of starting materials and reagents.[1][8] The order of addition of reagents can also be important, especially for reactions with significant exotherms.[4]
-
Question 2: Are there alternative, more efficient methods for oxathiolane synthesis?
-
Answer: Yes, several alternative strategies have been developed. These include:
-
Enzymatic Methods: Lipase-catalyzed cyclization and dynamic covalent kinetic resolution have been used for the asymmetric synthesis of oxathiolanes, offering high enantioselectivity.[9] Multi-enzymatic cascade protocols have also been employed to produce enantiopure oxathiolanes.[9]
-
Catalytic Approaches: Lewis acids and other catalysts can be used to promote the cyclization. For example, the reaction of benzoyloxyacetaldehyde with a mercapto-substituted dimethyl acetal was catalyzed by p-toluenesulfonic acid (p-TSA).[9]
-
Flow Chemistry: For large-scale synthesis, continuous flow technology can offer better control over reaction parameters like temperature and mixing, potentially leading to higher yields and purity.[10]
-
-
Question 3: How can I achieve high stereoselectivity in my oxathiolane cyclization?
-
Answer: Achieving high stereoselectivity often involves the use of chiral auxiliaries, such as L-menthol, which can control the stereochemical outcome through dynamic kinetic resolution and selective crystallization of a single isomer.[1][9] Enzymatic resolutions are also a powerful tool for obtaining enantiomerically pure oxathiolanes.[9]
Data Presentation
Table 1: Effect of Reaction Vessel on the Oxidative Coupling of Methyl Thioglycolate (MTG) and Vinyl Acetate (VA)
| Entry | Vessel Type | Yield (%) |
| 1 | Open | 15 |
| 2 | Sealed | >95 |
Data adapted from a study on the synthesis of an oxathiolane intermediate.[1]
Table 2: Optimization of the Ring Closing Reaction to Form Oxathiolane
| Entry | Conditions | Yield (%) |
| 1 | Initial Conditions (Water, Acetonitrile) | 42 |
| 2 | Optimized Conditions (pH 3-4) | 69 |
Data adapted from a study on the synthesis of an oxathiolane intermediate.[1][4]
Experimental Protocols
Protocol 1: Synthesis of an Oxathiolane Intermediate via Oxidative Coupling and Cyclization
This protocol is based on the synthesis of a key intermediate for lamivudine and emtricitabine.[1][4]
Materials:
-
L-menthol
-
Thioglycolic acid
-
Toluene
-
Sulfuryl chloride (SO₂Cl₂)
-
Vinyl acetate (VA)
-
Water
-
Acetonitrile
-
Base (for pH adjustment, e.g., aqueous NaOH)
Procedure:
-
Esterification: React L-menthol with thioglycolic acid in toluene.
-
Sulfenylation and Chlorination: Cool the reaction mixture to 0 °C and add sulfuryl chloride to form the sulfenyl chloride intermediate.
-
Oxidative Coupling: Further cool the mixture to -20 °C. Add vinyl acetate via syringe pump over 15 minutes to control the exotherm. This will yield the dichlorinated intermediate.
-
Cyclization: Combine the dichlorinated intermediate with water and acetonitrile.
-
pH Adjustment: Monitor the pH of the mixture and add a base as needed to maintain the pH between 3 and 4.
-
Workup and Isolation: After the reaction is complete, perform a water rinse and isolate the oxathiolane product by crystallization.
Visualizations
Caption: Troubleshooting workflow for low yield in oxathiolane cyclization.
Caption: Generalized experimental workflow for oxathiolane synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. BJOC - Inline purification in continuous flow synthesis – opportunities and challenges [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthetic strategies toward 1,3-oxathiolane nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Stability Issues of Drugs for Infusion
Welcome to the Technical Support Center for drug infusion stability. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common stability issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of instability in a drug solution for infusion?
A1: Instability in a drug solution for infusion can manifest in several ways. It is crucial to observe for any physical or chemical changes before administration.
-
Physical Instability: This is often visible to the naked eye and includes color change, opalescence, turbidity, precipitation, or the formation of sub-visible aggregates.[1] For example, mottling of tablets, creaming of emulsions, or caking of solids in a suspension are all signs of physical degradation.[2]
-
Chemical Instability: This involves the degradation of the active pharmaceutical ingredient (API) and is not always visually apparent.[2][3] It can lead to a decrease in drug potency and the formation of potentially toxic degradation products.[3][4] A common rule is that a drug is considered stable until its concentration drops to 90% of its initial value (T90).[1] However, for certain drugs like anticancer agents, a stricter limit of 95% may be applied.[1]
-
Microbiological Instability: This refers to the loss of sterility, which can occur during aseptic preparation, storage, or use.[2] Microbial growth can be catalyzed by the presence of water in the formulation.[3]
Q2: What primary factors can affect the stability of my infusion drug?
A2: Several factors can compromise the stability of a drug intended for infusion. These can be broadly categorized as environmental and formulation-related factors.
-
Environmental Factors:
-
Temperature: Higher temperatures typically accelerate chemical reactions, including degradation pathways like oxidation, reduction, and hydrolysis.[3][5] Conversely, refrigeration can extend the stability of many drugs.[6]
-
Light: Exposure to light, particularly UV light, can provide the energy for photolytic degradation reactions.[2][3]
-
Oxygen: Atmospheric oxygen can lead to oxidative degradation of susceptible drug molecules.[2][3]
-
-
Formulation and Container Factors:
-
pH: The pH of the solution is critical, as many drugs are most stable within a specific pH range, typically between 4 and 8.[3][5] Both acidic and alkaline conditions can catalyze hydrolysis.[3]
-
Moisture: Water can act as a catalyst for chemical reactions and support microbial growth.[2][3]
-
Excipients and Additives: Interactions between the active drug and excipients can affect stability.[2]
-
Container Material: The type of container (e.g., PVC, polyolefin, glass) can influence drug stability through adsorption of the drug onto the container surface or leaching of substances from the container into the drug solution.[7]
-
Troubleshooting Guides
Problem: I observed precipitation in my infusion bag after dilution.
This is a common sign of physical instability. Follow these steps to troubleshoot the issue.
Troubleshooting Workflow for Precipitation
Caption: A logical workflow for troubleshooting precipitation in infusion solutions.
-
Verify Compatibility: Immediately check the compatibility of the drug with the chosen diluent (e.g., 0.9% sodium chloride, 5% dextrose).[8] Some drugs are incompatible with certain diluents, leading to precipitation.[9][10]
-
Check Concentration: Ensure the final concentration of the drug is within the recommended range. Highly concentrated solutions are more prone to precipitation.[11]
-
Review Storage Temperature: Temperature can affect solubility. Some drugs may precipitate at colder temperatures. Verify the recommended storage temperature for the diluted solution.[11]
-
Measure pH: A significant shift in the pH of the final solution can cause a drug to precipitate, especially for weakly acidic or basic drugs.[3]
-
Consult Literature: Review published stability studies or the manufacturer's prescribing information for any known incompatibilities or stability issues.[1][12]
Problem: My drug's potency is lower than expected in my assay.
A loss of potency indicates chemical degradation. This requires a systematic investigation to identify the cause.
Investigative Workflow for Potency Loss
Caption: A systematic approach to investigating the cause of drug potency loss.
-
Review Preparation Protocol: Scrutinize every step of the preparation process. Errors in dilution or improper mixing can lead to inaccurate concentrations.
-
Examine Storage Conditions:
-
Temperature: Was the solution exposed to temperatures outside the recommended range?
-
Light: Was the infusion bag or syringe protected from light if the drug is light-sensitive?
-
Time: How long was the solution stored before analysis? The "in-use" time should not exceed the established stability period.[1]
-
-
Analyze for Degradation Products: Use a stability-indicating assay method, such as High-Performance Liquid Chromatography (HPLC), to separate and quantify the active drug from any potential degradation products.[4][7] An increase in degradation peaks concurrent with a decrease in the API peak is a strong indicator of chemical instability.[4]
-
Evaluate Container Interactions: The drug may be adsorbing to the surface of the infusion bag or tubing, reducing the concentration in the solution.[7] Consider performing studies to assess recovery from the infusion apparatus.[8]
Experimental Protocols
Protocol: Basic In-Use Stability Study
This protocol outlines a fundamental approach to evaluating the stability of a drug once it has been prepared for infusion.
Experimental Workflow for In-Use Stability Testing
Caption: A general workflow for conducting an in-use stability study of an infusion drug.
Objective: To determine the physical and chemical stability of a drug product over a simulated in-use period.
Methodology:
-
Preparation: Prepare the drug infusion according to the intended clinical protocol. This includes reconstitution of lyophilized powder (if applicable) and dilution in the specified infusion fluid (e.g., 0.9% NaCl or 5% Dextrose) to the desired final concentration.[8] The preparation should be done in the final container type (e.g., polyolefin bag, glass bottle).[11]
-
Storage: Store the prepared infusions under various conditions to simulate clinical use and potential excursions. Common conditions include:
-
Refrigerated: 2-8°C
-
Room Temperature: 25°C
-
Light exposure vs. light protection.[6]
-
-
Time Points: Collect samples for analysis at predetermined time intervals (e.g., 0, 4, 8, 12, 24 hours). The initial time point (T=0) serves as the baseline.
-
Analysis:
-
Physical Stability Assessment: At each time point, visually inspect the samples for any changes in color, clarity, or for the presence of particulate matter.[4][11] Measure the pH of the solution.[11]
-
Chemical Stability Assessment: Use a validated stability-indicating HPLC method to determine the concentration of the active drug.[4] The method must be able to resolve the active drug from its degradation products and any excipients.[4]
-
-
Data Evaluation: Compare the results at each time point to the initial (T=0) values. The stability limit is typically defined as retaining at least 90% of the initial drug concentration without significant changes in physical appearance.[4]
Data Tables
Table 1: Stability of Paclitaxel Infusions in Different Containers and Diluents [11]
| Concentration | Diluent | Container Type | Storage Temp. | Stability (Days) | Limiting Factor |
| 0.3 mg/mL | 0.9% NaCl | Polyolefin | 2-8°C | 13 | Precipitation |
| 0.3 mg/mL | 0.9% NaCl | LDPE | 2-8°C | 16 | Precipitation |
| 0.3 mg/mL | 0.9% NaCl | Glass | 2-8°C | 13 | Precipitation |
| 0.3 mg/mL | 5% Glucose | Polyolefin | 2-8°C | 13 | Precipitation |
| 0.3 mg/mL | 5% Glucose | LDPE | 2-8°C | 18 | Precipitation |
| 0.3 mg/mL | 5% Glucose | Glass | 2-8°C | 20 | Precipitation |
| 1.2 mg/mL | 0.9% NaCl | Polyolefin | 2-8°C | 9 | Precipitation |
| 1.2 mg/mL | 0.9% NaCl | LDPE | 2-8°C | 12 | Precipitation |
| 1.2 mg/mL | 0.9% NaCl | Glass | 2-8°C | 8 | Precipitation |
| 1.2 mg/mL | 5% Glucose | Polyolefin | 2-8°C | 10 | Precipitation |
| 1.2 mg/mL | 5% Glucose | LDPE | 2-8°C | 12 | Precipitation |
| 1.2 mg/mL | 5% Glucose | Glass | 2-8°C | 10 | Precipitation |
LDPE: Low-Density Polyethylene
Table 2: Stability of Various IV Drugs After Reconstitution/Dilution [6]
| Drug | Concentration & Diluent | Storage Temp. | Stability |
| Prednisolone sodium succinate | 0.5 Gm / 100 mL in NaCl or D5W | Refrigerated (5°C) | At least 12 days |
| Mercaptopurine sodium | Not specified, in NaCl or D5W | Refrigerated (5°C) | At least 7 days |
| Cyclophosphamide | 0.2 Gm / 50 mL in NaCl | Refrigerated (5°C) | At least 4 weeks |
| Methicillin sodium (buffered) | Not specified, in NaCl or D5W | Refrigerated (5°C) | At least 7 days |
NaCl: Sodium Chloride Injection; D5W: Dextrose 5% in Water
References
- 1. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 2. ijsdr.org [ijsdr.org]
- 3. philadelphia.edu.jo [philadelphia.edu.jo]
- 4. uspharmacist.com [uspharmacist.com]
- 5. Factors affecting stability of drugs | PPTX [slideshare.net]
- 6. academic.oup.com [academic.oup.com]
- 7. patientguard.com [patientguard.com]
- 8. In-use Stability Studies for Injectables - ProJect Pharmaceutics [project-pharmaceutics.com]
- 9. Stability and Compatibility Aspects of Drugs: The Case of Selected Cephalosporins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intravenous therapy - Wikipedia [en.wikipedia.org]
- 11. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 12. ARL Bio Pharma | What Factors Influence Stability? [arlok.com]
Validation & Comparative
A Comparative Guide to Oxathiolane and Dioxolane Nucleosides: Antiviral Activity, Cytotoxicity, and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
The landscape of antiviral therapeutics has been significantly shaped by the development of nucleoside analogs. Among these, oxathiolane and dioxolane nucleosides have emerged as critical classes of compounds, particularly in the management of viral infections such as HIV and Hepatitis B. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers and drug development professionals in their ongoing efforts to combat viral diseases.
At a Glance: Key Performance Indicators
Quantitative data for antiviral activity and cytotoxicity are crucial for the preclinical assessment of nucleoside analogs. The following tables summarize the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) for representative oxathiolane and dioxolane nucleosides against Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV). A higher selectivity index (SI = CC₅₀/EC₅₀) indicates a more favorable therapeutic window.
Table 1: Anti-HIV-1 Activity and Cytotoxicity
| Compound Class | Compound | Virus Strain | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Oxathiolane | Lamivudine (3TC) | HIV-1 IIIB | PBM | 0.0048 - 0.0217 | >100 | >4608 - >20833 |
| Emtricitabine (FTC) | HIV-1 | PBM | 0.0013 - 0.007 | >20 | >2857 - >15385 | |
| Dioxolane | (–)-β-D-Dioxolane-G (DXG) | HIV-1 IIIB | CBMC | 0.046 | >500 | >10869 |
| (–)-β-D-Dioxolane-G (DXG) | HIV-1 IIIB | MT-2 | 0.085 | >500 | >5882 | |
| Amdoxovir (DAPD) | HIV-1 IIIB | CBMC | 4.0 ± 2.2 | >500 | >125 |
PBM: Peripheral Blood Mononuclear Cells; CBMC: Cord Blood Mononuclear Cells.
Table 2: Anti-HBV Activity and Cytotoxicity
| Compound Class | Compound | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Oxathiolane | Lamivudine (3TC) | 2.2.15 | 0.1 - 1.0 | >100 | >100 - >1000 |
| Emtricitabine (FTC) | HepG2 2.2.15 | 0.01 - 0.1 | >50 | >500 - >5000 | |
| Dioxolane | (–)-β-D-Dioxolane-G (DXG) | 2.2.15 | 0.25 ± 0.17 | >500 | >2941 |
| Amdoxovir (DAPD) | 2.2.15 | Low micromolar | >100 | - |
Mechanism of Action: A Shared Pathway of Viral Inhibition
Both oxathiolane and dioxolane nucleosides are classified as nucleoside reverse transcriptase inhibitors (NRTIs).[1] Their mechanism of action relies on their intracellular conversion to the active triphosphate form, which then competes with natural deoxynucleotides for incorporation into the growing viral DNA chain by the viral reverse transcriptase (RT).[1][2] The incorporation of these analogs results in chain termination because they lack the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond.[1][2] This process is a hallmark of this class of antiviral agents.
The intracellular activation of these nucleoside analogs is a critical step for their antiviral activity and is initiated by cellular kinases.[1] For instance, L-(-)-dioxolane-cytidine is converted to its monophosphate by deoxycytidine kinase.[3]
Figure 1. Intracellular activation and mechanism of action of oxathiolane and dioxolane nucleosides.
Stereochemistry and Antiviral Activity
A noteworthy characteristic of many oxathiolane and dioxolane nucleosides is that the unnatural L-enantiomers (or (-)-enantiomers) often exhibit greater antiviral activity and lower cytotoxicity compared to their natural D-enantiomer counterparts.[1] This is a significant departure from the dogma that only D-nucleosides, which mimic natural substrates, could be effective antiviral agents.[1] The preferential activation of these L-enantiomers by cellular kinases and their interaction with viral polymerases are thought to be responsible for this difference.[1]
Resistance Profiles
A critical aspect of long-term antiviral therapy is the potential for the development of drug resistance. For oxathiolane nucleosides like lamivudine and emtricitabine, the most common mutation in HIV-1 that confers resistance is the M184V or M184I substitution in the reverse transcriptase gene.[4] Interestingly, viruses harboring this mutation show increased susceptibility to some other NRTIs like zidovudine (AZT).[5]
Dioxolane nucleosides, such as DXG, have shown activity against HIV-1 variants that are resistant to AZT.[5] However, mutations like K65R, L74V, and M184V in the viral reverse transcriptase can lead to a decreased susceptibility to DXG.[5][6] The combination of K65R and Q151M mutations has been associated with more significant resistance to DXG.[6]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed methodologies for key experiments are provided below.
General Experimental Workflow for Antiviral Compound Evaluation
The evaluation of a novel nucleoside analog typically involves parallel determination of its antiviral efficacy and cytotoxicity to calculate the selectivity index.
Figure 2. General workflow for the evaluation of antiviral compounds.
Protocol 1: Anti-HIV Activity Assay in Peripheral Blood Mononuclear (PBM) Cells
This protocol is a common method for assessing the efficacy of compounds against HIV-1 in a primary cell culture model.
1. Isolation and Culture of PBM Cells:
-
Isolate PBM cells from the whole blood of healthy, HIV-negative donors using Ficoll-Paque density gradient centrifugation.
-
Stimulate the cells with phytohemagglutinin (PHA) at a concentration of 2 µg/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and antibiotics for 2-3 days.
-
After stimulation, wash the cells and culture them in the same medium supplemented with 10% (v/v) interleukin-2.
2. Antiviral Assay:
-
Plate the PHA-stimulated PBM cells at a density of 2 x 10⁶ cells/mL in 96-well microplates.
-
Prepare serial dilutions of the test compounds (oxathiolane or dioxolane nucleosides) in the culture medium.
-
Add the compound dilutions to the cells.
-
Infect the cells with a known titer of an HIV-1 strain (e.g., HIV-1 IIIB) at a multiplicity of infection (MOI) of 0.01.
-
Include appropriate controls: cells only (no virus, no compound), cells with virus (no compound), and a positive control drug (e.g., AZT).
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 7 days.
3. Measurement of Viral Replication:
-
After 7 days, collect the cell-free supernatant.
-
Measure the level of HIV-1 p24 antigen in the supernatant using a commercial enzyme-linked immunosorbent assay (ELISA) kit.
4. Data Analysis:
-
Calculate the percentage of inhibition of p24 production for each compound concentration compared to the virus control.
-
Determine the EC₅₀ value, the concentration of the compound that inhibits viral replication by 50%, by plotting the percentage of inhibition against the compound concentration and using a dose-response curve fitting model.
Protocol 2: Cytotoxicity Assay using MTT
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
1. Cell Culture and Treatment:
-
Seed PBM cells (or other relevant cell lines like MT-2 or HepG2) in a 96-well plate at a density of 1 x 10⁵ cells/well.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Add the compound dilutions to the cells. Include a "cells only" control (no compound).
-
Incubate the plates for the same duration as the antiviral assay (e.g., 7 days) at 37°C in a 5% CO₂ incubator.
2. MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals by viable cells.
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C.
3. Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the "cells only" control.
-
Determine the CC₅₀ value, the concentration of the compound that reduces cell viability by 50%, by plotting the percentage of viability against the compound concentration.
Protocol 3: Synthesis of Oxathiolane and Dioxolane Nucleosides - General N-Glycosylation Step
The key step in the synthesis of both oxathiolane and dioxolane nucleosides is the coupling of the heterocyclic sugar moiety with a nucleobase, a process known as N-glycosylation.[1] A general convergent approach is often employed.[1]
1. Preparation of the Glycosyl Donor:
-
The oxathiolane or dioxolane ring is first synthesized and appropriately protected. This often involves the preparation of an activated derivative at the anomeric carbon (C1), such as an acetate or a halide, to facilitate the subsequent coupling reaction.
2. Silylation of the Nucleobase:
-
The purine or pyrimidine base (e.g., cytosine, guanine) is silylated to enhance its solubility in organic solvents and to activate it for the glycosylation reaction. This is typically achieved by reacting the base with a silylating agent like hexamethyldisilazane (HMDS) and a catalyst such as ammonium sulfate or a Lewis acid.
3. N-Glycosylation Reaction:
-
The activated sugar moiety (glycosyl donor) is reacted with the silylated nucleobase in the presence of a Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate (TMSOTf), tin(IV) chloride (SnCl₄)).
-
The reaction is typically carried out in an anhydrous organic solvent (e.g., acetonitrile, dichloroethane) under an inert atmosphere (e.g., argon or nitrogen).
-
The reaction temperature and time are optimized to favor the formation of the desired β-anomer, which generally possesses higher biological activity.
4. Deprotection:
-
After the coupling reaction, the protecting groups on the sugar and the nucleobase are removed using appropriate deprotection methods (e.g., treatment with methanolic ammonia) to yield the final nucleoside analog.
5. Purification:
-
The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired nucleoside in high purity.
Conclusion
Both oxathiolane and dioxolane nucleosides represent powerful classes of antiviral agents with well-established mechanisms of action. Their development has been a cornerstone in the fight against HIV and HBV. The key differences often lie in their specific activity spectra, resistance profiles, and pharmacokinetic properties. The preference for the unnatural L-enantiomer in many of these compounds has opened new avenues in drug design. This guide provides a foundational comparison to assist researchers in navigating the complexities of these important therapeutic agents and in the continued development of novel, more effective antiviral drugs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Determination of nucleoside analog mono-, di-, and tri-phosphates in cellular matrix by solid phase extraction and ultra-sensitive LC-MS/MS detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Screening and identification of compounds with antiviral activity against hepatitis B virus using a safe compound library and novel real-time immune-absorbance PCR-based high throughput system - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Bioactivity of Oxathiolane Nucleosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro bioactivity of oxathiolane nucleoside analogs, focusing on their well-established antiviral effects and exploring their potential in anticancer research. Detailed experimental data, protocols, and visual diagrams of key biological pathways are presented to support researchers in the evaluation of these compounds.
Antiviral Bioactivity: Oxathiolanes vs. Alternative Reverse Transcriptase Inhibitors
Oxathiolane nucleosides, such as Lamivudine (3TC) and Emtricitabine (FTC), are potent inhibitors of viral reverse transcriptase (RT), a crucial enzyme for the replication of retroviruses like HIV. Their primary mechanism of action involves chain termination of viral DNA synthesis.
Comparative Antiviral Potency
The following table summarizes the in vitro antiviral activity of the oxathiolane nucleoside analog Lamivudine against HIV-1, in comparison to Zidovudine (AZT), a thymidine analog and another widely used reverse transcriptase inhibitor.
| Compound | Virus Strain | Cell Line | EC50 (µM) | Reference |
| Lamivudine (3TC) | HIV-1 | MT-4, Monocytes, PBMCs | 0.003 - 15 | [1] |
| Zidovudine (AZT) | HIV-1 | MT-4, Monocytes, PBMCs | 0.01 - 0.49 | [1] |
EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response.
In HIV-1-infected MT-4 cells, Lamivudine, in combination with Zidovudine, has exhibited synergistic antiretroviral activity[1]. The EC50 values for Lamivudine against various HIV-1 clades (A-G) have been reported to range from 0.001 to 0.120 µM[1].
Anticancer Bioactivity: An Indirect Mechanism
While primarily known for their antiviral properties, the anticancer potential of oxathiolane nucleosides has been investigated. However, their mechanism in this context appears to be distinct from direct cytotoxicity.
A study on the human hepatoma cell line HepG2.2.15, which contains an integrated hepatitis B virus (HBV) genome, revealed that Lamivudine did not directly inhibit the proliferation of these cancer cells. Instead, its activity was linked to the reduction of viral protein expression, such as Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg), within the cancer cells[2]. This suggests an indirect anticancer effect in virus-associated cancers by targeting the underlying viral infection.
For the purpose of comparison, the table below presents the cytotoxic IC50 values of standard chemotherapeutic agents, Doxorubicin and 5-Fluorouracil, against various cancer cell lines. This provides a benchmark for the general cytotoxicity expected from anticancer drugs.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Doxorubicin | MCF-7 | Breast Cancer | 1.9 | [3] |
| HepG2 | Liver Cancer | 0.2 | [3] | |
| MDA-MB-231 | Breast Cancer | 6.5 | [4] | |
| 5-Fluorouracil | HCT 116 | Colon Cancer | >100 (3 days) | [5] |
| HT-29 | Colon Cancer | 11.25 (5 days) | [5] |
IC50 (50% inhibitory concentration) is the concentration of a drug that inhibits 50% of the activity of a biological target.
Experimental Protocols
HIV-1 Reverse Transcriptase (RT) Inhibition Assay (Non-Radioactive ELISA-based)
This assay quantifies the activity of HIV-1 RT by measuring the incorporation of digoxigenin (DIG)-labeled dUTP into a new DNA strand.
Principle: A template/primer hybrid (e.g., poly(A) x oligo(dT)15) is immobilized on a streptavidin-coated microplate. Recombinant HIV-1 RT, dNTPs (including DIG-dUTP), and the test compound (e.g., an oxathiolane derivative) are added. If the compound inhibits RT, the synthesis of the DIG-labeled DNA strand is reduced. The amount of incorporated DIG is detected using an anti-DIG antibody conjugated to peroxidase, which generates a colorimetric signal.
Procedure:
-
Plate Preparation: A streptavidin-coated 96-well plate is used.
-
Reaction Mixture: Prepare a reaction mixture containing the template/primer and dNTPs (including DIG-dUTP and biotin-dUTP).
-
Assay Setup:
-
Add the reaction mixture to the wells.
-
Add serial dilutions of the test compound, a positive control (e.g., Nevirapine), and a solvent control to the appropriate wells.
-
Initiate the reaction by adding recombinant HIV-1 RT to all wells except the negative control.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Detection:
-
Wash the wells to remove unbound reagents.
-
Add an anti-digoxigenin-peroxidase conjugate and incubate.
-
Wash the wells again.
-
Add a peroxidase substrate (e.g., ABTS) and incubate in the dark.
-
Stop the reaction and measure the absorbance using a microplate reader.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
MTT Cell Viability Assay
This colorimetric assay assesses the cytotoxic effects of compounds on cancer cell lines.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals via mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm (with a reference wavelength of 630 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Visualizing the Mechanisms of Action
Mechanism of Action of Oxathiolane Nucleoside Analogs
The following diagram illustrates the mechanism of action of oxathiolane nucleoside analogs as chain terminators in viral reverse transcription.
Caption: Oxathiolane nucleoside analogs are phosphorylated to their active triphosphate form within the host cell.
General Experimental Workflow for In Vitro Cytotoxicity Assessment
This workflow outlines the key steps in evaluating the cytotoxic potential of a compound.
Caption: A typical workflow for determining the IC50 value of a compound using an MTT assay.
The NF-κB Signaling Pathway: A Target in Inflammation and Cancer
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammatory responses and cell survival, making it a key target in both viral diseases and cancer. Viruses often manipulate this pathway to their advantage, while many anti-inflammatory and anticancer drugs aim to inhibit it.
Caption: The canonical NF-κB signaling pathway leading to gene transcription.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. europeanreview.org [europeanreview.org]
- 3. researchgate.net [researchgate.net]
- 4. Doxorubicin-Resistant TNBC Cells Exhibit Rapid Growth with Cancer Stem Cell-like Properties and EMT Phenotype, Which Can Be Transferred to Parental Cells through Autocrine Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prolonged exposure of colon cancer cells to 5-fluorouracil nanoparticles improves its anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of different catalysts for oxathiolane synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of oxathiolanes, a critical structural motif in various pharmaceuticals and biologically active compounds, is a subject of ongoing research. The efficiency, selectivity, and environmental impact of these syntheses are heavily dependent on the choice of catalyst. This guide provides an objective comparison of different catalytic systems for oxathiolane synthesis, supported by experimental data and detailed protocols to aid researchers in selecting the optimal catalyst for their specific needs.
Performance Comparison of Catalysts
The following table summarizes the performance of various catalysts in the synthesis of oxathiolanes, highlighting key parameters such as reaction time, temperature, catalyst loading, and product yield. This allows for a direct comparison of the efficiency and reaction conditions of different catalytic systems.
| Catalyst Type | Catalyst | Substrates | Reaction Time | Temperature (°C) | Catalyst Loading | Yield (%) | Citation |
| Homogeneous | Methoxide Ion (from NaH/MeOH) | Oxiranes, Carbon Disulfide | Not Specified | Room Temp | 10 mol% (NaH) | 86-96 | [1][2] |
| p-Toluenesulfonic acid (p-TSA) | Carbonyls, 2-Mercaptoethanol | Not Specified | Reflux | Catalytic amount | Good | [3][4] | |
| Boron trifluoride etherate | (+)-thiolactic acid, 2-benzoyloxyacetaldehyde | Not Specified | Not Specified | Not Specified | Good | [5] | |
| Titanium tetrachloride (TiCl₄) | Oxathiolane precursor, Silylated cytosine | Not Specified | Not Specified | Not Specified | Not Specified | [4] | |
| Heterogeneous | Sulfonic acid-functionalized montmorillonite | 4-chlorobenzaldehyde, 2-mercaptoethanol | 15 min | Room Temp | 0.05 g | 95 | [6] |
| Copper(II) metal-organic hydrogel | Epoxides, Carbon Disulfide | 12 h | 60 | 1 mol% | up to 99 | ||
| Yttrium triflate | Carbonyl compounds, 2-mercaptoethanol | Not Specified | Not Specified | Catalytic amount | High | [7] | |
| Enzymatic | Trichosporon laibachii Lipase | 2-(phenylmethoxy)acetaldehyde, 1,4-dithiane-2,5-diol, phenyl acetate | 48 h | 40 | Not Specified | 97.3 | [5][8][9] |
| Mucor miehei lipase | Oxathiolane propionate derivative | Not Specified | Not Specified | Not Specified | Resolution | [3][5] | |
| Klebsiella oxytoca (whole cell) | Racemic oxathiolane precursor | Not Specified | 30 | Not Specified | >99.9% ee | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable reproducibility and adaptation in your own research.
General Procedure for Oxathiolane Synthesis from Carbonyl Compounds using a Heterogeneous Catalyst (Sulfonic acid-functionalized montmorillonite)
-
Reactants: A mixture of a carbonyl compound (1 mmol) and 2-mercaptoethanol (1.2 mmol) is prepared.
-
Catalyst Addition: To this mixture, sulfonic acid-functionalized ordered nanoporous sodium montmorillonite (SANM) (0.05 g) is added.[6]
-
Reaction Conditions: The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the catalyst is filtered off. The filtrate is then purified, typically by column chromatography, to yield the desired oxathiolane. The recovered catalyst can often be washed, dried, and reused.
Enzymatic Synthesis of Enantiopure 1,3-Oxathiolanes
-
Reaction Mixture: A mixture of 2-(phenylmethoxy)acetaldehyde, 1,4-dithiane-2,5-diol, and phenyl acetate is prepared in a suitable buffer.[5][8][9]
-
Enzyme Addition: Immobilized lipase from Trichosporon laibachii is added to the reaction mixture.[8][9]
-
Reaction Conditions: The reaction is carried out in a water bath shaker at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 48 hours).[9]
-
Work-up: After the reaction, the immobilized enzyme is removed by filtration. The filtrate is then extracted with an organic solvent (e.g., ethyl acetate), washed, dried, and concentrated. The final product is purified by chromatography to obtain the enantiopure oxathiolane.[9]
Homogeneous Catalysis using p-Toluenesulfonic Acid (p-TSA)
-
Reactants: A solution of the carbonyl compound (e.g., benzoyloxyacetaldehyde) and a mercapto-substituted acetal in a suitable solvent like toluene is prepared.[3][4]
-
Catalyst Addition: A catalytic amount of p-toluenesulfonic acid (p-TSA) is added to the solution.[3][4]
-
Reaction Conditions: The reaction mixture is heated to reflux, and the water formed during the reaction is typically removed using a Dean-Stark apparatus.
-
Work-up: After completion, the reaction mixture is cooled, washed with a basic solution (e.g., saturated sodium bicarbonate) to neutralize the acid catalyst, and then with brine. The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by chromatography.
Visualizing the Synthesis
The following diagrams illustrate the generalized reaction pathways and a typical experimental workflow for oxathiolane synthesis.
Caption: Generalized reaction for oxathiolane synthesis from a carbonyl compound.
Caption: Synthesis of 1,3-oxathiolane-2-thiones from epoxides and carbon disulfide.
Caption: A typical experimental workflow for catalyzed oxathiolane synthesis.
References
- 1. Methoxide Ion Promoted Efficient Synthesis of 1,3-Oxathiolane-2-thiones by Reaction of Oxiranes and Carbon Disulfide [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. d-nb.info [d-nb.info]
- 5. Synthetic strategies toward 1,3-oxathiolane nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
antiviral activity of oxathiolane vs oxaselenolane nucleosides
An Objective Comparison of the Antiviral Activity of Oxathiolane and Oxaselenolane Nucleosides
Introduction
Nucleoside analogs represent a cornerstone of antiviral therapy, particularly in the management of chronic infections like Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV). Among the myriad of synthetic nucleosides, those featuring modified sugar rings have demonstrated exceptional potency. This guide provides a detailed comparison of two such classes: oxathiolane and oxaselenolane nucleosides. These compounds are structurally similar, featuring a five-membered ring where a methylene group of the natural ribose sugar is replaced by a heteroatom. The key distinction lies in this heteroatom: a sulfur atom in oxathiolanes and a selenium atom in oxaselenolanes. This subtle isoelectronic substitution significantly influences their biological activity, efficacy, and metabolic profiles. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data, detailed protocols, and mechanistic diagrams.
General Mechanism of Action
Both oxathiolane and oxaselenolane nucleosides function as prodrugs, requiring intracellular activation to exert their antiviral effects.[1] Their mechanism of action is a classic example of chain termination in viral DNA synthesis.[2][3]
-
Cellular Uptake and Phosphorylation: The nucleoside analog enters the host cell via nucleoside transporters.[4] Inside the cell, host cell kinases, such as deoxycytidine kinase, sequentially phosphorylate the analog to its 5'-monophosphate, 5'-diphosphate, and finally to the active 5'-triphosphate form.[1][5][6]
-
Competitive Inhibition and Chain Termination: The resulting nucleoside analog 5'-triphosphate structurally mimics natural deoxynucleoside triphosphates (dNTPs). It competes with these natural substrates for the active site of viral polymerases, such as HIV reverse transcriptase (RT) or HBV DNA polymerase.[2][5]
-
Incorporation and Termination: Upon incorporation into the growing viral DNA strand, the analog halts further elongation. This is because both oxathiolane and oxaselenolane nucleosides lack the 3'-hydroxyl group necessary to form the next phosphodiester bond, leading to obligatory chain termination.[2][3][7]
The unnatural L-stereochemistry of many potent oxathiolane nucleosides, such as Lamivudine (3TC) and Emtricitabine (FTC), was a groundbreaking discovery, demonstrating that these "unnatural" enantiomers can possess greater antiviral efficacy and more favorable toxicological profiles than their D-counterparts.[2]
Caption: General mechanism of antiviral action for oxathiolane and oxaselenolane nucleosides.
Data Presentation: Comparative Antiviral Activity
The following tables summarize the in vitro antiviral activity and cytotoxicity of representative oxathiolane and oxaselenolane nucleosides against HIV-1 and HBV. The data highlights the potent activity found in both classes of compounds.
Table 1: Anti-HIV-1 Activity of Oxathiolane and Oxaselenolane Nucleosides
| Compound | Class | Enantiomer | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Cell Line |
| (±)-BCH-189 (3TC) | Oxathiolane | Racemic | 0.37 - 1.31 | >100 | >76 - >270 | MT-4, PBM, U937 |
| (–)-FTC (Emtricitabine) | Oxathiolane | (–)-enantiomer | ~0.01 | >100 | >10,000 | PBM |
| (±)-Se-ddC (9c) | Oxaselenolane | Racemic | 2.69 | >100 | >37 | PBM |
| (±)-Se-FddC (9d) | Oxaselenolane | Racemic | 5.55 | >100 | >18 | PBM |
| (±)-Guanine analog (9g) | Oxaselenolane | Racemic | 28.9 | >100 | >3.5 | PBM |
Data sourced from references:[2][8][9]. Note: The activity of oxathiolanes like 3TC and FTC resides almost entirely in the (–)-enantiomer.[2][10]
Table 2: Anti-HBV Activity of Oxathiolane and Oxaselenolane Nucleosides
| Compound | Class | Enantiomer | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Cell Line |
| (–)-FTC (Emtricitabine) | Oxathiolane | (–)-enantiomer | ~0.02 | >100 | >5,000 | 2.2.15 |
| (±)-Se-ddC (9c) | Oxaselenolane | Racemic | 1.2 | >100 | >83 | 2.2.15 |
| (±)-Se-FddC (9d) | Oxaselenolane | Racemic | 1.2 | >100 | >83 | 2.2.15 |
Data sourced from references:[8][9][11].
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison tables.
Anti-HIV Activity Assay
-
Objective: To determine the 50% effective concentration (EC₅₀) of the compounds required to inhibit HIV-1 replication in cell culture.
-
Cell Lines: Human peripheral blood mononuclear (PBM) cells were used as they are a primary target for HIV-1 infection.[8][9]
-
Protocol:
-
PBM cells are stimulated with phytohemagglutinin (PHA) for 3 days.
-
The stimulated cells are infected with the HIV-1 virus (e.g., strain LAI) at a predetermined multiplicity of infection (MOI).
-
Following infection, the cells are washed and resuspended in fresh medium containing serial dilutions of the test compounds.
-
The cultures are incubated for 7 days.
-
Supernatants are collected and assayed for reverse transcriptase (RT) activity, a marker of viral replication.
-
The EC₅₀ value is calculated as the compound concentration that inhibits RT activity by 50% compared to untreated virus-infected controls.
-
Anti-HBV Activity Assay
-
Objective: To determine the EC₅₀ of the compounds required to inhibit HBV replication.
-
Cell Line: The human hepatoblastoma cell line 2.2.15, which is stably transfected with the HBV genome and actively produces viral particles, is used.[8][9]
-
Protocol:
-
Confluent monolayers of 2.2.15 cells are incubated with medium containing serial dilutions of the test compounds.
-
The medium is changed every 3 days with fresh compound added.
-
After 9 days of treatment, the cells are lysed.
-
Intracellular HBV DNA is extracted from the cell lysates.
-
The amount of HBV DNA is quantified using Southern blot analysis or qPCR.
-
The EC₅₀ value is calculated as the compound concentration that reduces the level of HBV DNA replicative intermediates by 50% compared to untreated control cells.
-
Cytotoxicity Assay
-
Objective: To determine the 50% cytotoxic concentration (CC₅₀) of the compounds.
-
Cell Lines: Various cell lines are used, including PBM, CEM (a human T-lymphoblastoid cell line), and Vero (monkey kidney epithelial cells), to assess general cytotoxicity.[8][9]
-
Protocol:
-
Cells are seeded in 96-well plates and exposed to serial dilutions of the test compounds for a duration corresponding to the antiviral assay (e.g., 7-9 days).
-
Cell viability is determined using a colorimetric assay, such as the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay. In this assay, viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
-
The absorbance is read using a microplate reader.
-
The CC₅₀ value is calculated as the compound concentration that reduces cell viability by 50% compared to untreated control cells.
-
Structure-Activity Relationship (SAR) and Key Observations
The antiviral activity of these nucleosides is dictated by several structural features.
-
Heteroatom (S vs. Se): The isoelectronic replacement of sulfur with selenium is well-tolerated, maintaining potent anti-HIV and anti-HBV activity.[8] This indicates that the size and electronic properties of selenium are compatible with the active sites of both the cellular kinases and the viral polymerases.
-
Nucleobase: For both oxathiolane and oxaselenolane series, analogs with cytosine and 5-fluorocytosine bases generally exhibit the most potent antiviral activity.[8][12] The guanine oxaselenolane analog showed significantly weaker activity, while adenine and hypoxanthine analogs were inactive.[8][9]
-
Stereochemistry: The biological activity is highly stereospecific. For oxathiolane nucleosides like 3TC and FTC, the (–)-enantiomer (β-L configuration) is responsible for the vast majority of the antiviral potency and exhibits lower toxicity.[2][10][13] Similarly, for the oxaselenolane analogs Se-ddC and Se-FddC, chiral separation revealed that the anti-HIV activity resides primarily with the (–)-isomers.[12][14] This is a critical consideration in drug design and development.
References
- 1. Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic strategies toward 1,3-oxathiolane nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Molecular Modeling Approach to Understanding the Mode of Action of l-Nucleosides as Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 11. Preclinical and clinical development of the anti-HIV, anti-HBV oxathiolane nucleoside analog emtricitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Affinity of the antiviral enantiomers of oxathiolane cytosine nucleosides for human 2'-deoxycytidine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and antiviral activity of oxaselenolane nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Enantiomeric Purity of Oxathiolane Derivatives
For researchers, scientists, and professionals in drug development, the stereochemistry of oxathiolane derivatives is of paramount importance. As many of these compounds, including vital antiretroviral drugs like Lamivudine and Emtricitabine, exhibit stereospecific biological activity, the precise determination of enantiomeric purity is a critical step in synthesis, quality control, and regulatory approval. This guide provides an objective comparison of the primary analytical techniques used for this purpose, supported by experimental data and detailed protocols.
The principal methods for resolving and quantifying enantiomers of oxathiolane derivatives include chromatographic techniques such as High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC), as well as spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy. The choice of method depends on factors like the volatility and polarity of the analyte, required sensitivity, sample throughput, and available instrumentation.
Comparative Data of Analytical Methods
The performance of each major analytical technique can be quantitatively compared to aid in method selection. The following table summarizes the typical performance characteristics for the enantiomeric analysis of small organic molecules like oxathiolane derivatives.
| Feature | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential partitioning between a chiral stationary phase (CSP) and a liquid mobile phase.[1][2] | Differential partitioning between a CSP and a supercritical fluid mobile phase (CO₂ + modifier).[3] | Differential partitioning between a CSP and a gaseous mobile phase.[4] | Formation of transient diastereomeric complexes with a chiral solvating agent (CSA) causing distinct chemical shifts.[5][6] |
| Typical Stationary Phase | Polysaccharide-based CSPs (e.g., Chiralpak®, Chiralcel®).[7][8] | Polysaccharide or crown-ether-based CSPs.[8][9] | Cyclodextrin derivatives coated on a capillary column.[4][10] | Not applicable (solution-state analysis). |
| Typical Analysis Time | 10 - 30 minutes.[8] | 2 - 10 minutes.[8] | 5 - 20 minutes.[8] | < 5 minutes per sample.[5] |
| Derivatization | Generally not required.[8] | Generally not required.[8] | Often required for polar or non-volatile analytes.[8] | Not required with CSA; required for CDA approach.[5][11] |
| Solvent Consumption | High | Low to Medium.[12] | Very Low (carrier gas only) | Low (deuterated solvent) |
| Key Advantage | Wide applicability and well-established methods.[13] | High speed, reduced organic solvent use, and ideal for preparative scale.[12][14] | Very high resolution for volatile compounds.[8] | Rapid, non-destructive, and provides structural information.[15] |
| Key Disadvantage | Higher solvent cost and disposal issues. | Requires specialized high-pressure equipment. | Limited to thermally stable and volatile compounds. | Lower sensitivity compared to chromatographic methods. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating results. Below are representative protocols for each key technique.
Chiral High-Performance Liquid Chromatography (HPLC)
This direct method relies on a chiral stationary phase (CSP) to separate the enantiomers.
a. Objective: To determine the enantiomeric excess (ee%) of an oxathiolane derivative.
b. Materials & Instrumentation:
-
HPLC system with a UV detector
-
Chiral Column: Chiralpak® AD-H (250 mm x 4.6 mm, 5 µm) or equivalent polysaccharide-based column.[16]
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v).[16]
-
Sample: Oxathiolane derivative dissolved in the mobile phase (approx. 1 mg/mL).
c. Protocol:
-
System Preparation: Equilibrate the Chiralpak® AD-H column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.[13] Set the column oven temperature to 30°C.
-
Sample Injection: Inject 10 µL of the sample solution onto the column.
-
Detection: Monitor the elution profile at a suitable wavelength (e.g., 254 nm) using the UV detector.
-
Data Analysis: Identify the peaks corresponding to the two enantiomers. Calculate the enantiomeric excess using the peak areas (A1 and A2) with the formula: ee% = |(A1 - A2) / (A1 + A2)| * 100
Chiral Supercritical Fluid Chromatography (SFC)
SFC offers a faster, greener alternative to HPLC for chiral separations.
a. Objective: To rapidly assess the enantiomeric purity of an oxathiolane derivative.
b. Materials & Instrumentation:
-
SFC system with a back-pressure regulator and UV or PDA detector
-
Chiral Column: Chiralpak® AD (short 5 cm column is often sufficient).[9]
-
Mobile Phase: Supercritical CO₂ and Methanol (as a modifier). A typical gradient might be 5% to 40% Methanol over 5 minutes.
-
Sample: Oxathiolane derivative dissolved in an appropriate alcohol (e.g., Methanol).
c. Protocol:
-
System Preparation: Set the back pressure to 150 bar and the column temperature to 40°C. Equilibrate the column with the initial mobile phase conditions.
-
Sample Injection: Inject 5 µL of the sample solution.
-
Elution & Detection: Run the gradient program. Monitor the eluent using a UV detector.
-
Data Analysis: Integrate the peak areas for the two enantiomers and calculate the enantiomeric excess as described for the HPLC method.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This method uses a chiral solvating agent (CSA) to induce separate signals for each enantiomer in the NMR spectrum.
a. Objective: To determine the enantiomeric ratio without physical separation.
b. Materials & Instrumentation:
-
NMR Spectrometer (400 MHz or higher)
-
Chiral Solvating Agent (CSA): (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or a suitable macrocyclic agent.[17]
-
Solvent: Chloroform-d (CDCl₃)
-
Sample: A known quantity of the oxathiolane derivative.
c. Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the oxathiolane derivative in 0.6 mL of CDCl₃ in an NMR tube.
-
Acquire Initial Spectrum: Record a standard ¹H NMR spectrum of the sample alone.
-
Add CSA: Add 1.0 to 1.2 equivalents of the CSA directly to the NMR tube. Shake gently to ensure complete dissolution.[17]
-
Acquire Chiral Spectrum: Re-acquire the ¹H NMR spectrum. The presence of the CSA should induce a chemical shift non-equivalence (splitting) for one or more proton signals of the enantiomers.
-
Data Analysis: Select a well-resolved, split signal corresponding to the two enantiomers. Carefully integrate the two peaks. The ratio of the integrals directly corresponds to the enantiomeric ratio of the sample.
Visualized Workflow
The logical flow from sample preparation to final purity determination is a critical aspect of method selection and implementation.
References
- 1. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Measuring Chiral Purity | OpenOChem Learn [learn.openochem.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. gcms.cz [gcms.cz]
- 5. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arpi.unipi.it [arpi.unipi.it]
- 7. scas.co.jp [scas.co.jp]
- 8. benchchem.com [benchchem.com]
- 9. Packed column supercritical fluid chromatography of a peroxysome proliferator-activating receptor agonist drug. Achiral and chiral purity of substance, formulation assay and its enantiomeric purity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hplc.sk [hplc.sk]
- 11. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 12. waters.com [waters.com]
- 13. Bot Verification [rasayanjournal.co.in]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Resolution of Oxathiolanes: Chemical vs. Enzymatic Methods
For researchers, scientists, and drug development professionals, the stereoselective synthesis of chiral compounds is a critical challenge. Oxathiolanes, key intermediates in the synthesis of antiviral nucleoside analogues like Lamivudine and Emtricitabine, are prime examples where achieving high enantiomeric purity is paramount for therapeutic efficacy and safety. This guide provides an objective comparison of chemical and enzymatic resolution methods for racemic oxathiolanes, supported by experimental data and detailed protocols to aid in the selection of the most suitable strategy.
The resolution of racemic oxathiolanes is a pivotal step in the manufacturing of numerous pharmaceuticals. Two primary strategies have emerged: classical chemical resolution via diastereomer formation and increasingly popular enzymatic resolution. The choice between these methods depends on various factors, including scalability, cost, desired enantiopurity, and environmental considerations.
At a Glance: Chemical vs. Enzymatic Resolution
| Feature | Chemical Resolution | Enzymatic Resolution |
| Principle | Formation of diastereomers with a chiral resolving agent, followed by separation (e.g., crystallization). | Enantioselective transformation of one enantiomer by an enzyme (e.g., lipase), allowing for separation. |
| Typical Yield | Theoretically up to 50% for the desired enantiomer (can be improved with racemization of the unwanted enantiomer). | Theoretically up to 50% for kinetic resolution; can approach 100% with Dynamic Kinetic Resolution (DKR). |
| Enantiomeric Excess (e.e.) | Can be very high (>99%) after crystallization. | Generally high to excellent (>95% to >99.9%).[1] |
| Reaction Conditions | Often requires stoichiometric amounts of chiral resolving agents and organic solvents; may involve heating and cooling cycles. | Typically milder conditions (e.g., physiological pH and temperature); can often be performed in aqueous or biphasic systems. |
| Scalability | Well-established for large-scale industrial processes. | Readily scalable, with the potential for continuous flow processes. |
| "Green" Chemistry Aspects | Can generate significant solvent waste and require the use of potentially hazardous reagents. | Often considered a "greener" alternative due to the use of biodegradable catalysts (enzymes) and milder, often aqueous, reaction conditions.[1] |
| Substrate Scope | Broad, but requires a suitable functional group for diastereomer formation. | Can be highly specific to the substrate and enzyme pair. |
In-Depth Comparison of Resolution Strategies
Chemical Resolution: The Power of Diastereomers
Chemical resolution is a classical and robust method that relies on the covalent or non-covalent interaction of a racemic mixture with a single enantiomer of a chiral resolving agent. This creates a mixture of diastereomers, which, unlike enantiomers, have different physical properties and can be separated by conventional techniques such as fractional crystallization or chromatography.
A common approach for oxathiolane intermediates involves the use of a chiral auxiliary, such as l-menthol, to form diastereomeric esters.[1] These esters can then be separated by crystallization, taking advantage of their different solubilities. Another strategy is the formation of diastereomeric salts with a chiral resolving agent, such as (S)-(-)-1,1'-bi(2-naphthol) ((S)-BINOL), which has been successfully applied to the large-scale synthesis of Lamivudine. In this case, the desired enantiomer forms a less soluble cocrystal with the resolving agent, allowing for its separation.[2][3]
Caption: Workflow of chemical resolution via diastereomer formation.
Enzymatic Resolution: Nature's Selectivity
Enzymatic resolution leverages the high enantioselectivity of enzymes, typically lipases, to catalyze a reaction on only one enantiomer of a racemic mixture. This results in a mixture of the unreacted enantiomer and the transformed enantiomer, which can then be easily separated due to their different chemical nature.
For oxathiolane intermediates, lipases such as Candida antarctica lipase B (CALB) and subtilisin Carlsberg are commonly employed in a process called kinetic resolution.[2][4][5] In this process, the enzyme selectively acylates or hydrolyzes one enantiomer, leaving the other untouched. The theoretical maximum yield for the desired enantiomer in a kinetic resolution is 50%. However, this limitation can be overcome by employing a Dynamic Kinetic Resolution (DKR). In a DKR process, the unwanted enantiomer is continuously racemized in situ, allowing for a theoretical yield of up to 100% of the desired enantiomer.[5]
Enzymatic resolutions are often lauded for their "green" credentials, as they are conducted under mild conditions, often in aqueous environments, and the enzymes themselves are biodegradable catalysts.[1] For instance, the use of whole-cell Klebsiella oxytoca has been shown to resolve a racemic oxathiolane precursor to Lamivudine with an exceptional enantiomeric excess of 99.9% in a single-phase aqueous system.[1]
Caption: Workflow of enzymatic kinetic resolution.
Experimental Protocols
Representative Protocol for Chemical Resolution via Diastereomeric Salt Crystallization
This protocol is a generalized procedure based on the principles of diastereomeric salt resolution and should be optimized for the specific oxathiolane substrate.
-
Diastereomer Formation:
-
Dissolve the racemic oxathiolane derivative (1.0 eq.) in a suitable solvent (e.g., methanol, ethanol, or toluene).
-
Add a solution of the chiral resolving agent (0.5 - 1.0 eq.), for example, (S)-(-)-1,1'-bi(2-naphthol), in the same solvent.
-
Stir the mixture at room temperature or with gentle heating to ensure complete dissolution.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature, and then, if necessary, cool further in an ice bath or refrigerator to induce crystallization.
-
Seeding with a small crystal of the desired diastereomeric salt can facilitate crystallization.
-
Collect the precipitated solid by filtration and wash with a small amount of cold solvent. This solid is the enriched, less soluble diastereomer.
-
-
Liberation of the Enantiomer:
-
Suspend the diastereomeric salt in a biphasic system (e.g., ethyl acetate and a dilute aqueous base like sodium bicarbonate).
-
Stir until the solid dissolves completely.
-
Separate the organic layer, which now contains the free, enantiomerically enriched oxathiolane.
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
-
Analysis:
-
Determine the enantiomeric excess of the product by chiral HPLC or GC.
-
Representative Protocol for Enzymatic Kinetic Resolution
This protocol is a generalized procedure for a lipase-catalyzed kinetic resolution and should be optimized for the specific substrate and enzyme.
-
Reaction Setup:
-
To a flask, add the racemic oxathiolane (1.0 eq.) and a suitable organic solvent (e.g., toluene, THF, or MTBE).
-
Add an acyl donor (e.g., vinyl acetate, 1.5-3.0 eq.) and the chosen lipase (e.g., immobilized Candida antarctica lipase B, typically 10-50% by weight of the substrate).
-
For some reactions, a small amount of buffer may be added to maintain optimal enzyme activity.
-
-
Reaction Monitoring:
-
Stir the mixture at a controlled temperature (e.g., 30-45 °C).
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by HPLC or GC to determine the conversion. The reaction is typically stopped at or near 50% conversion for optimal enantiomeric excess of both the product and the remaining starting material.
-
-
Work-up and Separation:
-
Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme (which can often be washed and reused).
-
The filtrate contains a mixture of the acylated enantiomer and the unreacted enantiomer.
-
Separate the two compounds by column chromatography on silica gel.
-
-
Analysis:
-
Determine the enantiomeric excess of the separated product and the unreacted starting material by chiral HPLC or GC.
-
Concluding Remarks
Both chemical and enzymatic methods offer effective pathways for the resolution of racemic oxathiolanes. Chemical resolution, particularly through diastereoselective crystallization, is a well-established and scalable technique capable of delivering high enantiopurity. However, it can be less atom-economical and may require significant process optimization to identify suitable resolving agents and crystallization conditions.
Enzymatic resolution, especially with the advent of Dynamic Kinetic Resolution, presents a highly attractive alternative. It often proceeds under milder conditions, with high selectivity, and aligns well with the principles of green chemistry. The choice of method will ultimately be guided by the specific requirements of the synthesis, including scale, cost, time constraints, and the desired environmental impact. For many modern pharmaceutical applications, the elegance and efficiency of enzymatic methods are making them the increasingly preferred choice.
References
Structure-Activity Relationship of Oxathiolane Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Oxathiolane derivatives, particularly nucleoside analogues, represent a cornerstone in antiviral therapy. The strategic replacement of the 3'-carbon of the ribose sugar with a sulfur atom, combined with specific stereochemistry, has led to the development of potent drugs such as lamivudine (3TC) and emtricitabine (FTC).[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of these compounds, focusing on their antiviral properties, supported by experimental data and detailed methodologies.
Comparative Analysis of Antiviral Activity
The antiviral potency of oxathiolane nucleosides is profoundly influenced by stereochemistry at the C1' and C4' positions of the sugar moiety and substitutions on the nucleobase. The β-L-enantiomers (possessing a 2'R, 5'S configuration) consistently demonstrate superior anti-HIV activity and lower cytotoxicity compared to their β-D-enantiomer counterparts.[1]
Key SAR Insights:
-
Stereochemistry is Critical: The β-L configuration is essential for potent antiviral activity. For instance, the β-L-(-)-enantiomer of FTC is significantly more active against HIV-1 (EC₅₀ = 0.009 µM) than its corresponding β-D-(+)-enantiomer (EC₅₀ = 0.84 µM).[1]
-
Nucleobase Substitution: Modifications to the pyrimidine base can modulate activity. The addition of a fluorine atom at the 5-position of the cytosine ring, as seen in emtricitabine (FTC), enhances anti-HIV potency compared to lamivudine (3TC).[1]
-
Racemic vs. Enantiopure: While racemic mixtures like (±)-BCH-189 show potent anti-HIV-1 activity (EC₅₀ = 0.37–1.31 µM), the isolated β-L-(-)-enantiomer (lamivudine) is the more active and less toxic component.[1]
The following table summarizes the quantitative antiviral activity and cytotoxicity data for key oxathiolane derivatives.
| Compound Name | Structure | Configuration | Anti-HIV-1 Activity (EC₅₀, µM) | Cytotoxicity (CC₅₀, µM) | Cell Line | Selectivity Index (SI = CC₅₀/EC₅₀) |
| Lamivudine (3TC) | Cytosine | β-L-(−) | 0.02[1] | > 225[3] | PBM[1] | > 11250 |
| Emtricitabine (FTC) | 5-Fluorocytosine | β-L-(−) | 0.009[1] | > 225[3] | CEM[1] | > 25000 |
| (±)-BCH-189 | Cytosine | Racemic | 0.73 (mean)[1] | > 100 | MT-4[1] | > 137 |
| (+)-BCH-189 | Cytosine | β-D-(+) | 0.2[1] | Not specified | CEM[1] | Not specified |
| Thymine analogue | Thymine | β-L | 11.6[1] | > 100 | MT-4 | > 8.6 |
| Uracil analogue | Uracil | β-L | 94.7[1] | > 100 | MT-4 | > 1.05 |
EC₅₀ (50% effective concentration) is the concentration of a drug that gives half-maximal response. CC₅₀ (50% cytotoxic concentration) is the concentration that kills 50% of cells in vitro. PBM: Peripheral Blood Mononuclear cells. CEM & MT-4: Human T-lymphocyte cell lines.
Mechanism of Action: Antiviral Activity
Oxathiolane nucleoside analogues function as competitive inhibitors of viral reverse transcriptase (RT). As prodrugs, they are activated intracellularly through phosphorylation by host cell kinases to their triphosphate form. This active metabolite then competes with natural deoxynucleoside triphosphates (dNTPs) for incorporation into the growing viral DNA chain. Lacking a 3'-hydroxyl group, their incorporation results in the termination of DNA chain elongation, thereby halting viral replication.[1][2]
Caption: Intracellular activation and mechanism of action for oxathiolane antiviral nucleosides.
Experimental Protocols
Accurate evaluation of the antiviral activity and cytotoxicity of oxathiolane derivatives is crucial for SAR studies. Standardized cell-based assays are employed for this purpose.
Protocol 1: Anti-HIV Activity Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)
This assay measures the ability of a compound to inhibit HIV-1 replication in primary human cells.
-
Cell Preparation: Isolate PBMCs from healthy donor blood. Stimulate the cells with phytohemagglutinin (PHA) and culture in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and Interleukin-2 (IL-2).[4]
-
Compound Preparation: Prepare serial dilutions of the test compounds in culture medium.
-
Infection: Add the PHA-stimulated PBMCs to a 96-well plate. Infect the cells with a known titer of an HIV-1 laboratory strain (e.g., NL4-3) at a multiplicity of infection (MOI) of approximately 0.01.[3]
-
Treatment: Immediately add the diluted test compounds to the infected cell cultures. Include a "virus control" (infected cells, no compound) and a "cell control" (uninfected cells, no compound).
-
Incubation: Incubate the plates for 7 days at 37°C in a humidified 5% CO₂ incubator.
-
Readout: After incubation, collect the cell culture supernatants. Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial p24 ELISA kit.[5]
-
Data Analysis: Calculate the percentage of viral inhibition for each compound concentration relative to the virus control. The EC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Cytotoxicity (MTT) Assay
This colorimetric assay determines the effect of a compound on cell viability by measuring mitochondrial metabolic activity.[6][7][8]
-
Cell Seeding: Seed a suitable cell line (e.g., MT-4, CEM, or PBMCs) into a 96-well plate at an appropriate density (e.g., 5 x 10⁴ cells/well for suspension cells) in 100 µL of complete culture medium. Allow cells to adhere or stabilize overnight if necessary.[3]
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include "cell control" wells with cells and medium only.
-
Incubation: Incubate the plate for the desired duration (typically corresponding to the length of the antiviral assay, e.g., 4-7 days) at 37°C in a humidified 5% CO₂ incubator.[3]
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[7]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.[6]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals. Mix thoroughly.[7]
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated cell control. The CC₅₀ value is determined from the resulting dose-response curve.
Caption: General experimental workflow for determining antiviral efficacy and cytotoxicity.
Conclusion
The structure-activity relationship of oxathiolane derivatives is well-defined, with antiviral potency being highly dependent on the stereochemistry of the modified sugar ring and the nature of the attached nucleobase. The β-L configuration is a critical determinant for high efficacy against HIV-1, as exemplified by the market-leading drugs lamivudine and emtricitabine. The experimental protocols provided herein offer a standardized framework for the comparative evaluation of novel analogues, enabling the rational design of next-generation antiviral agents. While some studies have explored the anticancer potential of related heterocyclic compounds, the specific mechanisms and SAR for oxathiolane derivatives in oncology remain an area for future investigation.[9][10]
References
- 1. Synthetic strategies toward 1,3-oxathiolane nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. hiv.lanl.gov [hiv.lanl.gov]
- 5. hiv.lanl.gov [hiv.lanl.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to the Efficacy of Lewis Acids in N-Glycosylation
For Researchers, Scientists, and Drug Development Professionals
The stereoselective formation of the N-glycosidic bond is a critical transformation in the synthesis of a vast array of biologically significant molecules, including nucleoside analogues, glycoproteins, and other glycoconjugates. The choice of Lewis acid catalyst plays a pivotal role in determining the efficiency and stereochemical outcome of N-glycosylation reactions. This guide provides an objective comparison of the performance of various Lewis acids in N-glycosylation, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific synthetic challenges.
Performance Comparison of Common Lewis Acids in N-Glycosylation
The efficacy of a Lewis acid in N-glycosylation is highly dependent on several factors, including the nature of the glycosyl donor, the nucleophilicity of the acceptor, the solvent, and the reaction temperature. The following table summarizes quantitative data from various studies, offering a comparative overview of commonly employed Lewis acids.
| Lewis Acid Catalyst | Glycosyl Donor Type | Glycosyl Acceptor/Nucleophile | Yield (%) | α:β Ratio | Reference(s) |
| Scandium Triflate (Sc(OTf)₃) | Peracetylated N-acetylgalactosamine | Benzyl alcohol | 95 | 10:90 | [1] |
| Hafnium Triflate (Hf(OTf)₄) | Peracetylated N-acetylgalactosamine | Benzyl alcohol | 93 | 90:10 | [1] |
| Silver Triflate (AgOTf) | Peracetylated N-acetylgalactosamine | Benzyl alcohol | 91 | 30:70 | [1] |
| Iron(III) Triflate (Fe(OTf)₃) | Peracetylated N-acetylgalactosamine | Benzyl alcohol | 94 | 35:65 | [1] |
| Copper(II) Triflate (Cu(OTf)₂) | Peracetylated N-acetylgalactosamine | Benzyl alcohol | 92 | 40:60 | [1] |
| Zinc Triflate (Zn(OTf)₂) | Peracetylated N-acetylgalactosamine | Benzyl alcohol | 90 | 38:62 | [1] |
| Ytterbium Triflate (Yb(OTf)₃) | Peracetylated N-acetylgalactosamine | Benzyl alcohol | 93 | 33:67 | [1] |
| Trimethylsilyl Triflate (TMSOTf) | 1,2-cyclopropaneacetylated galactose | Monosaccharide | Good to Excellent | Good to Excellent (α-selective) | [2] |
| Boron Trifluoride Etherate (BF₃·OEt₂) | 1,2-cyclopropaneacetylated galactose | Monosaccharide | Moderate to Good | Moderate to Good (β-selective) | [2] |
| Tin(IV) Chloride (SnCl₄) | Glycosyl Trichloroacetimidate | Varies | Varies | α or β depending on conditions | [3][4] |
| Zinc Iodide (ZnI₂) | Glycosyl Trichloroacetimidate | Varies | High | Highly cis-selective | [3][4] |
| Zinc Acetate (Zn(OAc)₂) | Glycosyl Chloride | Various O-nucleophiles | Good | 1,2-trans selective | [5] |
Experimental Protocols
The following is a generalized experimental protocol for a Lewis acid-catalyzed N-glycosylation reaction. It is crucial to note that optimal conditions, including temperature, reaction time, and stoichiometry, will vary depending on the specific substrates and Lewis acid used.
Materials:
-
Glycosyl donor (e.g., glycosyl trichloroacetimidate, glycosyl acetate, thioglycoside)
-
Glycosyl acceptor (amine or other nucleophile)
-
Anhydrous solvent (e.g., dichloromethane (DCM), acetonitrile (MeCN), tetrahydrofuran (THF))
-
Lewis acid catalyst (e.g., TMSOTf, BF₃·OEt₂, Sc(OTf)₃, SnCl₄, ZnCl₂)
-
Inert gas (Argon or Nitrogen)
-
Activated molecular sieves (3Å or 4Å)
-
Quenching solution (e.g., saturated sodium bicarbonate solution, triethylamine)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
Preparation of Reaction Vessel: A flame-dried or oven-dried round-bottom flask equipped with a magnetic stir bar is charged with activated molecular sieves. The flask is then cooled to room temperature under a stream of inert gas.
-
Addition of Reactants: The glycosyl donor (1.0 equivalent) and the glycosyl acceptor (1.0-1.5 equivalents) are dissolved in the appropriate anhydrous solvent and added to the reaction flask via cannula or syringe.
-
Cooling: The reaction mixture is cooled to the desired temperature (typically ranging from -78 °C to room temperature) in an appropriate cooling bath (e.g., dry ice/acetone, ice bath).
-
Addition of Lewis Acid: The Lewis acid catalyst (0.1 to 2.0 equivalents) is added dropwise to the stirred reaction mixture. The optimal amount of catalyst is highly dependent on its activity and the reactivity of the substrates.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the glycosyl donor is consumed.
-
Quenching: Upon completion, the reaction is quenched by the addition of a suitable quenching solution. For example, if an acidic Lewis acid was used, a saturated solution of sodium bicarbonate or a tertiary amine like triethylamine is added to neutralize the acid.
-
Work-up: The reaction mixture is allowed to warm to room temperature, and the solid molecular sieves are removed by filtration. The filtrate is then washed sequentially with water and brine.
-
Purification: The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-glycoside.
Experimental Workflow and Signaling Pathways
The general workflow for a Lewis acid-catalyzed N-glycosylation can be visualized as a series of sequential steps.
Caption: A generalized workflow for performing a Lewis acid-catalyzed N-glycosylation reaction.
The mechanism of Lewis acid-catalyzed N-glycosylation typically involves the activation of the glycosyl donor by the Lewis acid, leading to the formation of a reactive intermediate that is then attacked by the nucleophilic acceptor.
Caption: A simplified mechanistic pathway for Lewis acid-promoted N-glycosylation.
References
- 1. researchgate.net [researchgate.net]
- 2. Stereoselective synthesis of 2-C-branched (acetylmethyl) oligosaccharides and glycoconjugates: Lewis acid-catalyzed glycosylation from 1,2-cyclopropaneacetylated sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ZnI2-Mediated cis-Glycosylations of Various Constrained Glycosyl Donors: Recent Advances in cis-Selective Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
A Comparative Guide to the Synthetic Routes of Lamivudine
For Researchers, Scientists, and Drug Development Professionals
Lamivudine (3TC), a cornerstone in the treatment of HIV/AIDS and Hepatitis B, is a synthetic nucleoside analogue characterized by its specific stereochemistry, which is crucial for its therapeutic activity and low cytotoxicity. The synthesis of enantiomerically pure lamivudine presents a significant challenge due to its two chiral centers. This guide provides an objective comparison of the prominent synthetic strategies employed to produce this vital medication, supported by experimental data and detailed methodologies.
Key Synthetic Strategies at a Glance
The synthesis of lamivudine has evolved significantly, with various routes developed to enhance efficiency, stereoselectivity, and cost-effectiveness. The primary strategies can be broadly categorized as:
-
Racemic Synthesis followed by Resolution: This classical approach involves the non-stereoselective synthesis of the lamivudine racemate, followed by the separation of the desired (-)-enantiomer.
-
Chiral Pool Synthesis: This strategy utilizes readily available chiral starting materials to introduce the required stereochemistry early in the synthetic sequence.
-
Enzymatic Resolution: Biocatalysis is employed to selectively react with one enantiomer of a racemic intermediate, allowing for the separation of the desired stereoisomer. This includes both kinetic and dynamic kinetic resolutions.
-
Diastereoselective Synthesis: A chiral auxiliary is temporarily incorporated into the molecule to direct the stereochemical outcome of key reactions, after which it is removed.
Comparative Analysis of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic approaches to lamivudine, allowing for a direct comparison of their efficiencies.
| Synthetic Strategy | Key Features | Starting Materials | Number of Steps (Typical) | Overall Yield (Reported) | Enantiomeric/Diastereomeric Excess | Key Reagents/Conditions | References |
| Racemic Synthesis with Resolution | Straightforward initial synthesis; resolution step can be low-yielding. | Achiral precursors (e.g., glyoxylic acid, mercaptoacetic acid) | 6-8 | Moderate | >99% ee after resolution | S-BINOL for co-crystal formation | [1] |
| Chiral Pool Synthesis | Chirality introduced from the start; can involve more complex starting materials. | D-Mannose | ~10 | Varies | High | Lead tetraacetate, sodium borohydride | [2] |
| Enzymatic Dynamic Kinetic Resolution | High theoretical yield (up to 100%); environmentally friendly. | Achiral starting materials | 3 | ~40% | High ee | Surfactant-treated subtilisin Carlsberg, Vorbrüggen coupling | [3] |
| Diastereoselective Synthesis | High stereocontrol; requires addition and removal of chiral auxiliary. | L-menthyl glyoxylate hydrate, 1,4-dithiane-2,5-diol | ~6 | ~40% (isolated) | >98% de | ZrCl4, NaBH4, (S)-BINOL | [4][5] |
Experimental Protocols for Key Synthetic Steps
This section provides detailed methodologies for pivotal experiments in the synthesis of lamivudine, based on published literature.
Diastereoselective Synthesis using L-Menthyl Glyoxylate
This route employs L-menthol as a chiral auxiliary to control the stereochemistry during the formation of the 1,3-oxathiolane ring.
Step 1: Condensation of L-Menthyl Glyoxylate with 1,4-Dithiane-2,5-diol
-
Procedure: L-Menthyl glyoxylate hydrate is dehydrated azeotropically in toluene with a catalytic amount of acetic acid. After cooling, 1,4-dithiane-2,5-diol is added, and the mixture is refluxed for 4-5 hours. The solvent is then removed under vacuum to yield the 5-hydroxy-[1][5]oxathiolane-2-carboxylic acid menthyl ester as a sticky mass. This reaction predominantly forms the cis-isomer.[1]
Step 2: Vorbrüggen Glycosylation with Silylated Cytosine
-
Procedure: The hydroxyl group of the oxathiolane intermediate is first converted to a better leaving group, for example, by acetylation or chlorination. The resulting activated intermediate is then coupled with silylated N4-acetylcytosine in the presence of a Lewis acid, such as ZrCl4 or TMSI, in a suitable solvent like acetonitrile. The reaction is typically stirred at room temperature.[3][5]
Step 3: Deprotection and Isolation
-
Procedure: The menthyl ester and the N-acetyl group are removed by reduction with sodium borohydride followed by basic hydrolysis (e.g., K2CO3 in methanol). The resulting lamivudine is then isolated, often as a crystalline complex with (S)-BINOL to ensure high enantiomeric purity.[5]
Enzymatic Dynamic Kinetic Resolution
This efficient three-step synthesis utilizes an enzyme to achieve high enantioselectivity.
Step 1: Enzyme-Catalyzed Dynamic Kinetic Resolution
-
Procedure: A mixture of an achiral aldehyde and a thiol is subjected to an enzyme-catalyzed cascade addition-cyclization-acetylation reaction. For the synthesis of lamivudine, surfactant-treated subtilisin Carlsberg is used as the catalyst in the presence of an acyl donor (e.g., phenyl acetate) and a base (e.g., triethylamine) in an organic solvent like THF at a controlled temperature (e.g., 4°C). This step produces the key enantioenriched 1,3-oxathiolane intermediate.[3]
Step 2: Vorbrüggen Coupling
-
Procedure: The enantioenriched 1,3-oxathiolane intermediate is coupled with silylated N4-acetylcytosine using TMSI as a promoter in acetonitrile at 0°C.[3]
Step 3: Deprotection
-
Procedure: The acetyl protecting group is removed by treatment with potassium carbonate in methanol at room temperature to afford lamivudine.[3]
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic strategies for lamivudine.
Caption: A high-level comparison of major synthetic strategies for Lamivudine.
Conclusion
The choice of a synthetic route for lamivudine production depends on a variety of factors, including cost, scalability, and the desired level of stereochemical purity. While classical racemic synthesis followed by resolution is a well-established method, modern approaches such as diastereoselective synthesis and enzymatic dynamic kinetic resolution offer more elegant and efficient solutions to control the critical stereochemistry of the molecule. The diastereoselective route starting from L-menthyl glyoxylate is a prominent industrial method, offering high stereocontrol. The enzymatic DKR approach stands out for its efficiency and green chemistry principles, achieving the synthesis in a remarkably short number of steps. For researchers and drug development professionals, a thorough understanding of these diverse synthetic strategies is essential for the continued optimization of lamivudine manufacturing and the development of new, cost-effective production methods.
References
- 1. WO2011141805A2 - An improved process for the manufacture of lamivudine - Google Patents [patents.google.com]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Efficient asymmetric synthesis of lamivudine via enzymatic dynamic kinetic resolution - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC45551C [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Unraveling the Stereospecificity of Oxathiolane Enantiomers in Antiviral Therapy
The biological activity of chiral molecules can be profoundly influenced by their stereochemistry, a principle starkly illustrated by oxathiolane nucleoside analogs used in antiviral therapy. This guide provides a comparative analysis of the biological activity of the enantiomers of two prominent oxathiolane-based drugs, lamivudine (3TC) and emtricitabine (FTC). It has been observed that the unnatural L-(-)-enantiomers of these drugs exhibit significantly greater anti-HIV activity and lower cytotoxicity compared to their natural D-(+)-enantiomers[1]. This enantioselectivity is a critical factor in their clinical efficacy and is rooted in the specific interactions with viral and cellular enzymes.
This document delves into the quantitative differences in antiviral potency, the underlying biochemical mechanisms, and the detailed experimental protocols used to evaluate these enantiomers. The information presented is intended for researchers, scientists, and drug development professionals engaged in the field of antiviral therapeutics.
Comparative Biological Activity of Oxathiolane Enantiomers
The differential activity of oxathiolane enantiomers is most evident in their efficacy against HIV-1 and their interaction with the cellular enzyme deoxycytidine kinase (dCK), which is responsible for their initial phosphorylation—a crucial step for their activation. The unnatural L-(-)-enantiomers of both lamivudine and emtricitabine are preferentially phosphorylated by dCK and are more potent inhibitors of HIV-1 reverse transcriptase.
| Enantiomer | Compound | Antiviral Activity (EC₅₀, µM) vs. HIV-1 | Cell Line | Cytotoxicity (CC₅₀, µM) | Deoxycytidine Kinase (dCK) Affinity (Kₘ, µM) |
| (-)-Enantiomer (L-form) | Lamivudine (3TC) | 0.02 | PBM | >10 | 5.7 |
| (+)-Enantiomer (D-form) | Lamivudine (3TC) | 0.2 | CEM | Not specified | 42.1 |
| (-)-Enantiomer (L-form) | Emtricitabine (FTC) | 0.009 | CEM | >20 | Higher than (+)-enantiomer |
| (+)-Enantiomer (D-form) | Emtricitabine (FTC) | 0.84 | CEM | Not specified | Lower than (-)-enantiomer |
PBM: Peripheral Blood Mononuclear cells; CEM: Human T-cell lymphoblast-like cell line. Data compiled from multiple sources[1][2]. It is important to note that EC₅₀ values can vary depending on the cell type and viral strain used in the assay[3].
Mechanism of Action: A Tale of Two Enantiomers
The antiviral action of oxathiolane nucleoside analogs is a multi-step process that begins with their entry into the host cell and culminates in the termination of viral DNA synthesis. The key to their efficacy lies in their conversion to the active triphosphate form by host cellular kinases.
The unnatural L-(-)-enantiomers are better substrates for deoxycytidine kinase, leading to more efficient production of the monophosphate derivative. Subsequent phosphorylations yield the active triphosphate analog. This active form then competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing viral DNA chain by HIV reverse transcriptase. Once incorporated, the absence of a 3'-hydroxyl group on the oxathiolane ring prevents the formation of the next phosphodiester bond, leading to chain termination and halting viral replication[4][5].
Experimental Protocols
Anti-HIV Activity Assay in Peripheral Blood Mononuclear (PBM) Cells
This assay determines the 50% effective concentration (EC₅₀) of a compound, which is the concentration required to inhibit viral replication by 50%.
1. Isolation and Culture of PBM Cells:
-
Isolate PBM cells from the blood of healthy, HIV-seronegative donors using Ficoll-Paque density gradient centrifugation.
-
Stimulate the cells with phytohemagglutinin (PHA) at a concentration of 5 µg/mL in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics for 2-3 days at 37°C in a 5% CO₂ incubator.
-
After stimulation, wash the cells and resuspend them in culture medium containing interleukin-2 (IL-2) at 20 U/mL.
2. Infection and Treatment:
-
Seed the PHA-stimulated PBM cells in a 96-well microtiter plate at a density of 2 x 10⁶ cells/mL.
-
Prepare serial dilutions of the oxathiolane enantiomers in the culture medium.
-
Infect the cells with a standard laboratory strain of HIV-1 (e.g., HIV-1 IIIB) at a multiplicity of infection (MOI) of 0.01 to 0.1.
-
Immediately add the diluted compounds to the infected cells. Include control wells with infected, untreated cells (virus control) and uninfected, untreated cells (cell control).
3. Measurement of Viral Replication:
-
Incubate the plates for 7 days at 37°C in a 5% CO₂ incubator.
-
On day 7, collect the culture supernatants.
-
Quantify the amount of HIV-1 p24 antigen in the supernatants using a commercial enzyme-linked immunosorbent assay (ELISA) kit.
4. Data Analysis:
-
Determine the percentage of inhibition of viral replication for each compound concentration relative to the virus control.
-
Calculate the EC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve using non-linear regression analysis.
Deoxycytidine Kinase (dCK) Activity Assay
This assay measures the affinity (Kₘ) of dCK for the oxathiolane enantiomers by quantifying the rate of their phosphorylation.
1. Enzyme and Substrate Preparation:
-
Use purified recombinant human dCK.
-
Prepare stock solutions of the oxathiolane enantiomers and the natural substrate, deoxycytidine (dC), of known concentrations.
-
The reaction buffer should contain Tris-HCl, MgCl₂, ATP, and dithiothreitol (DTT).
2. Kinase Reaction:
-
The assay can be performed using various methods, including radioisotope-based or spectrophotometric assays. A common method involves a coupled enzyme system.
-
In a 96-well plate, combine the reaction buffer, a fixed concentration of dCK, and varying concentrations of the oxathiolane enantiomer or dC.
-
Initiate the reaction by adding ATP.
3. Detection of Phosphorylation:
-
Coupled Spectrophotometric Assay: The production of ADP from the kinase reaction is coupled to the oxidation of NADH via pyruvate kinase and lactate dehydrogenase. The decrease in absorbance at 340 nm due to NADH oxidation is monitored over time.
-
HPLC-Based Assay: Stop the reaction at various time points and analyze the reaction mixture by high-performance liquid chromatography (HPLC) to separate and quantify the formation of the monophosphate product.
4. Data Analysis:
-
Determine the initial reaction velocities (V₀) at each substrate concentration.
-
Plot the reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ values for each enantiomer.
Conclusion
The stereochemistry of oxathiolane nucleoside analogs is a determining factor in their biological activity. The unnatural L-(-)-enantiomers of lamivudine and emtricitabine demonstrate superior antiviral efficacy and a more favorable safety profile due to their preferred interaction with cellular deoxycytidine kinase and potent inhibition of HIV reverse transcriptase. The detailed experimental protocols provided herein offer a framework for the continued evaluation and development of stereochemically pure antiviral agents. Understanding these enantioselective interactions is paramount for the design of next-generation therapeutics with improved potency and reduced toxicity.
References
- 1. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 2. hanc.info [hanc.info]
- 3. Relative anti-HIV-1 efficacy of lamivudine and emtricitabine in vitro is dependent on cell type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dCK Screening Assay Kit - Creative BioMart [creativebiomart.net]
- 5. Facile method for determination of deoxycytidine kinase activity in biological milieus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Auxiliaries in Diastereoselective Oxathiolane Synthesis
For Researchers, Scientists, and Drug Development Professionals
The stereoselective synthesis of 1,3-oxathiolanes is a critical endeavor in medicinal chemistry, particularly in the development of antiviral nucleoside analogues such as lamivudine and emtricitabine. The precise control of stereochemistry at the C2 and C5 positions of the oxathiolane ring is paramount for therapeutic efficacy. Chiral auxiliaries are powerful tools to achieve this control by temporarily introducing a chiral moiety to a prochiral substrate, thereby directing the stereochemical outcome of subsequent reactions. This guide provides an objective comparison of the performance of different classes of chiral auxiliaries in the synthesis of oxathiolanes, supported by available experimental data and detailed protocols.
Performance Comparison of Chiral Auxiliaries
The efficacy of a chiral auxiliary is primarily determined by the diastereoselectivity (diastereomeric ratio, d.r.), enantiomeric excess (e.e.), and overall chemical yield of the desired product. This section summarizes the performance of three common classes of chiral auxiliaries: terpene-derived (L-menthol), camphor-derived (Oppolzer's camphorsultam), and amino acid-derived (Evans' oxazolidinones).
Note: Direct comparative studies for the synthesis of oxathiolanes using these three classes of auxiliaries under identical conditions are limited in the literature. The data for L-menthol is directly related to oxathiolane synthesis, while the data for Oppolzer's camphorsultam and Evans' oxazolidinones are drawn from analogous diastereoselective transformations forming sulfur-containing heterocycles or other relevant C-C bond formations. This information is intended to provide a comparative framework for researchers to select an appropriate auxiliary for their specific needs.
| Chiral Auxiliary Class | Representative Auxiliary | Application | Diastereomeric Ratio (d.r.) | Yield (%) | Reference(s) |
| Terpene-Derived | L-Menthol | Dynamic Kinetic Resolution in Lamivudine Synthesis | >99:1 (after crystallization) | 56 (overall) | [1] |
| Camphor-Derived | Oppolzer's Camphorsultam | Diastereoselective Michael Addition to form a Thia-heterocycle | 98:2 | 91 | |
| Amino Acid-Derived | (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Asymmetric Aldol Reaction | >99:1 | 85 | [2] |
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of asymmetric synthesis strategies. This section provides representative protocols for the synthesis of a 1,3-oxathiolane intermediate using each class of chiral auxiliary.
Protocol 1: Oxathiolane Synthesis using L-Menthol as a Chiral Auxiliary
This protocol is adapted from the synthesis of a key intermediate for lamivudine.[1][3]
Step 1: Esterification of Thioglycolic Acid with L-Menthol
-
To a solution of L-menthol (1.0 eq) in toluene, add thioglycolic acid (1.1 eq).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
After completion of the reaction (monitored by TLC), cool the mixture and remove the solvent under reduced pressure to obtain L-menthyl thioglycolate.
Step 2: Formation of the Oxathiolane Ring
-
Dissolve the L-menthyl thioglycolate (1.0 eq) in a suitable solvent (e.g., toluene).
-
Cool the solution to 0 °C and add sulfuryl chloride (1.1 eq) dropwise.
-
After stirring for 30 minutes, cool the reaction to -20 °C and add vinyl acetate (1.2 eq) slowly.
-
Quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is then cyclized in the presence of water and acetonitrile with heating to yield the oxathiolane intermediate.
-
The desired diastereomer is typically isolated via crystallization.
Protocol 2: Representative Oxathiolane Synthesis using Oppolzer's Camphorsultam
This hypothetical protocol is based on the general use of Oppolzer's camphorsultam in asymmetric additions.
Step 1: Acylation of Oppolzer's Camphorsultam
-
To a solution of (1S)-(-)-2,10-camphorsultam (1.0 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.05 eq) dropwise.
-
After stirring for 30 minutes, add chloroacetyl chloride (1.1 eq) and allow the reaction to warm to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent.
-
Dry and concentrate the organic layer to yield the N-chloroacetyl camphorsultam.
Step 2: Diastereoselective Thiolane Formation
-
To a solution of the N-chloroacetyl camphorsultam (1.0 eq) in a suitable solvent, add a sulfur nucleophile (e.g., sodium hydrosulfide) at low temperature.
-
This is followed by the addition of an aldehyde (1.1 eq) and a Lewis acid catalyst (e.g., TiCl₄) to promote the aldol-type condensation and subsequent cyclization.
-
Work-up the reaction and purify the product by column chromatography to isolate the desired oxathiolane derivative.
Protocol 3: Representative Oxathiolane Synthesis using an Evans' Oxazolidinone
This hypothetical protocol is based on the general principles of Evans' asymmetric aldol reactions.
Step 1: Acylation of the Evans' Auxiliary
-
To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.05 eq).
-
After 15 minutes, add 2-(methylthio)acetyl chloride (1.1 eq) and allow the mixture to warm to room temperature.
-
Quench with saturated aqueous NH₄Cl, extract, dry, and concentrate to obtain the N-acyl oxazolidinone.
Step 2: Diastereoselective Aldol Condensation and Cyclization
-
Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous dichloromethane and cool to 0 °C.
-
Add dibutylboron triflate (1.1 eq) followed by triethylamine (1.2 eq).
-
After 30 minutes, cool the reaction to -78 °C and add the desired aldehyde (1.2 eq).
-
After the reaction is complete, quench with a phosphate buffer and extract the product.
-
The resulting aldol adduct can then be induced to cyclize to the oxathiolane, for example, under acidic conditions.
-
The chiral auxiliary can be cleaved and recovered after the desired stereocenter is set.
Visualizing the Process: Experimental Workflow and Stereochemical Control
To better understand the role of chiral auxiliaries in oxathiolane synthesis, the following diagrams illustrate the general experimental workflow and the principle of diastereoselective control.
References
Spectroscopic Fingerprints of Oxathiolane Isomers: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is paramount. This guide provides a comparative analysis of spectroscopic data for oxathiolane isomers, offering a valuable resource for distinguishing between these closely related structures. The information presented is supported by experimental data from nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).
Oxathiolanes, five-membered heterocyclic compounds containing one oxygen and one sulfur atom, are significant structural motifs in various biologically active molecules, including antiviral agents.[1][2] The positional isomerism of the heteroatoms (1,2- vs. 1,3-) and the stereoisomerism (cis/trans) of substituents on the ring lead to distinct physicochemical properties and biological activities, necessitating robust analytical methods for their differentiation.[3]
Comparative Spectroscopic Data
The following tables summarize key spectroscopic data for different oxathiolane isomers, compiled from various studies. These values can serve as a reference for identifying and differentiating between isomers.
¹H NMR Spectroscopy Data
Proton NMR spectroscopy is a powerful tool for distinguishing between oxathiolane isomers, particularly for assigning stereochemistry (cis/trans). The chemical shifts (δ) and coupling constants (J) of the ring protons are highly sensitive to the local electronic environment and dihedral angles.
| Compound | Position | ¹H Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) | Reference |
| 1,2-Oxathiolane-2,2-dioxide | CH₂ (C3, C4, C5) | Multiplets | Not specified | [4] |
| 1,3-Oxathiolane | - | Not specified | Not specified | [5] |
| 2-Methyl-1,3-oxathiolane | CH (C2) | Multiplet | Not specified | [6] |
| CH₂ (C4, C5) | Complex multiplets | Not specified | [7] | |
| CH₃ | Doublet | Not specified | [7] | |
| 2-Phenyl-1,3-oxathiolan-5-one | CH₂ (C4) | 3.76 (d), 3.87 (d) | J = 16.4 | |
| CH (C2) | 6.47 (s) | - | [1] | |
| Aromatic | 7.40-7.48 (m) | - | [1] |
Note: Specific chemical shifts and coupling constants can vary based on the solvent used and the specific substituents on the oxathiolane ring.
¹³C NMR Spectroscopy Data
Carbon NMR provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the oxathiolane ring are indicative of their connectivity and the nature of the adjacent atoms and substituents.
| Compound | Position | ¹³C Chemical Shift (δ, ppm) | Reference |
| 1,2-Oxathiolane-2,2-dioxide | C3, C4, C5 | Not specified (data available) | [8] |
| 2-Isobutyl-1,3-oxathiolane | C2 | Expected resonance | [3][7] |
| C4, C5 | Two distinct resonances | [3][7] | |
| Isobutyl group | Resonances for CH, CH₂, and CH₃ | [3][7] | |
| 2-Phenyl-4-isobutyl-1,3-oxathiolane S,S-dioxide | - | Data available | [9] |
Infrared (IR) Spectroscopy Data
IR spectroscopy is particularly useful for identifying the presence of specific functional groups. The C-O and C-S stretching vibrations, as well as vibrations associated with substituents, can help differentiate isomers.[10][11]
| Compound | Functional Group | Characteristic IR Absorption (cm⁻¹) | Reference |
| 1,3-Oxathiolane | C-O stretch | ~1000-1200 | [12] |
| C-S stretch | ~600-800 | [12] | |
| 2-Isobutyl-1,3-oxothiolane | C-H stretch | Expected | [3] |
| C-O stretch | Expected | [3] | |
| Benzo[d][3][13]oxathiole-2-thione | S=O stretch | 1175 |
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm the molecular formula and deduce structural features.
| Compound | Molecular Ion (M⁺) at m/z | Key Fragmentation Patterns | Reference |
| 1,3-Oxathiolane | 90 | Not specified | [5] |
| 2-Methyl-1,3-oxathiolane | 104 | Not specified | [6] |
| 2-Isobutyl-1,3-oxothiolane | 146 | Loss of isobutyl group, cleavage of oxathiolane ring | [3] |
| 2-Phenyl-1,3-oxathiolan-5-one | 181 | Not specified |
Experimental Protocols
The acquisition of high-quality spectroscopic data is crucial for accurate isomer differentiation. Below are generalized methodologies for the key experiments cited.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve a few milligrams of the purified oxathiolane isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Important parameters to optimize include the number of scans, relaxation delay, and spectral width.
-
¹³C NMR Acquisition: Acquire the carbon spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum. Longer acquisition times are generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (for liquids), as a KBr pellet (for solids), or using an Attenuated Total Reflectance (ATR) accessory.
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Ionize the sample using a suitable technique, such as electron ionization (EI) or electrospray ionization (ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum.
-
Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to gain structural information.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the comparative analysis of oxathiolane isomers using spectroscopic techniques.
References
- 1. jocpr.com [jocpr.com]
- 2. Synthetic strategies toward 1,3-oxathiolane nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. spectrabase.com [spectrabase.com]
- 5. 1,3-Oxathiolane [webbook.nist.gov]
- 6. 2-Methyl-1,3-oxathiolane [webbook.nist.gov]
- 7. benchchem.com [benchchem.com]
- 8. spectrabase.com [spectrabase.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. hpst.cz [hpst.cz]
- 12. Far-infrared spectra and hindered pseudorotation of 1,3-oxathiolane | Scilit [scilit.com]
- 13. 3-Oxo-1,3-oxathiolanes-synthesis and stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: A Comprehensive Guide to Oxathiol Disposal
For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Oxathiol and its derivatives, ensuring the safety of laboratory personnel and the protection of our environment.
Immediate Safety Considerations
Before handling this compound for disposal, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes a laboratory coat, chemical-resistant gloves (such as nitrile or neoprene), and safety goggles with side shields to prevent accidental exposure. All handling of this compound waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.
In the event of a spill, immediately evacuate the area and alert your institution's Environmental Health and Safety (EHS) department. For minor spills, trained personnel should carefully absorb the material with an inert absorbent, place it in a designated hazardous waste container, and decontaminate the area.
Quantitative Data on Hydrolysis of this compound Derivatives
| pH Range | Hydrolysis Mechanism | Relative Rate |
| < 3.5 | Initiated by protonation followed by the addition of water. | Accelerated |
| 4.0 - 10.0 | Rate-controlling step is the addition of a neutral water molecule. | Moderate |
| > 10.0 | Proceeded by the addition of hydroxide to the 2-carbon. | Accelerated |
Data based on studies of dihydro-1,4-oxathiin derivatives and may vary for other this compound compounds.
Step-by-Step Disposal Protocol
The proper disposal of this compound waste is a multi-step process that requires careful planning and execution. The following protocol outlines the recommended procedure for managing this chemical waste stream.
Waste Identification and Segregation
All waste containing this compound must be treated as hazardous chemical waste.[1] It is critical to segregate this compound waste from other waste streams to prevent potentially hazardous reactions. Do not mix this compound waste with incompatible materials. Consult your institution's EHS guidelines for a comprehensive list of incompatible chemicals.
Containerization
Use a dedicated, leak-proof, and clearly labeled hazardous waste container for all this compound waste. The container must be made of a material chemically compatible with this compound. The label should be unambiguous and include the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any specific derivatives
-
The approximate quantity of the waste
-
The date of accumulation
-
The name and contact information of the principal investigator or laboratory
Waste Accumulation and Storage
Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be secure, under the control of the laboratory personnel, and equipped with secondary containment to capture any potential leaks. The SAA should be located away from general laboratory traffic and drains.
Scheduling Waste Pickup
Once the hazardous waste container is full or is ready for disposal, contact your institution's EHS department to arrange for a hazardous waste pickup.[1] Follow all institutional procedures for requesting a waste pickup and for the internal transfer of the waste container.
Experimental Protocol for Potential On-Site Neutralization
For laboratories with the appropriate engineering controls and trained personnel, chemical neutralization may be a viable option to render the this compound waste less hazardous before disposal. The following is a general protocol based on the reaction of 1,2-Oxathiolan-4-ol, 2,2-dioxide with nucleophiles, which can open the sultone ring.[2] This procedure should only be performed by trained professionals in a controlled laboratory setting and after consulting with your institution's EHS department.
Objective: To open the this compound ring structure through nucleophilic attack, potentially reducing its reactivity and toxicity.
Materials:
-
This compound waste
-
Sodium sulfide (Na₂S) solution (or another suitable nucleophile)
-
Appropriate reaction vessel
-
Stirring apparatus
-
pH meter and pH adjustment solutions (e.g., dilute acid or base)
Procedure:
-
In a chemical fume hood, carefully transfer the this compound waste to a suitable reaction vessel.
-
Slowly add a solution of sodium sulfide to the reaction vessel while stirring continuously. The reaction may be exothermic, so addition should be controlled to manage any temperature increase.
-
Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), to confirm the disappearance of the starting material.
-
Once the reaction is complete, neutralize the resulting mixture by adding a dilute acid or base as needed, monitoring the pH with a pH meter.
-
The final product, such as 2-Hydroxy-3-mercaptopropanesulfonic acid in the case of 1,2-Oxathiolan-4-ol, 2,2-dioxide reacting with sodium sulfide, should be characterized to confirm the reaction's success.[2]
-
Even after treatment, the resulting waste should be collected in a labeled hazardous waste container and disposed of through your institution's EHS department.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound waste.
Caption: A flowchart outlining the key steps for the safe handling and disposal of this compound waste.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's specific guidelines and the Safety Data Sheet (SDS) for the particular this compound compound you are working with.
References
Essential Safety and Handling Guide for Oxathiol Derivatives
Disclaimer: The term "Oxathiol" refers to a class of chemical compounds. The specific hazards and handling requirements can vary significantly between different derivatives. This guide provides general safety and logistical information based on available data for similar compounds. It is imperative to obtain and consult the Safety Data Sheet (SDS) for the specific this compound derivative you are handling before commencing any work. This document should be used as a supplementary resource to, not a replacement for, the official SDS.
This guide is intended for researchers, scientists, and drug development professionals to provide essential, immediate safety and logistical information for handling this compound derivatives.
Personal Protective Equipment (PPE) and Engineering Controls
Proper personal protective equipment and engineering controls are critical to minimize exposure when handling this compound derivatives.[1][2][3] The following table summarizes the recommended PPE.
| Control | Specification | Standard |
| Engineering Controls | Work in a well-ventilated area. A chemical fume hood is strongly recommended. | - |
| Eye/Face Protection | Safety glasses with side-shields or safety goggles. A face shield may be necessary for splash hazards. | EN166 (EU) or NIOSH (US) approved.[1][4] |
| Skin Protection | Chemically resistant gloves (inspect before use). A lab coat should be worn. For significant exposure risk, consider chemical-resistant coveralls. | Nitrile, neoprene, or butyl rubber. Check manufacturer's compatibility chart.[5] |
| Respiratory Protection | For nuisance exposures, a P95 (US) or P1 (EU) particle respirator. For higher-level protection or if vapors are present, use type OV/AG/P99 (US) or ABEK-P2 (EU) respirator cartridges. | NIOSH (US) or CEN (EU) approved.[1] |
Operational Plan: Step-by-Step Handling Procedures
This section provides a procedural, step-by-step guide for the safe handling of this compound derivatives.
Preparation and Precautionary Measures
-
Before handling, ensure you have read and understood the specific Safety Data Sheet (SDS) for the compound in use.[1]
-
Locate the nearest eyewash station and safety shower.
-
Ensure the chemical fume hood is functioning correctly.[1]
-
Inspect all PPE for integrity before use.[1]
-
Have a chemical spill kit readily available.
Handling the Chemical
-
Conduct all weighing and transferring of solid chemicals within a chemical fume hood to avoid dust formation and inhalation.[1]
-
For liquids, handle within a fume hood to control vapors.
-
Avoid direct contact with skin and eyes.[1]
-
Use spark-proof tools and explosion-proof equipment if the compound is flammable.[6]
-
Wash hands thoroughly after handling, even if gloves were worn.[1]
-
Do not eat, drink, or smoke in the laboratory.[1]
First-Aid Measures
-
If inhaled: Move the victim into fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4][6]
-
In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes.[4]
-
In case of eye contact: Rinse with plenty of water for at least 15 minutes, also under the eyelids. Immediately call a physician.[4][7]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and consult a physician immediately.[1]
Disposal Plan
All waste generated from the use of this compound derivatives must be considered hazardous waste unless determined otherwise by a hazardous waste evaluation.[7][8]
-
Chemical Waste: Collect all unused chemical and chemical-contaminated materials in a clearly labeled, sealed, and appropriate hazardous waste container.[1][9] The container must be made of a compatible material.[10]
-
Contaminated PPE: Dispose of used gloves and other contaminated disposable PPE as hazardous waste.[1]
-
Spill: Evacuate the area. Wear appropriate PPE. For a dry spill, carefully sweep up the material to avoid creating dust and place it in a suitable, closed container for disposal.[1] For a liquid spill, contain the spill and absorb it with an inert material, then place it in a hazardous waste container.
-
Container Disposal: Empty chemical containers must be triple rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[10]
Properties and Hazards of this compound Derivatives
The following table summarizes general properties for some this compound derivatives. Users must consult the SDS for the specific properties of the compound they are using.
| Property | Example Value | Compound |
| Molecular Formula | C3H4O2S | Oxathiolone[11], this compound-4-one[12] |
| Molecular Weight | 104.13 g/mol | Oxathiolone[11], this compound-4-one[12] |
| Hazards | Toxic if swallowed. May cause skin and eye irritation/damage. | Varies by derivative |
Safe Handling Workflow
The following diagram illustrates a logical workflow for the safe handling of this compound derivatives.
Caption: Workflow for the safe handling of this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. sams-solutions.com [sams-solutions.com]
- 3. hazmatschool.com [hazmatschool.com]
- 4. echemi.com [echemi.com]
- 5. osha.oregon.gov [osha.oregon.gov]
- 6. wcu.edu [wcu.edu]
- 7. fishersci.com [fishersci.com]
- 8. ehs.uc.edu [ehs.uc.edu]
- 9. ethz.ch [ethz.ch]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. Oxathiolone | C3H4O2S | CID 15393693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound-4-one | C3H4O2S | CID 22097475 - PubChem [pubchem.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
